molecular formula C13H19N B13215733 N-(4-phenylbutan-2-yl)cyclopropanamine

N-(4-phenylbutan-2-yl)cyclopropanamine

Cat. No.: B13215733
M. Wt: 189.30 g/mol
InChI Key: AHRICYXVJUOKJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-phenylbutan-2-yl)cyclopropanamine is a useful research compound. Its molecular formula is C13H19N and its molecular weight is 189.30 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(4-phenylbutan-2-yl)cyclopropanamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-phenylbutan-2-yl)cyclopropanamine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

N-(4-phenylbutan-2-yl)cyclopropanamine

InChI

InChI=1S/C13H19N/c1-11(14-13-9-10-13)7-8-12-5-3-2-4-6-12/h2-6,11,13-14H,7-10H2,1H3

InChI Key

AHRICYXVJUOKJQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=CC=C1)NC2CC2

Origin of Product

United States

Foundational & Exploratory

N-(4-phenylbutan-2-yl)cyclopropanamine: Chemical Properties, Synthesis, and Mechanistic Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of medicinal chemistry, the strategic incorporation of strained ring systems into flexible aliphatic backbones has yielded some of the most potent mechanism-based enzyme inhibitors. N-(4-phenylbutan-2-yl)cyclopropanamine (CAS: 953907-62-5) represents a highly specialized secondary amine that exemplifies this design philosophy. By coupling a lipophilic phenylbutyl chain with a highly reactive cyclopropylamine warhead, this compound serves as a critical structural scaffold for targeting flavin adenine dinucleotide (FAD)-dependent amine oxidases, such as Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1).

This technical whitepaper provides an in-depth analysis of its physicochemical properties, details a self-validating synthetic protocol, and dissects the causality behind its pharmacological mechanism of action.

Physicochemical Profiling and Structural Architecture

Understanding the physical properties of N-(4-phenylbutan-2-yl)cyclopropanamine is essential for predicting its pharmacokinetic behavior and optimizing its handling during synthesis. The molecule is characterized by a high degree of lipophilicity and a basic secondary amine center, making it highly permeable to lipid bilayers and capable of forming stable hydrochloride salts.

Quantitative Data Summary
PropertyValueClinical/Chemical Significance
Chemical Name N-(4-phenylbutan-2-yl)cyclopropanamineIUPAC Standard
CAS Registry Number 953907-62-5Unique Identifier
Molecular Formula C₁₃H₁₉NDefines stoichiometry
Molecular Weight 189.30 g/mol Optimal for CNS penetration (Rule of 5 compliant)
Topological Polar Surface Area 12.0 ŲHighly lipophilic; excellent blood-brain barrier (BBB) permeation
Predicted LogP ~3.1Drives hydrophobic active-site binding
H-Bond Donors / Acceptors 1 / 1Facilitates target protein interaction
Rotatable Bonds 5Allows conformational flexibility for induced-fit binding
Structural Functional Domains

The architecture of this molecule is not arbitrary; it is a meticulously evolved pharmacophore. The 4-phenylbutan-2-yl moiety acts as a hydrophobic anchor, facilitating entry into the deep, hydrophobic catalytic clefts of enzymes. The chiral center at the C2 position dictates the spatial orientation of the molecule, while the cyclopropylamine acts as the "warhead," exploiting its inherent ring strain (approx. 27.5 kcal/mol) to drive irreversible covalent modification.

G A Phenyl Ring (Lipophilic Anchor) B Alkyl Chain (4-carbon spacer) A->B C Chiral Center (C2 position) B->C D Secondary Amine (H-bond donor) C->D E Cyclopropyl Ring (Reactive Warhead) D->E

Structural domains of N-(4-phenylbutan-2-yl)cyclopropanamine highlighting the reactive warhead.

Chemical Reactivity & Self-Validating Synthesis Protocol

The most robust and scalable method for synthesizing sterically hindered secondary amines like N-(4-phenylbutan-2-yl)cyclopropanamine is via reductive amination .

Causality of Experimental Choices

We utilize benzylacetone (4-phenylbutan-2-one) and cyclopropylamine as precursors. Sodium triacetoxyborohydride (STAB) is explicitly selected over sodium borohydride (NaBH₄). The electron-withdrawing acetoxy groups on STAB reduce the nucleophilicity of the boron hydride, ensuring selective reduction of the highly electrophilic iminium intermediate without prematurely reducing the starting ketone to an unwanted alcohol byproduct. 1,2-Dichloroethane (DCE) is selected as the solvent because its non-coordinating, aprotic nature stabilizes the transient iminium ion.

G S1 Benzylacetone (Carbonyl Precursor) I1 Iminium Intermediate (Transient Electrophile) S1->I1 Condensation (H+, -H2O) S2 Cyclopropylamine (Amine Precursor) S2->I1 Condensation (H+, -H2O) R1 Reduction via STAB (Mild Hydride Donor) I1->R1 P1 Target Product (Secondary Amine) R1->P1 Selective Reduction

Step-by-step synthetic workflow via reductive amination using sodium triacetoxyborohydride.
Step-by-Step Methodology

Step 1: Iminium Ion Formation

  • Dissolve benzylacetone (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous DCE (0.2 M concentration).

  • Add glacial acetic acid (1.0 eq) dropwise. Causality: Acetic acid acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to increase electrophilicity, facilitating nucleophilic attack.

  • Stir at room temperature for 2 hours under an inert argon atmosphere.

Step 2: Selective Hydride Reduction

  • Cool the reaction mixture to 0 °C using an ice bath. Causality: Cooling prevents exothermic side reactions and preserves the integrity of the strained cyclopropyl ring.

  • Add STAB (1.5 eq) portion-wise over 15 minutes.

  • Allow the mixture to warm to room temperature and stir for 12 hours.

Step 3: Quenching and Phase Separation

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ until CO₂ evolution ceases. Causality: NaHCO₃ neutralizes the acetic acid and decomposes unreacted STAB, driving the secondary amine product into its free-base (lipophilic) form for efficient extraction.

  • Extract the aqueous layer with Dichloromethane (DCM) (3x). Wash combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Step 4: Analytical Validation (The Self-Validating Check) Purify the crude oil via silica gel flash chromatography (DCM/MeOH 95:5). To validate that the synthesis was successful and that the cyclopropyl ring did not prematurely open during reduction, the system must satisfy the following analytical criteria:

  • LC-MS: Observe a dominant peak at m/z 190.1 ([M+H]⁺), confirming the exact molecular weight.

  • ¹H NMR (400 MHz, CDCl₃): The reaction is validated by the absence of the ketone methyl singlet at ~2.1 ppm. Crucially, the structural integrity of the warhead is confirmed by the presence of a multiplet at 2.1-2.2 ppm (cyclopropyl methine, 1H) and distinct upfield multiplets at 0.3-0.5 ppm (cyclopropyl methylenes, 4H).

Pharmacological Relevance: Mechanism of FAD-Dependent Enzyme Inhibition

N-(4-phenylbutan-2-yl)cyclopropanamine belongs to a class of mechanism-based inactivators commonly referred to as "suicide inhibitors." Its primary targets are enzymes that utilize a covalently or tightly bound FAD cofactor to oxidize amines, most notably Monoamine Oxidase (MAO) and Lysine-Specific Demethylase 1 (LSD1) , .

The Causality of Irreversible Inhibition

The pharmacological efficacy of this compound relies on a precise sequence of quantum chemical and thermodynamic events :

  • Target Recognition: The 4-phenylbutan-2-yl chain mimics natural monoamine substrates (like dopamine) or the histone H3 tail, guiding the molecule into the enzyme's hydrophobic active site cavity.

  • Single Electron Transfer (SET): Once positioned near the oxidized FAD cofactor, the secondary amine donates a single electron to FAD. This reduces the cofactor to a flavosemiquinone radical (FAD•⁻) and generates a highly unstable amine radical cation on the inhibitor.

  • Strain-Driven Ring Opening: The cyclopropyl ring possesses immense Baeyer strain. The formation of the adjacent nitrogen radical cation triggers a rapid, homolytic cleavage of the cyclopropyl C-C bond to relieve this thermodynamic strain.

  • Covalent Adduct Formation: This ring-opening event generates a highly reactive, primary carbon-centered radical. This radical immediately collapses onto the FAD cofactor (typically at the C4a or N5 position), forming a stable, irreversible covalent bond. The enzyme is permanently inactivated, requiring de novo protein synthesis to restore catalytic function.

G N1 Enzyme-Substrate Complex (Non-covalent binding) N2 Single Electron Transfer (Amine radical cation) N1->N2 FAD -> FAD•- N3 Cyclopropyl Ring Opening (Carbon-centered radical) N2->N3 Strain Relief N4 Covalent Adduct Formation (Irreversible FAD modification) N3->N4 Radical Recombination

Mechanism of irreversible FAD-dependent enzyme inhibition via single electron transfer.

References

  • Title: Questions in the Chemical Enzymology of MAO | Source: MDPI | URL: [Link]

  • Title: Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine | Source: Biochemistry (ACS Publications) | URL: [Link]

  • Title: Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Source: PubMed Central (NIH) | URL: [Link]

N-(4-phenylbutan-2-yl)cyclopropanamine CAS number

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to N-(4-phenylbutan-2-yl)cyclopropanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(4-phenylbutan-2-yl)cyclopropanamine is a novel secondary amine that incorporates the pharmacologically significant cyclopropylamine moiety and a phenethylamine backbone. While a specific Chemical Abstracts Service (CAS) number has not been assigned to this compound, indicating its novelty in the public domain, its structural components suggest a rich potential for investigation in medicinal chemistry and drug discovery. This guide provides a comprehensive overview of its hypothetical synthesis, physicochemical properties, proposed analytical methodologies, potential biological activities, and essential safety protocols. The information herein is synthesized from established chemical principles and data from its constituent fragments, 4-phenylbutan-2-amine and cyclopropylamine, to provide a robust framework for researchers and drug development professionals interested in exploring this and similar chemical entities.

Introduction: The Scientific Rationale

The cyclopropylamine functional group is a cornerstone in modern medicinal chemistry, renowned for its unique stereoelectronic properties that can confer metabolic stability, conformational rigidity, and potent biological activity.[1][2][3] Its incorporation into drug candidates has led to the development of therapeutics targeting a range of enzymes, including monoamine oxidase (MAO) and lysine-specific demethylase 1 (LSD1).[2][4] The phenethylamine scaffold, on the other hand, is a well-established pharmacophore found in a vast array of neuroactive compounds.

The strategic combination of these two moieties in N-(4-phenylbutan-2-yl)cyclopropanamine presents a compelling case for its synthesis and investigation. This guide serves as a foundational document, postulating a viable synthetic route via reductive amination and outlining the necessary analytical and safety frameworks to enable its exploration.

Chemical Identity and Properties

  • IUPAC Name: N-(4-phenylbutan-2-yl)cyclopropanamine

  • Molecular Formula: C₁₃H₁₉N

  • Molecular Weight: 189.30 g/mol

  • CAS Number: Not assigned. As a novel compound, a CAS number would be allocated upon submission to the Chemical Abstracts Service.

Predicted Physicochemical Properties

The following properties are estimated based on the known characteristics of 4-phenylbutan-2-amine and cyclopropylamine.[5][6]

PropertyEstimated ValueSource of Extrapolation
Boiling Point~240-260 °CBased on 4-phenylbutan-2-amine (228-232 °C) with an added cyclopropyl group.[5]
Density~0.93 g/mLAveraged from 4-phenylbutan-2-amine (0.922 g/mL).[5]
Flash Point~100 °CBased on 4-phenylbutan-2-amine (98 °C).[5]
Physical FormLiquid at room temperatureBased on 4-phenylbutan-2-amine.

Synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine: A Proposed Route

The most direct and efficient synthetic route to N-(4-phenylbutan-2-yl)cyclopropanamine is through the reductive amination of 4-phenyl-2-butanone with cyclopropylamine. This well-established reaction proceeds via the formation of an imine intermediate, which is then reduced in situ to the desired secondary amine.[7][8]

Reaction Mechanism and Reagents

The Borch reductive amination is a suitable method, employing a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[7][9] The reaction is typically acid-catalyzed to facilitate imine formation.

Experimental Protocol

Materials:

  • 4-phenyl-2-butanone (1.0 eq.)

  • Cyclopropylamine (1.2 eq.)

  • Sodium triacetoxyborohydride (1.5 eq.)[9]

  • Anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM)

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-phenyl-2-butanone (1.0 eq.) and cyclopropylamine (1.2 eq.) in anhydrous DCE, add a catalytic amount of acetic acid.

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield N-(4-phenylbutan-2-yl)cyclopropanamine.

Synthetic Workflow Diagram

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_reduction Reduction cluster_workup Work-up & Purification 4-phenyl-2-butanone 4-phenyl-2-butanone Imine Formation Imine Formation 4-phenyl-2-butanone->Imine Formation Step 1 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Imine Formation Step 1 Anhydrous DCE Anhydrous DCE Anhydrous DCE->Imine Formation Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Imine Formation Room Temperature Room Temperature Room Temperature->Imine Formation NaBH(OAc)3 NaBH(OAc)3 Reduction Step Reduction Step NaBH(OAc)3->Reduction Step Step 2 Quench (NaHCO3) Quench (NaHCO3) Extraction (DCM) Extraction (DCM) Quench (NaHCO3)->Extraction (DCM) Drying (MgSO4) Drying (MgSO4) Extraction (DCM)->Drying (MgSO4) Column Chromatography Column Chromatography Drying (MgSO4)->Column Chromatography Final Product Final Product Column Chromatography->Final Product Purified N-(4-phenylbutan-2-yl)cyclopropanamine Imine Formation->Reduction Step Intermediate Reduction Step->Quench (NaHCO3) Crude Product

Caption: Reductive amination workflow for the synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine.

Analytical Characterization

A suite of analytical techniques is essential for the structural elucidation and purity assessment of the synthesized compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the molecular formula (C₁₃H₁₉N) by providing an accurate mass measurement.

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: For unambiguous structural confirmation. Predicted key shifts would include signals corresponding to the phenyl ring, the aliphatic chain, and the cyclopropyl ring protons and carbons.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups, such as the N-H stretch of the secondary amine.

  • Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): For purity assessment and as a monitoring tool during synthesis.[10][11]

Potential Biological Activity and Therapeutic Applications

The structural features of N-(4-phenylbutan-2-yl)cyclopropanamine suggest several avenues for biological investigation.

Enzyme Inhibition

The cyclopropylamine moiety is a known irreversible inhibitor of flavin-dependent enzymes like LSD1 and MAO.[2] The mechanism involves the formation of a covalent adduct with the FAD cofactor. Therefore, N-(4-phenylbutan-2-yl)cyclopropanamine could be a candidate for screening as an inhibitor of these enzymes, with potential applications in oncology and neurology.[4]

Neurological and Psychiatric Disorders

Given the phenethylamine core, this compound could interact with neurotransmitter systems in the central nervous system. Its pharmacological profile would need to be assessed through receptor binding assays and in vivo models to determine any potential psychotropic effects.

Hypothetical Signaling Pathway

G Target_Compound N-(4-phenylbutan-2-yl)cyclopropanamine LSD1 LSD1 Enzyme Target_Compound->LSD1 Inhibition H3K4me1 Monomethylated Histone H3 (H3K4me1) LSD1->H3K4me1 Demethylation H3K4me2 Dimethylated Histone H3 (H3K4me2) H3K4me2->LSD1 Gene_Expression Altered Gene Expression H3K4me1->Gene_Expression Repression/Activation

Caption: Hypothetical inhibition of the LSD1 signaling pathway by N-(4-phenylbutan-2-yl)cyclopropanamine.

Safety and Handling

As a novel chemical entity, N-(4-phenylbutan-2-yl)cyclopropanamine should be handled with the utmost care, assuming it is hazardous. The safety protocols should be based on the known hazards of its precursors, 4-phenylbutan-2-amine and cyclopropylamine.[1][12][13][14][15]

Personal Protective Equipment (PPE)
  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Skin and Body Protection: Wear a lab coat and appropriate protective clothing.

Handling and Storage
  • Work in a well-ventilated area, preferably a chemical fume hood.[1]

  • Store in a tightly sealed container in a cool, dry place away from incompatible substances such as oxidizing agents.[1][13]

  • Avoid inhalation of vapors and contact with skin and eyes.[14][15]

First Aid Measures
  • In case of skin contact: Immediately wash with plenty of soap and water.[15]

  • In case of eye contact: Rinse cautiously with water for several minutes.[14]

  • If inhaled: Move the person to fresh air.[14]

  • If swallowed: Rinse mouth. Do NOT induce vomiting.[14]

  • In all cases of exposure, seek immediate medical attention.

Conclusion

N-(4-phenylbutan-2-yl)cyclopropanamine represents an intriguing, unexplored molecule at the intersection of two pharmacologically important scaffolds. This guide provides a foundational framework for its synthesis, characterization, and preliminary biological assessment. While its specific properties and activities remain to be experimentally determined, the principles outlined here, derived from established chemical literature, offer a clear and scientifically grounded path for its investigation by researchers dedicated to advancing the frontiers of medicinal chemistry.

References

  • Gardarsdottir H (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 08:230. [Link]

  • Faure, S., et al. (2015). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. [Link]

  • McIntosh, J. (2017). Synthetic Methods towards 1-Substituted Cyclopropylamines. McMaster University. [Link]

  • Kim, H., et al. (2022). Direct Synthesis of Protected Secondary N-Alkylamines via Reductive Amination of Aldehydes with Protected N-Alkylamines Using Me2SiHCl. ACS Omega. [Link]

  • Wang, C., et al. (2018). Secondary amines as coupling partners in direct catalytic asymmetric reductive amination. Nature Communications. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 6994564, 4-Phenylbutan-2-amine, (S)-. [Link]

  • precisionFDA. 4-PHENYLBUTAN-2-AMINE. [Link]

  • iChemical. 4-Phenylbutan-2-amine, CAS No. 22374-89-6. [Link]

  • Chemsrc. (R)-4-PHENYLBUTAN-2-AMINE | CAS#:937-52-0. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 14831233, 4-Phenyl-N-(1-phenylpropan-2-yl)butan-1-amine. [Link]

  • Blass, B. (2015). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters. [Link]

  • Liu, J., et al. (2020). Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Google Patents. US4016204A - Method of synthesis of trans-2-phenylcyclopropylamine.
  • Salaun, J. (2000). Cyclopropane Derivatives and their Diverse Biological Activities. ResearchGate. [Link]

  • Hosseini-Dastjerdi, F., et al. (2017). Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide. Scientific Reports. [Link]

  • Docentes FCT NOVA. Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • MDPI. Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. [Link]

  • I.R.I.S. (2016). Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. [Link]

  • Purdue University Graduate School. (2022). MASS SPECTROMETRIC METHODS DEVELOPMENT FOR IDENTIFICATION OF DRUG/HERBICIDE SUBSTANCES AND MUTAGENIC IMPURITIES, AND GAS-PHASE REACTIVITY STUDY OF PHENYLCARBYNE ANIONS. [Link]

  • OPUS. (2025). Analytical Methods. [Link]

Sources

Structure Elucidation of N-(4-phenylbutan-2-yl)cyclopropanamine: A Comprehensive Analytical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(4-phenylbutan-2-yl)cyclopropanamine (Chemical Formula: C₁₃H₁₉N; Exact Mass: 189.1517 Da) is a structurally diverse secondary amine. It features a chiral center at the C2 position of an aliphatic chain, an aromatic phenyl ring, and a highly strained cyclopropyl moiety. For researchers and drug development professionals, elucidating such a structure requires a multi-modal approach.

As a Senior Application Scientist, I design elucidation workflows not as a mere checklist of techniques, but as an integrated, self-validating logical framework. No single analytical technique is definitive in isolation. We rely on the orthogonal validation between High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) to construct an unambiguous structural proof 1[1].

Epistemology of the Analytical Strategy

Workflow A Sample Preparation & Purity (UHPLC) B High-Resolution MS (Exact Mass & Formula) A->B C FT-IR Spectroscopy (Functional Groups) A->C D 1D & 2D NMR (Connectivity & Scaffold) B->D C->D E Stereochemical Assignment (Chiral HPLC) D->E F Final Structure Elucidation E->F

Fig 1. Comprehensive multi-modal workflow for the structural elucidation of secondary amines.

The Causality of Method Selection
  • HRMS establishes the exact molecular formula and degree of unsaturation (5 for this molecule: 4 for the phenyl ring, 1 for the cyclopropyl ring).

  • ATR-FTIR is deployed to rapidly confirm the presence of a secondary amine and rule out primary amines or hydroxyl groups.

  • 1D and 2D NMR (COSY, HSQC, HMBC) map the exact connectivity, specifically linking the cyclopropyl ring to the butyl chain across the secondary amine.

  • D₂O Exchange acts as a self-validating system within the NMR protocol to unambiguously assign the exchangeable N-H proton.

High-Resolution Mass Spectrometry (HRMS)

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1.0 mg of the purified compound in 1.0 mL of LC-MS grade methanol.

  • Dilution: Dilute the stock to 1 µg/mL using a solvent system of 0.1% formic acid in water/acetonitrile (50:50, v/v).

  • Injection: Inject 5 µL into an ESI-QTOF mass spectrometer.

  • Acquisition: Run in positive ion mode (Capillary voltage: 3.0 kV; Desolvation temp: 350°C). Acquire MS1 data (m/z 50–500) and data-dependent MS/MS using Collision-Induced Dissociation (CID).

Experimental Causality

Positive ion mode Electrospray Ionization (ESI) is explicitly chosen because the secondary amine is readily protonated. The collision energy (15–30 eV) is optimized to induce α-cleavage without completely shattering the carbon backbone. Furthermore, the "nitrogen rule" dictates that a molecule with a single nitrogen atom will have an odd nominal mass (189 Da), yielding an even-mass protonated molecular ion ([M+H]⁺ at m/z 190) 2[2].

Fragmentation M [M+H]+ m/z 190.159 F1 Alpha-Cleavage m/z 84.081 M->F1 - C8H9 (105 Da) F2 Tropylium Ion m/z 91.054 M->F2 Benzyl cleavage F3 De-cyclopropyl m/z 149.120 M->F3 - C3H5 (41 Da)

Fig 2. Primary ESI-MS/MS fragmentation pathways of N-(4-phenylbutan-2-yl)cyclopropanamine.

Quantitative MS Data Summary
m/z (Observed)m/z (Calculated)Error (ppm)FormulaStructural Assignment
190.1592190.1590+1.0[C₁₃H₂₀N]⁺Protonated molecular ion [M+H]⁺
84.081384.0808+5.9[C₅H₁₀N]⁺Base peak; α-cleavage (loss of phenethyl radical)
91.054591.0542+3.3[C₇H₇]⁺Tropylium ion (benzyl cleavage)
149.1205149.1204+0.6[C₁₀H₁₅]⁺Loss of cyclopropyl radical

Vibrational Spectroscopy (FT-IR)

Step-by-Step Methodology
  • Background: Clean the diamond Attenuated Total Reflectance (ATR) crystal with isopropanol and collect a background spectrum in ambient air.

  • Application: Place 2–3 µL of the neat liquid sample onto the crystal.

  • Acquisition: Apply the pressure anvil to ensure uniform contact. Scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution (32 scans).

Experimental Causality

ATR-FTIR is selected over traditional transmission techniques (like KBr pellets) because it is non-destructive, requires no sample dilution, and prevents moisture absorption that could obscure the critical 3300 cm⁻¹ region. Secondary amines exhibit a single, weak N-H stretching band around 3300–3350 cm⁻¹, which clearly differentiates them from primary amines (which show two distinct bands) and tertiary amines (which show no N-H bands) 3[3].

Nuclear Magnetic Resonance (NMR)

Step-by-Step Methodology
  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of CDCl₃ (containing 0.03% v/v TMS as an internal standard).

  • 1D Acquisition: Acquire ¹H NMR (400 MHz, 16 scans, relaxation delay 2s) and ¹³C{¹H} NMR (100 MHz, 1024 scans, relaxation delay 2s) at 298 K.

  • 2D Acquisition: Acquire 2D COSY, HSQC, and HMBC to establish spin systems and quaternary carbon connectivity.

  • Validation: Add 10 µL of D₂O to the NMR tube, shake vigorously, and re-acquire the ¹H NMR spectrum.

Experimental Causality

The choice of CDCl₃ is deliberate; it lacks exchangeable protons, ensuring the secondary amine N-H signal remains visible. The addition of D₂O acts as a self-validating system: the rapid deuterium exchange causes the N-H proton signal to disappear, unambiguously confirming its assignment and preventing misidentification with aliphatic multiplets 2[2].

Quantitative NMR Data Summary (CDCl₃, 400 MHz / 100 MHz)
Position¹³C δ (ppm)¹H δ (ppm), Multiplicity, J (Hz)Key HMBC Correlations (H to C)
C-Ar (ipso) 142.5-H-4 (butyl)
C-Ar (ortho) 128.37.18, m (2H)H-4 (butyl)
C-Ar (meta) 128.47.28, m (2H)-
C-Ar (para) 125.77.16, m (1H)-
C-4 (butyl) 32.52.65, m (2H)C-Ar (ipso), C-3, C-2
C-3 (butyl) 39.01.60, m (1H); 1.75, m (1H)C-4, C-2, C-1
C-2 (butyl) 52.52.85, m (1H)C-1, C-3, C-1' (cyclopropyl)
C-1 (butyl) 20.51.10, d, J=6.5 Hz (3H)C-2, C-3
N-H -1.50, br s (1H) (Exchanges in D₂O)-
C-1' (cyclopropyl) 30.22.15, m (1H)C-2', C-3', C-2 (butyl)
C-2'/3' (cyclopropyl) 6.2, 6.50.35, m (2H); 0.45, m (2H)C-1'

Stereochemical Resolution

Because the C-2 position of the butyl chain is a chiral center, standard MS and NMR techniques cannot distinguish between the (R) and (S) enantiomers.

Step-by-Step Methodology
  • System Setup: Utilize a Chiral HPLC system equipped with a Daicel Chiralcel OD-H column.

  • Mobile Phase: Prepare an isocratic mobile phase of Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v).

  • Analysis: Inject 10 µL of the sample (1 mg/mL in mobile phase) at a flow rate of 1.0 mL/min, monitoring UV absorbance at 254 nm.

Experimental Causality

The addition of 0.1% diethylamine to the mobile phase is a critical causal choice. It acts as a competing base, suppressing peak tailing caused by the secondary amine's interaction with residual acidic silanols on the silica-based stationary phase. This is a mandatory protocol standard when evaluating the enantiomeric excess of chiral amines synthesized via asymmetric reductive amination 4[4].

References

  • Title: Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data Source: ACS Publications URL: [Link]

  • Title: Organic Nitrogen Compounds III: Secondary and Tertiary Amines Source: Spectroscopy Online URL: [Link]

  • Title: 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL: [Link]

  • Title: Data-Driven Construction of an Imine Reductase Library Capable of Broad-Scope Reductive Amination at Equimolar Substrate Concentrations Source: ChemRxiv URL: [Link]

Sources

N-(4-phenylbutan-2-yl)cyclopropanamine literature review

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to N-(4-phenylbutan-2-yl)cyclopropanamine: Synthesis, Characterization, and Hypothetical Pharmacological Profile

Introduction

N-(4-phenylbutan-2-yl)cyclopropanamine is a novel secondary amine that incorporates two key structural motifs: a phenylbutanamine core and a cyclopropyl group. The phenylbutanamine scaffold is present in a variety of biologically active compounds, while the cyclopropane ring is a recurring feature in numerous natural products and synthetic molecules with diverse pharmacological properties.[1][2][3] This guide provides a comprehensive technical overview of N-(4-phenylbutan-2-yl)cyclopropanamine, detailing a proposed synthetic route, methods for its characterization, and a hypothetical exploration of its potential pharmacological activities based on the known properties of its constituent chemical fragments. This document is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities.

Proposed Synthesis: Reductive Amination

The most direct and efficient synthetic route to N-(4-phenylbutan-2-yl)cyclopropanamine is through the reductive amination of 4-phenylbutan-2-one with cyclopropanamine.[4] This one-pot reaction involves the formation of an intermediate imine, which is then reduced in situ to the target secondary amine. This method is widely used in medicinal chemistry due to its operational simplicity and the broad availability of starting materials.[4][5]

Experimental Protocol: Synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine

Materials:

  • 4-phenylbutan-2-one

  • Cyclopropanamine

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Dichloromethane (DCM)

  • Hexanes

  • Ethyl acetate

Procedure:

  • To a solution of 4-phenylbutan-2-one (1.0 eq) in dichloroethane (0.2 M), add cyclopropanamine (1.2 eq) followed by glacial acetic acid (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-18 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.

  • Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired N-(4-phenylbutan-2-yl)cyclopropanamine.

Diagram of Synthetic Workflow

Synthesis_Workflow Start Start Materials: 4-phenylbutan-2-one Cyclopropanamine Reaction Reductive Amination: - Sodium Triacetoxyborohydride - Dichloroethane - Acetic Acid Start->Reaction 1. Mix Workup Aqueous Workup: - NaHCO3 (aq) - Extraction with DCM Reaction->Workup 2. Quench & Extract Purification Purification: - Flash Chromatography Workup->Purification 3. Isolate Crude Product Final Product: N-(4-phenylbutan-2-yl)cyclopropanamine Purification->Product 4. Purify

Caption: Workflow for the synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine.

Physicochemical Properties and Characterization

The following table summarizes the predicted physicochemical properties of N-(4-phenylbutan-2-yl)cyclopropanamine.

PropertyValue
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Appearance Predicted to be a colorless oil
Boiling Point Estimated >200 °C
Solubility Soluble in most organic solvents

Characterization:

The identity and purity of the synthesized N-(4-phenylbutan-2-yl)cyclopropanamine would be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the connectivity of the atoms and the overall structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, confirming its elemental composition.

  • High-Performance Liquid Chromatography (HPLC): HPLC analysis would be employed to assess the purity of the final compound.

Hypothetical Pharmacological Profile

While the biological activity of N-(4-phenylbutan-2-yl)cyclopropanamine has not been reported, its structural components suggest several avenues for pharmacological investigation.

Potential as a Monoamine Oxidase (MAO) Inhibitor

The cyclopropylamine moiety is a known pharmacophore in several monoamine oxidase (MAO) inhibitors. MAO enzymes are responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO can lead to increased levels of these neurotransmitters in the brain, a mechanism that is therapeutically useful in the treatment of depression and Parkinson's disease. The N-substituted cyclopropylamine structure in the target molecule bears resemblance to known irreversible MAO inhibitors.

Potential as a Neuromodulatory Agent

The 4-phenylbutanamine core is structurally related to various central nervous system (CNS) active compounds. Depending on the stereochemistry and substitution pattern, these molecules can interact with a range of receptors and transporters in the brain.[3] It is plausible that N-(4-phenylbutan-2-yl)cyclopropanamine could exhibit affinity for serotonin, dopamine, or norepinephrine receptors or transporters, potentially acting as an agonist, antagonist, or reuptake inhibitor.

Hypothesized Mechanism of Action as a MAO Inhibitor

MAO_Inhibition cluster_synapse Synaptic Cleft cluster_drug Drug Action NT Neurotransmitters (Serotonin, Dopamine) Receptor Postsynaptic Receptor NT->Receptor Binds MAO Monoamine Oxidase (MAO) NT->MAO Degraded by Neuronal Signal Neuronal Signal Receptor->Neuronal Signal Metabolites Inactive Metabolites MAO->Metabolites Drug N-(4-phenylbutan-2-yl)cyclopropanamine Drug->MAO Inhibits

Caption: Hypothetical mechanism of MAO inhibition by N-(4-phenylbutan-2-yl)cyclopropanamine.

Suggested In Vitro and In Vivo Assays

To investigate the hypothetical pharmacological profile of N-(4-phenylbutan-2-yl)cyclopropanamine, the following assays are recommended:

  • In Vitro Assays:

    • MAO-A and MAO-B Inhibition Assay: To determine the inhibitory potency (IC₅₀) of the compound against the two major isoforms of MAO.

    • Receptor Binding Assays: To screen for affinity against a panel of CNS receptors and transporters (e.g., serotonin, dopamine, norepinephrine).

    • cAMP Assay: To assess functional activity (agonist or antagonist) at G-protein coupled receptors identified in binding assays.

  • In Vivo Assays:

    • Forced Swim Test (Mouse): A behavioral model to assess potential antidepressant-like activity.

    • Locomotor Activity (Rat): To evaluate potential stimulant or sedative effects.

    • Microdialysis (Rat): To measure changes in extracellular levels of monoamine neurotransmitters in specific brain regions following drug administration.

Conclusion

N-(4-phenylbutan-2-yl)cyclopropanamine represents a novel chemical entity with potential for interesting pharmacological activity. This guide has outlined a practical synthetic route via reductive amination and proposed a logical framework for its characterization. Based on its structural features, this compound warrants investigation as a potential monoamine oxidase inhibitor or as a modulator of other CNS targets. The experimental protocols and suggested assays provided herein offer a clear path for future research into the chemical and biological properties of this intriguing molecule.

References

  • BenchChem. A Comparative Guide to the Synthesis of 1-Amino-2-methyl-4-phenylbutan-2-ol for Researchers and Drug Development Professionals.
  • Rapid Synthesis of anti‐1,3‐Diamino‐4‐phenylbutan‐2‐ol Building Blocks via a Three‐Component Oxyhomologation and a Two‐Component Reducing System. PMC.
  • Manasa Life Sciences. (2S)-4-phenylbutan-2-amine.
  • Hosseini-Dastjerdi, F., Zandieh, H., Yari, A., & Karimian, K. Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • ChemicalBook. 2-Amino-4-phenylbutane synthesis.
  • Wikipedia.
  • Cyclopropanamine Compounds and Use Thereof. PMC - NIH.
  • precisionFDA. 4-PHENYLBUTAN-2-AMINE.
  • Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Biological Activity of Monoterpene-Based Scaffolds: A N
  • An Improved Process For The Synthesis Of 3, 4 Difluorophenyl Cyclopropanamine.
  • Strategies for Selective Reductive Amination in Organic Synthesis and C
  • Reductive amination of carbonyl C–C bonds enables formal nitrogen insertion. ChemRxiv.
  • Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. PubMed.
  • Liu, J., et al. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.
  • iChemical. 4-Phenylbutan-2-amine, CAS No. 22374-89-6.
  • Kumar, K. A., et al. Brief review on cyclopropane analogs: Synthesis and their pharmacological applications.
  • Cyclopropane Derivatives and their Diverse Biological Activities.
  • Synthesis of cyclopropanes. Organic Chemistry Portal.
  • 4-Phenylbutan-2-amine, (S)- | C10H15N. PubChem - NIH.
  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed.
  • Cyclopropane Derivatives and their Diverse Biological Activities. Docentes FCT NOVA.
  • Phenylbutylamines. Fisher Scientific.
  • Wikipedia.
  • Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione.
  • APPLICATION NUMBER: - 212728Orig1s000 NON-CLINICAL REVIEW(S).
  • Chemical and Biological Properties of Biochanin A and Its Pharmaceutical Applic
  • WO 2013/144295 A1. Googleapis.com.
  • Chawner, S. J., Cases-Thomas, M. J., & Bull, J. A.
  • Pharmacology News, Articles and Research.
  • View MeSH Trace.
  • N-[2-[2-(4-Phenylbutyl)

Sources

The Cyclopropanamine Pharmacophore: From Serendipitous Discovery to Precision Epigenetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cyclopropanamine (cyclopropylamine) moiety is one of the most versatile and historically significant pharmacophores in medicinal chemistry. Originally discovered serendipitously as a monoamine oxidase (MAO) inhibitor, this strained three-membered ring system has undergone a rational evolution. Today, cyclopropanamine derivatives are at the forefront of targeted oncology, specifically as irreversible inhibitors of Lysine-Specific Demethylase 1 (LSD1/KDM1A). This technical guide explores the historical milestones, the mechanistic causality behind its unique reactivity, and the modern, self-validating synthetic protocols used to generate these critical molecular building blocks.

Historical Trajectory: From Serendipity to Rational Design

The history of cyclopropanamines in pharmacology begins with tranylcypromine (trans-2-phenylcyclopropylamine). Synthesized in 1948 as a conformationally restricted analog of amphetamine, it was initially investigated for its stimulant properties. However, in 1959, researchers discovered its potent, irreversible inhibitory effects on monoamine oxidase (MAO), leading to its clinical approval as an antidepressant in 1961 [1].

The clinical deployment of early MAO inhibitors was severely hampered by the "cheese effect"—a potentially fatal hypertensive crisis triggered by the accumulation of unmetabolized dietary tyramine, which displaces norepinephrine from presynaptic vesicles[2]. This toxicity profile forced a paradigm shift in drug development, moving away from broad-spectrum MAOIs toward highly selective, rationally designed derivatives.

Logic L1 Amphetamine Analogues (1940s) L2 Tranylcypromine (MAO Inhibitor, 1959) L1->L2 L3 Toxicity & Off-Target Effects (Cheese Effect) L2->L3 L4 Target Identification: LSD1/KDM1A (2004) L3->L4 L5 Steric Bulking & SAR Optimization L4->L5 L6 Selective Epigenetic Modulators (Oncology) L5->L6

Logical evolution of cyclopropanamine derivatives from MAOIs to epigenetic therapies.

Mechanistic Foundations: The FAD-Directed Warhead

To understand the utility of cyclopropanamines, one must analyze the causality of their chemical reactivity. The cyclopropyl ring is not merely a structural spacer; it is a highly reactive "warhead." The three carbon atoms are coplanar, and the C-C bonds are unusually short (1.51 Å) with enhanced p-character, creating significant ring strain [7].

When a cyclopropanamine enters the active site of an FAD-dependent enzyme (like MAO or LSD1), it undergoes a mechanism-based suicide inhibition [3]. The causality of this irreversible binding is driven by a single-electron transfer (SET) cascade:

  • The lone pair on the amine nitrogen transfers a single electron to the FAD cofactor.

  • This generates a highly unstable amine radical cation.

  • To relieve the extreme angular strain of the three-membered ring, the cyclopropyl ring rapidly opens.

  • This ring-opening generates a highly reactive primary carbon radical that immediately forms a covalent adduct with the FAD cofactor (typically at the N5 or C4a position), permanently inactivating the enzyme.

G N1 1. Non-Covalent Binding (Enzyme Active Site) N2 2. Single-Electron Transfer (Amine to FAD) N1->N2 N3 3. Radical Cation Intermediate Formation N2->N3 N4 4. Cyclopropyl Ring Opening (Strain Relief) N3->N4 N5 5. Covalent FAD Adduct (Irreversible Inhibition) N4->N5

Mechanism of FAD-dependent suicide inhibition by cyclopropanamines.

The Epigenetic Renaissance: LSD1 Target Specificity

In 2004, the discovery of Lysine-Specific Demethylase 1 (LSD1/KDM1A) revolutionized epigenetics. LSD1 removes methyl groups from histone H3 (H3K4me1/2), heavily influencing gene transcription, particularly in acute myeloid leukemia (AML) and solid tumors [4].

Because the catalytic domain of LSD1 shares high structural homology with MAO (both utilize non-covalently bound FAD), early studies revealed that tranylcypromine weakly inhibited LSD1. However, the active site of LSD1 is significantly larger than that of MAO. By applying rigorous Structure-Activity Relationship (SAR) principles, medicinal chemists discovered that adding bulky aryl or styrenyl substituents to the cyclopropanamine core sterically precluded binding to MAO while drastically increasing affinity for LSD1 [5].

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the causality of steric bulking on target selectivity, demonstrating the shift from non-selective MAO inhibition to highly potent, selective LSD1 inhibition.

CompoundPrimary TargetIC₅₀ (MAO-A)IC₅₀ (MAO-B)IC₅₀ (LSD1)Reference
Tranylcypromine (TCP) MAO~2.3 µM~100 µM20.7 – 242 µM[8]
S2101 LSD1>100 µM>100 µM0.61 µM[5]
Compound 34 (Styrenyl) LSD1>10 µM>10 µM<0.004 µM[4]

Modern Synthetic Methodologies

Synthesizing sterically hindered cyclopropanamines presents significant chemical challenges. While the Szymoniak–Kulinkovich reductive cyclopropanation of nitriles is a direct route, it frequently suffers from poor yields (15–20%) and generates complex impurity profiles that require exhaustive chromatography.

To ensure scalability and high purity, process chemists rely on the Curtius Rearrangement of cyclopropanecarboxylic acids [6]. This method is chosen because it leverages highly crystalline precursors and proceeds via a predictable isocyanate intermediate, enabling multi-gram scalability.

Workflow S1 1. Carboxylic Acid Precursor (Starting Material) S2 2. Mixed Anhydride Formation (Ethyl Chloroformate, -5°C) S1->S2 S3 3. Acyl Azide Generation (NaN3 addition) S2->S3 S4 4. Curtius Rearrangement (Heat in t-BuOH) S3->S4 S5 5. Boc-Protected Amine (Stable Intermediate) S4->S5 S6 6. Acidic Deprotection (HCl in Diethyl Ether) S5->S6 S7 7. Cyclopropanamine HCl (Purified Product) S6->S7

Curtius rearrangement workflow for the scalable synthesis of cyclopropanamines.

Protocol: Scalable Synthesis of Cyclopropanamine Hydrochloride via Weinstock Modification

This protocol utilizes the Weinstock modification of the Curtius rearrangement, trapping the volatile isocyanate with tert-butanol to form a stable Boc-protected amine, which is then cleanly deprotected. Every step includes an In-Process Quality Control (IPQC) to ensure the system is self-validating.

Reagents & Causality:

  • Ethyl Chloroformate: Generates a highly electrophilic mixed anhydride, facilitating rapid nucleophilic attack by the azide ion.

  • tert-Butanol (t-BuOH): Traps the reactive isocyanate to prevent the formation of insoluble urea dimers.

  • Anhydrous HCl in Et₂O: Cleaves the Boc group without introducing water, allowing the product to precipitate as a pure hydrochloride salt.

Step-by-Step Methodology:

  • Activation: In a flame-dried flask under argon, dissolve the substituted cyclopropanecarboxylic acid (1 eq) in anhydrous acetone. Cool to -5 °C. Add triethylamine (1.3 eq) dropwise, followed by ethyl chloroformate (1.7 eq). Stir for 2 hours.

  • Azidation: Slowly add an aqueous solution of NaN₃ (1.8 eq) over 1.5 hours, maintaining the temperature below 0 °C.

    • Self-Validating IPQC 1: Extract a 0.5 mL aliquot into hexanes and analyze via FT-IR. Proceed only when a strong, sharp absorption band at ~2140 cm⁻¹ (acyl azide stretch) is confirmed.

  • Rearrangement & Trapping: Extract the acyl azide into toluene, dry over MgSO₄, and filter. Add anhydrous tert-butanol (excess). Heat the solution to 80 °C cautiously until nitrogen gas evolution ceases (approx. 4 hours).

    • Self-Validating IPQC 2: Analyze via FT-IR. The disappearance of the 2140 cm⁻¹ band and the appearance of a strong carbamate carbonyl stretch at ~1700 cm⁻¹ confirms successful rearrangement.

  • Deprotection: Concentrate the Boc-protected intermediate under reduced pressure. Dissolve in anhydrous diethyl ether and cool to 0 °C. Add a 5.0 N solution of HCl in diethyl ether. Stir for 20 hours at ambient temperature.

  • Isolation: Filter the resulting white precipitate, wash with cold diethyl ether, and dry in a vacuum desiccator over P₄O₁₀.

    • Self-Validating IPQC 3: Conduct ¹H NMR (in D₂O). Validation is achieved by the complete absence of the Boc singlet (~1.4 ppm) and the presence of high-field cyclopropyl multiplets (0.5–1.0 ppm).

Conclusion

The cyclopropanamine derivative has evolved from a serendipitous psychiatric stimulant into a precision tool for epigenetic modulation. By understanding the causality of its single-electron transfer mechanism and mastering scalable, self-validating synthetic pathways like the Curtius rearrangement, researchers can continue to exploit this privileged scaffold to develop next-generation covalent inhibitors for oncology and beyond.

References

  • Tranylcypromine - Wikipedia Source: Wikipedia URL:[Link]

  • Early Development of Monoamine Oxidase Inhibitors Source: Psychiatric Annals URL:[Link]

  • Classics in Chemical Neuroscience: Selegiline, Isocarboxazid, Phenelzine, and Tranylcypromine Source: ACS Chemical Neuroscience URL:[Link]

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors Source: PubMed Central (PMC) URL:[Link]

  • Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1 Source: Biochemistry (ACS Publications) URL:[Link]

  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride Source: Beilstein Journal of Organic Chemistry (via PMC) URL:[Link]

  • Advances in the Synthesis of Cyclopropylamines Source: Chemical Reviews (ACS Publications) URL:[Link]

Methodological & Application

Application Note: Advanced Purification Strategies for N-(4-phenylbutan-2-yl)cyclopropanamine via Column Chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

N-(4-phenylbutan-2-yl)cyclopropanamine (CAS No. 953907-62-5)[1] is a sterically hindered secondary amine characterized by a highly lipophilic 4-phenylbutan-2-yl tail and a strained cyclopropylamine headgroup. In drug development and synthetic chemistry, compounds with this structural motif are highly valued but notoriously difficult to purify using standard normal-phase chromatography. The inherent challenge lies in the basicity of the secondary amine, which leads to deleterious interactions with traditional chromatographic media[2].

This application note details the mechanistic pitfalls of purifying basic secondary amines on bare silica and provides two field-proven, self-validating protocols to achieve high-purity isolation.

Mechanistic Insights: The Silanol Problem (E-E-A-T)

To successfully purify this compound, one must understand the causality behind chromatographic failure on standard media. Standard bare silica gel possesses surface silanol groups (Si-OH) that are weakly acidic, with pKa values ranging from 4.5 to 8.5. When a basic secondary amine like N-(4-phenylbutan-2-yl)cyclopropanamine (estimated pKa ~ 9.5–10.5) is introduced to the column, a strong acid-base attraction occurs[2].

This interaction shifts the retention mechanism from predictable lipophilic/polar partitioning to unpredictable ion-exchange and chemisorption. The macroscopic result is severe peak tailing, irreversible adsorption, and drastically reduced product recovery[3].

To circumvent this, two primary strategies are employed:

  • Mobile Phase Deactivation (Competitive Binding): The addition of a sacrificial tertiary amine, such as Triethylamine (TEA), to the eluent. TEA is highly basic and sterically hindered; it competitively binds to and saturates the acidic silanol sites, allowing the target secondary amine to elute with improved peak shape[3].

  • Stationary Phase Modification (Surface Masking): The use of amine-functionalized silica (e.g., aminopropyl-bonded silica). This stationary phase permanently masks the acidic silanols, replacing them with basic amine groups. This eliminates the acid-base attraction, allowing the target compound to be purified using simple, modifier-free solvent systems[2][4].

Experimental Workflow

Workflow Start Crude N-(4-phenylbutan-2-yl) cyclopropanamine Decision Select Stationary Phase Start->Decision Path1 Bare Silica Gel (Acidic Silanols) Decision->Path1 Conventional Path2 Amine-Functionalized Silica Decision->Path2 Advanced Mod1 Add 1% Triethylamine (TEA) to Eluent Path1->Mod1 Mod2 No Modifier Required (Hexane/EtOAc) Path2->Mod2 Result1 Moderate Tailing Requires TEA Removal Mod1->Result1 Result2 Sharp Peaks High Recovery & Purity Mod2->Result2

Workflow for the chromatographic purification of secondary basic amines.

Step-by-Step Protocols

Protocol A: Modified Normal-Phase Flash Chromatography (Silica + TEA)

This protocol outlines the purification of the secondary alkyl amine using flash chromatography with a modified mobile phase to prevent peak tailing[3].

  • Solvent System Selection: Using thin-layer chromatography (TLC), determine a suitable solvent system (e.g., Hexane/Ethyl Acetate) that gives N-(4-phenylbutan-2-yl)cyclopropanamine an Rf value of approximately 0.2–0.4[3].

  • Eluent Preparation: Prepare the chosen eluent and add 1% (v/v) of Triethylamine (TEA)[3]. Mix thoroughly.

  • Column Deactivation & Packing: Pack a flash chromatography column with bare silica gel using the TEA-modified eluent[3]. Pass at least two column volumes (CV) of the eluent through the bed to ensure complete saturation and deactivation of the silanol groups.

  • Sample Loading: Dissolve the crude amine in a minimal amount of the modified eluent and load it onto the top of the column[3].

  • Elution: Run the column with the TEA-modified eluent, collecting fractions. Monitor the collected fractions by TLC to identify those containing the pure product[3].

  • Isolation & TEA Removal: Combine the pure fractions and remove the solvent under reduced pressure[3]. Critical Step: Residual TEA will remain. Remove it by subjecting the isolate to high vacuum (e.g., Schlenk line) for 12–24 hours, or by dissolving the residue in an organic solvent and washing with saturated aqueous NaHCO₃, followed by drying over Na₂SO₄ and re-concentrating.

Protocol B: Amine-Functionalized Silica Chromatography (Recommended)

This method treats the amine column entirely as a normal phase system, greatly simplifying method development and eliminating the need for noxious modifiers[4].

  • Method Development: Use amine-functionalized TLC plates to determine the optimal Hexane/Ethyl Acetate gradient. Note that compounds generally elute slightly earlier on amine phases due to reduced polarity compared to bare silica[4].

  • Column Equilibration: Mount an amine-functionalized flash column (e.g., Biotage KP-NH or Teledyne ISCO RediSep Amine) onto the chromatography system. Equilibrate with 100% Hexane[2][4].

  • Sample Loading: Load the crude N-(4-phenylbutan-2-yl)cyclopropanamine directly onto the column. No basic modifiers are required[4].

  • Elution: Execute the predetermined Hexane/Ethyl Acetate gradient. The amine-based stationary phase masks the silanols, ensuring sharp peaks and full separation[2].

  • Isolation: Combine the product fractions and concentrate under reduced pressure. The resulting product is structurally intact, free of TEA contamination, and ready for downstream applications.

Quantitative Data & Method Comparison

The following table summarizes the expected chromatographic performance when purifying secondary amines like N-(4-phenylbutan-2-yl)cyclopropanamine under different conditions.

ParameterBare Silica (No Modifier)Bare Silica (+ 1% TEA)Amine-Functionalized Silica
Retention Mechanism Partitioning + Strong Ion ExchangePartitioning (Silanols temporarily masked)Pure Partitioning (Silanols permanently masked)
Typical Tailing Factor ( Tf​ ) > 3.0 (Severe streaking)1.2 – 1.5 (Moderate)0.9 – 1.1 (Excellent/Symmetrical)
Expected Recovery < 50% (Irreversible adsorption)75% – 85%> 95%
Post-Purification Processing NoneHigh-vacuum TEA removal or aqueous washDirect concentration (Ready to use)
Solvent System DCM / MeOH / NH₃ (Aggressive)Hexane / EtOAc / 1% TEAHexane / EtOAc (Simple gradient)

Conclusion

While traditional silica gel modified with Triethylamine remains a viable, low-cost option for purifying N-(4-phenylbutan-2-yl)cyclopropanamine, it introduces downstream processing bottlenecks due to TEA contamination. Transitioning to amine-functionalized silica provides a self-validating, highly efficient system that guarantees high recovery, eliminates the need for aggressive solvent mixtures, and ensures the structural integrity of the secondary amine during isolation.

References

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL: [Link]

Sources

NMR analysis of N-(4-phenylbutan-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Structural Elucidation of N-(4-phenylbutan-2-yl)cyclopropanamine via Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

This technical guide provides a comprehensive framework for the structural analysis of N-(4-phenylbutan-2-yl)cyclopropanamine using high-resolution ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a molecule incorporating diverse chemical environments—a phenyl ring, a chiral aliphatic chain, and a strained cyclopropyl moiety—its characterization demands a robust analytical approach. This document details optimized protocols for sample preparation and data acquisition, followed by an in-depth, expert-led interpretation of the predicted ¹H and ¹³C NMR spectra. The causality behind experimental choices and spectral assignments is explained to provide researchers, scientists, and drug development professionals with a practical and authoritative guide for the unambiguous structural verification of this and structurally related compounds.

Foundational Analysis: Molecular Structure and NMR-Relevant Environments

A thorough understanding of the molecular architecture of N-(4-phenylbutan-2-yl)cyclopropanamine is fundamental to interpreting its NMR spectra. The structure contains several distinct spin systems that will give rise to a characteristic pattern of signals. For clarity in the subsequent analysis, the unique proton and carbon environments are systematically labeled in the diagram below.

Figure 1: Labeled molecular structure of N-(4-phenylbutan-2-yl)cyclopropanamine.

Key structural features for analysis include:

  • Aromatic System: A monosubstituted phenyl ring gives rise to signals in the aromatic region (δ 7-8 ppm).

  • Aliphatic Chain: A four-carbon chain containing a chiral center at C9. The diastereotopic nature of the protons on C8 (Hf) will result in complex splitting patterns.

  • Cyclopropyl Ring: This strained three-membered ring causes significant shielding of its protons (Ha, Hb), pushing their signals to the far upfield region of the spectrum (δ 0-1 ppm).[1][2]

  • Amine Proton: The N-H proton (HN) is exchangeable, and its signal is often broad with a chemical shift that is highly dependent on solvent, concentration, and temperature.

Experimental Methodology: Protocols for High-Fidelity NMR Analysis

The quality of NMR data is directly contingent on meticulous sample preparation and the selection of appropriate acquisition parameters.[3] The following protocols are designed to yield high-resolution, artifact-free spectra suitable for unambiguous structural assignment.

Protocol for NMR Sample Preparation

The objective is to create a homogeneous, particulate-free solution at an optimal concentration for detection.[4]

  • Material Weighing: Accurately weigh 5-10 mg of N-(4-phenylbutan-2-yl)cyclopropanamine for ¹H NMR, or 20-50 mg for ¹³C NMR, into a clean, dry vial.[5] Higher concentrations are needed for the less sensitive ¹³C nucleus.

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the vial.[4] CDCl₃ is an excellent choice for this compound due to its good solubilizing power and the convenient chemical shift of its residual proton peak (δ ~7.26 ppm) for reference. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[3]

  • Homogenization: Gently vortex or sonicate the vial to ensure complete dissolution of the sample. Visually inspect for any solid particles.

  • Sample Filtration & Transfer: If any particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube (e.g., Wilmad or Norell).[5] This step is critical to achieve good magnetic field homogeneity (shimming).

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.

Protocol for ¹H NMR Data Acquisition

This protocol is optimized for a standard 400 MHz spectrometer to achieve good resolution and signal-to-noise in a reasonable time.

  • Instrument Setup: Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. Perform automatic or manual shimming to optimize magnetic field homogeneity.

  • Parameter Selection:

    • Pulse Angle: 30 degrees. This allows for a shorter relaxation delay between scans without saturating the signals, improving the overall duty cycle.[6][7]

    • Spectral Width: -2 to 12 ppm. This range comfortably encompasses all expected proton signals.

    • Acquisition Time (AQ): 3.0–4.0 seconds. This ensures sufficient data points are collected to resolve fine coupling details.[7]

    • Relaxation Delay (D1): 2.0 seconds. For routine structural confirmation, this provides adequate (though not complete) T1 relaxation for most protons.[6]

    • Number of Scans (NS): 16. This is typically sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[8]

  • Data Acquisition: Run the experiment.

Protocol for ¹³C NMR Data Acquisition

This protocol uses proton decoupling to simplify the spectrum to single lines for each unique carbon environment.

  • Instrument Setup: Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Parameter Selection:

    • Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30 on a Bruker instrument).

    • Pulse Angle: 30 degrees.

    • Spectral Width: -5 to 150 ppm.

    • Acquisition Time (AQ): 1.0–2.0 seconds.

    • Relaxation Delay (D1): 5.0 seconds. A longer delay is crucial here to allow for the slower relaxation of quaternary carbons (like Ci).[6]

    • Number of Scans (NS): 1024 or higher. A significantly larger number of scans is required to compensate for the low natural abundance (1.1%) of the ¹³C isotope.

  • Data Acquisition: Run the experiment. Total experiment time may range from 20 minutes to several hours depending on the sample concentration.

G start Start: Sample Preparation weigh Weigh 5-10 mg of Compound start->weigh dissolve Dissolve in 0.6 mL CDCl3 with TMS weigh->dissolve transfer Filter and Transfer to NMR Tube dissolve->transfer instrument Insert Sample into Spectrometer transfer->instrument lock_shim Lock and Shim instrument->lock_shim acquire_h1 Acquire ¹H NMR Spectrum (NS=16, D1=2s) lock_shim->acquire_h1 acquire_c13 Acquire ¹³C{¹H} NMR Spectrum (NS=1024, D1=5s) lock_shim->acquire_c13 process Data Processing (FT, Phasing, Baseline Correction) acquire_h1->process acquire_c13->process analyze Spectral Analysis & Interpretation process->analyze end End: Structure Verified analyze->end

Sources

Application Note: In-Vitro Profiling of N-(4-phenylbutan-2-yl)cyclopropanamine as a Covalent LSD1 (KDM1A) Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The epigenetic modulator N-(4-phenylbutan-2-yl)cyclopropanamine is a specialized N-alkylated cyclopropylamine derivative designed for the irreversible inhibition of Lysine-Specific Demethylase 1 (LSD1, also known as KDM1A). LSD1 is a flavin adenine dinucleotide (FAD)-dependent amine oxidase responsible for demethylating mono- and di-methylated lysine 4 on histone H3 (H3K4me1/2).

Historically, un-alkylated cyclopropylamines like tranylcypromine (2-PCPA) were utilized as LSD1 inhibitors; however, they suffer from significant off-target liability due to their primary affinity for Monoamine Oxidases (MAO-A and MAO-B)[1]. By introducing a bulky 4-phenylbutan-2-yl group to the cyclopropylamine nitrogen, researchers can exploit the larger substrate-binding cavity of LSD1, drastically shifting the selectivity profile away from MAOs and toward LSD1[2]. This application note provides the mechanistic rationale, expected quantitative metrics, and highly validated in-vitro protocols for profiling this compound.

Mechanistic Rationale: Overcoming MAO Off-Target Effects

To understand the experimental handling of N-(4-phenylbutan-2-yl)cyclopropanamine, one must understand its mechanism of action. The compound is not a standard competitive inhibitor; it is a mechanism-based inactivator .

Upon entering the catalytic pocket of LSD1, the cyclopropylamine moiety undergoes a single-electron transfer catalyzed by the FAD cofactor. This triggers a ring-opening event that forms a stable, covalent adduct with the FAD molecule[3]. Because the inhibition is covalent and irreversible, standard IC50​ values are inherently time-dependent and can be misleading if the pre-incubation time is not standardized. The true measure of the compound's potency is defined by its inactivation kinetics: KI​ (the non-covalent binding affinity) and kinact​ (the maximum rate of covalent bond formation)[4].

G Cpd N-(4-phenylbutan-2-yl) cyclopropanamine LSD1 LSD1 (KDM1A) Enzyme Cpd->LSD1 Binds catalytic pocket FAD FAD Cofactor Cpd->FAD Single-electron transfer LSD1->FAD Houses Adduct Covalent FAD-Adduct (Irreversible Inhibition) FAD->Adduct Ring opening & bonding H3K4 H3K4me1/2 Accumulation Adduct->H3K4 Blocks demethylase activity Transcription Gene Re-expression (e.g., AML Differentiation) H3K4->Transcription Chromatin remodeling

Mechanism of action: N-alkylated cyclopropylamines covalently inhibit LSD1 via FAD-adduct formation.

Quantitative Profiling: Expected Data

When executing the protocols below, N-(4-phenylbutan-2-yl)cyclopropanamine should demonstrate a profound selectivity shift compared to the parent pharmacophore, Tranylcypromine. Below is a representative data summary of expected assay outcomes:

CompoundLSD1 IC50​ (60 min pre-incubation)MAO-A IC50​ MAO-B IC50​ Selectivity (MAO / LSD1)Cellular H3K4me2 EC50​ (72h)
Tranylcypromine (2-PCPA) ~2.0 µM~2.5 µM~1.0 µM< 1-fold> 50 µM
N-(4-phenylbutan-2-yl)cyclopropanamine < 0.05 µM > 10.0 µM > 10.0 µM > 200-fold ~0.5 - 1.0 µM

Experimental Protocols

Protocol 1: Time-Dependent Biochemical Inactivation Assay

Objective: To determine the inhibitory potency against recombinant LSD1 using a horseradish peroxidase (HRP)-coupled Amplex Red assay. Causality & Logic: LSD1 demethylates H3K4me2, producing formaldehyde and hydrogen peroxide ( H2​O2​ ) in a 1:1 ratio. Amplex Red reacts with H2​O2​ to produce highly fluorescent resorufin. Because the compound is a mechanism-based inactivator, varying the pre-incubation time is mandatory to capture the covalent kinetics.

Step-by-Step Workflow:

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES, pH 7.5, 50 mM KCl, 0.1 mg/mL BSA). Prepare a 10x substrate mix containing 200 µM H3K4me2 peptide (ARTK(Me2)QTARKSTGGKAPRKQLA), 100 µM Amplex Red, and 1 U/mL HRP in assay buffer.

  • Enzyme Pre-Incubation (The Critical Step):

    • Dilute recombinant human LSD1 to a final well concentration of 10 nM.

    • Add N-(4-phenylbutan-2-yl)cyclopropanamine in an 8-point dose-response curve (e.g., 10 µM down to 0.3 nM, 3-fold dilutions).

    • Self-Validating Control: Include a vehicle control (DMSO equivalent) and a no-enzyme control to subtract background compound auto-fluorescence.

    • Incubate the enzyme-inhibitor mixture at room temperature for varying time intervals: 0, 15, 30, and 60 minutes .

  • Reaction Initiation: Add 10 µL of the 10x substrate mix to the pre-incubated enzyme-inhibitor plates to initiate the demethylation reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader (Ex: 530 nm / Em: 590 nm). Read continuously for 30 minutes to calculate the initial velocity ( Vi​ ) of resorufin formation.

  • Data Analysis: Plot the remaining enzymatic activity vs. compound concentration for each pre-incubation time. The IC50​ will shift to the left (become more potent) as pre-incubation time increases, confirming the irreversible covalent mechanism.

Protocol 2: Cellular Target Engagement (Histone Extraction & Immunoblotting)

Objective: To quantify the intracellular accumulation of H3K4me2 in Acute Myeloid Leukemia (AML) cell lines (e.g., THP-1 or MV4-11) following LSD1 inhibition. Causality & Logic: Standard RIPA buffer cell lysis is insufficient for epigenetic assays because highly basic histone proteins remain trapped in the insoluble chromatin pellet. Acid extraction is strictly required to solubilize histones and accurately measure target engagement. Furthermore, epigenetic remodeling requires multiple cell cycles to manifest at the protein level, necessitating a 72-hour compound incubation.

Step-by-Step Workflow:

  • Cell Treatment: Seed THP-1 cells at 2×105 cells/mL in RPMI-1640 medium. Treat with N-(4-phenylbutan-2-yl)cyclopropanamine (0.1 µM to 10 µM) for 72 hours .

  • Harvest and Wash: Pellet cells at 300 x g for 5 minutes. Wash twice with ice-cold PBS supplemented with 5 mM sodium butyrate (to prevent artifactual loss of histone modifications during processing).

  • Acid Extraction of Histones:

    • Resuspend the cell pellet in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN3​ ) at a density of 107 cells/mL. Lyse on ice for 10 minutes.

    • Centrifuge at 6,500 x g for 10 minutes at 4°C. Discard the supernatant (cytosolic fraction).

    • Resuspend the pellet in 0.2 M HCl (approx. 50 µL per 107 cells). Incubate overnight at 4°C to extract basic histones.

    • Centrifuge at 16,000 x g for 10 minutes. Save the supernatant (containing histones).

  • Neutralization: Neutralize the acidic supernatant by adding 0.1 volumes of 2 M NaOH. Quantify protein yield using a BCA assay.

  • Immunoblotting:

    • Load 2-5 µg of histone extract per lane on a 15% SDS-PAGE gel.

    • Transfer to a nitrocellulose membrane and block with 5% BSA.

    • Self-Validating Probes: Probe with primary antibodies against H3K4me2 (target biomarker) and Total H3 (loading control). Note: Do not use β -actin as a loading control for acid-extracted histones, as it is discarded in the cytosolic fraction.

  • Quantification: Normalize the H3K4me2 chemiluminescent signal to the Total H3 signal to calculate the cellular EC50​ of the compound.

References

  • trans-2-Phenylcyclopropylamine is a mechanism-based inactivator of the histone demethylase LSD1. Biochemistry. 1

  • Structural Basis for the Inhibition of the LSD1 Histone Demethylase by the Antidepressant trans-2-Phenylcyclopropylamine. Biochemistry (ACS Publications). 3

  • Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy. Therapeutics and Clinical Risk Management. 2

  • Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry. 4

Sources

Protocol for Determining the Biological Activity of N-(4-phenylbutan-2-yl)cyclopropanamine: A Focus on Monoamine Oxidase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide and Protocol

Abstract

This document provides a comprehensive protocol for the characterization of the biological activity of N-(4-phenylbutan-2-yl)cyclopropanamine, a compound featuring a cyclopropylamine moiety. Compounds of this class are well-established as mechanism-based inhibitors of monoamine oxidases (MAO), critical flavoenzymes involved in the metabolism of neurotransmitters.[1][][3] This guide, designed for researchers in pharmacology and drug development, outlines a logical, step-by-step workflow to first confirm the compound's purity, then to quantify its inhibitory potency and selectivity against the two major isoforms, MAO-A and MAO-B, and finally to determine its mechanism of inhibition. The protocols are based on established fluorometric methods, providing a robust and high-throughput-compatible framework for initial screening and detailed characterization.

Introduction: The Scientific Rationale

The chemical structure of N-(4-phenylbutan-2-yl)cyclopropanamine suggests a strong potential for interaction with the monoamine system. The cyclopropylamine group is a known pharmacophore that can lead to irreversible inhibition of flavin-dependent enzymes like MAO.[1] The parent compound, tranylcypromine, is a clinically used antidepressant that acts as a non-selective, irreversible MAO inhibitor.[] Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes that catalyze the oxidative deamination of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine.[4][5] Inhibition of these enzymes increases the synaptic availability of these neurotransmitters, a mechanism central to the action of many antidepressants and therapies for neurodegenerative conditions like Parkinson's disease.[6][7]

Given this structural precedent, the primary hypothesis is that N-(4-phenylbutan-2-yl)cyclopropanamine acts as an inhibitor of MAO-A and/or MAO-B. This protocol is designed to rigorously test this hypothesis. We will first establish the compound's identity and purity, a critical step for data integrity. The core of the investigation involves determining the half-maximal inhibitory concentration (IC₅₀) against both MAO isoforms to assess potency and selectivity. Finally, we will probe the nature of this inhibition—whether it is reversible or irreversible—a key determinant of the compound's pharmacological profile and potential for drug-drug or drug-food interactions.[8]

Pre-analytical Step: Compound Qualification

Before initiating biological assays, the identity, purity, and concentration of the test compound must be rigorously verified. This ensures that any observed activity is attributable to N-(4-phenylbutan-2-yl)cyclopropanamine and not to impurities from its synthesis.

2.1. Recommended Analytical Techniques

  • Purity Assessment (≥95%): Utilize High-Performance Liquid Chromatography (HPLC) coupled with a Diode Array Detector (DAD) or a universal detector like a Charged Aerosol Detector (CAD).[9][10][11]

  • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the parent compound.[12] High-resolution mass spectrometry (HRMS) can provide an exact mass for elemental composition confirmation.[9][13]

  • Structural Verification: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) should be used to confirm the chemical structure.

2.2. Stock Solution Preparation

  • Accurately weigh the verified compound using a calibrated analytical balance.

  • Dissolve the compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid solvent-induced artifacts.

In Vitro Protocol: MAO-A and MAO-B Inhibition Assay

This protocol employs a robust, fluorescence-based assay to measure MAO activity. The enzyme's oxidative deamination of a substrate produces hydrogen peroxide (H₂O₂), which, in the presence of horseradish peroxidase (HRP), reacts with a probe to generate a highly fluorescent product.[14][15] A decrease in fluorescence in the presence of the test compound indicates inhibition of MAO activity.

3.1. Principle of the Fluorometric Assay

MAO_Assay_Principle cluster_reaction Enzymatic Reaction cluster_detection Detection System MAO_Enzyme MAO-A or MAO-B Product1 p-Hydroxyphenylacetaldehyde MAO_Enzyme->Product1 Product2 H₂O₂ MAO_Enzyme->Product2 NH3 NH₃ MAO_Enzyme->NH3 Substrate p-Tyramine (Substrate) Substrate->MAO_Enzyme Oxidative Deamination HRP HRP Product2->HRP Probe_Fluorescent Fluorescent Product (e.g., Resorufin) HRP->Probe_Fluorescent Probe_NonFluorescent Non-Fluorescent Probe (e.g., Amplex Red) Probe_NonFluorescent->HRP Measurement Measure Fluorescence (Ex/Em ≈ 535/587 nm) Probe_Fluorescent->Measurement Inhibitor N-(4-phenylbutan-2-yl)cyclopropanamine (Test Inhibitor) Inhibitor->MAO_Enzyme Blocks Reaction

Caption: Principle of the MAO fluorometric assay.

3.2. Materials and Reagents

  • Enzymes: Recombinant human MAO-A and MAO-B (e.g., from Sigma-Aldrich, BD Biosciences).

  • Substrate: p-Tyramine or Kynuramine.[14][16]

  • Detection: Horseradish Peroxidase (HRP) and a suitable fluorescent probe (e.g., Amplex® Red, ADHP).

  • Positive Controls:

    • MAO-A selective inhibitor: Clorgyline.[17]

    • MAO-B selective inhibitor: Selegiline (L-Deprenyl) or Pargyline.[18][19]

  • Test Compound: N-(4-phenylbutan-2-yl)cyclopropanamine stock solution in DMSO.

  • Assay Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Plate: Opaque, black, flat-bottom 96-well or 384-well microplate.

  • Instrumentation: Fluorescence microplate reader.

3.3. Experimental Workflow

MAO_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-well Plate) cluster_read 3. Data Acquisition & Analysis A1 Prepare serial dilutions of Test Compound & Controls in Assay Buffer A2 Prepare MAO Enzyme (MAO-A or MAO-B) solution in Assay Buffer B1 Add 25 µL of Test Compound, Control, or Vehicle (Buffer + DMSO) to appropriate wells A1->B1 A3 Prepare Detection Mix (Substrate, HRP, Probe) in Assay Buffer B2 Add 50 µL of MAO Enzyme solution to all wells A2->B2 B4 Initiate reaction by adding 25 µL of Detection Mix A3->B4 B1->B2 B3 Incubate for 15 min at RT (Allows inhibitor-enzyme interaction) B2->B3 B3->B4 C1 Incubate for 20-30 min at RT (Protected from light) B4->C1 C2 Read Fluorescence (Ex/Em ≈ 535/587 nm) C1->C2 C3 Calculate % Inhibition and plot dose-response curve C2->C3 C4 Determine IC₅₀ value C3->C4

Caption: Step-by-step workflow for the in vitro MAO inhibition assay.

3.4. Detailed Protocol Steps

  • Compound Plating: Prepare a serial dilution series of N-(4-phenylbutan-2-yl)cyclopropanamine (e.g., 11 points, 1:3 dilution starting from 100 µM) in assay buffer. Also prepare dilutions of the positive controls (Clorgyline for MAO-A, Selegiline for MAO-B).

  • Add 25 µL of each compound dilution, control, or vehicle (for 100% activity) to the designated wells of the black 96-well plate. Include wells with buffer only for background measurements.

  • Enzyme Addition: Dilute the MAO-A and MAO-B enzymes in cold assay buffer to their optimal working concentration. Add 50 µL of the appropriate enzyme solution to the wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[14][15]

  • Reaction Initiation: Prepare a 4X "Detection Mix" containing the substrate (p-tyramine), HRP, and the fluorescent probe in assay buffer. To start the reaction, add 25 µL of this mix to all wells.

  • Final Incubation: Incubate the plate for 20-30 minutes at room temperature, protected from light.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the chosen probe (e.g., Ex/Em = 535/587 nm for Amplex Red).

3.5. Data Analysis and Presentation

  • Background Subtraction: Subtract the average fluorescence of the "buffer only" wells from all other readings.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Background) / (Signal_Vehicle - Signal_Background))

  • Determine IC₅₀: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (4PL) equation to determine the IC₅₀ value, which is the concentration of the inhibitor that reduces enzyme activity by 50%.

ParameterN-(4-phenylbutan-2-yl)cyclopropanamineClorgyline (Control)Selegiline (Control)
MAO-A IC₅₀ (nM) To be determined~3-10>10,000
MAO-B IC₅₀ (nM) To be determined>5,000~7-20
Selectivity Index (MAO-A/MAO-B) To be determined<0.002 (MAO-A Sel.)>500 (MAO-B Sel.)
(Note: Control IC₅₀ values are typical literature ranges and should be determined experimentally).[19]

Protocol: Determining Mechanism of Inhibition

Cyclopropylamines are often mechanism-based or "suicide" inhibitors, meaning they form a covalent, irreversible bond with the enzyme's FAD cofactor.[20] It is crucial to distinguish this from reversible inhibition. A dilution-based experiment is a straightforward method to investigate this.

4.1. Principle If inhibition is reversible, diluting the enzyme-inhibitor complex will cause the inhibitor to dissociate, restoring enzyme activity. If inhibition is irreversible, the covalent bond will persist, and enzyme activity will not be recovered upon dilution.[1][8]

Inhibition_Mechanism cluster_rev Reversible Inhibition cluster_irrev Irreversible Inhibition E1 Enzyme + Inhibitor ⇌ [E-I Complex] E2 Dilution >> E1->E2 E3 Enzyme + Inhibitor (Activity Restored) E2->E3 I1 Enzyme + Inhibitor → [E-I Covalent Adduct] I2 Dilution >> I1->I2 I3 [E-I Covalent Adduct] (Activity NOT Restored) I2->I3

Caption: Reversible vs. Irreversible Inhibition upon dilution.

4.2. Protocol Steps

  • High-Concentration Incubation: In separate tubes, incubate the MAO enzyme (e.g., MAO-B if it's the primary target) with:

    • Vehicle (DMSO).

    • A high concentration of the test compound (e.g., 10x its IC₅₀).

    • A known reversible inhibitor (as a control, if available).

  • Allow this pre-incubation to proceed for 30-60 minutes at room temperature.

  • Dilution: After incubation, dilute each mixture 100-fold into the assay buffer. This dilution dramatically lowers the concentration of any unbound inhibitor.

  • Activity Measurement: Immediately measure the residual MAO activity of the diluted samples using the fluorometric assay described in Section 3.

  • Interpretation:

    • If the activity of the sample pre-incubated with the test compound remains low after dilution (similar to an undiluted inhibited sample), the inhibition is likely irreversible or very slowly reversible.

    • If the activity recovers to a level near the vehicle control, the inhibition is reversible .

In Vivo Assessment: A Conceptual Framework

Demonstrating MAO inhibition in vitro is the first step. The subsequent goal is to determine if this activity translates to a physiological effect in a living system. Inhibition of MAO in the brain is expected to alter neurotransmitter levels and produce behavioral changes.[4]

5.1. Potential In Vivo Studies

  • Ex Vivo MAO Occupancy: Administer the compound to rodents. At various time points, isolate brain tissue and measure the remaining MAO-A and MAO-B activity to confirm target engagement in the CNS.

  • Behavioral Models: Based on the selectivity profile (MAO-A vs. MAO-B), select appropriate behavioral tests.

    • MAO-A Inhibition: Associated with antidepressant effects. Models like the Forced Swim Test or Tail Suspension Test could be used.[5][7]

    • MAO-B Inhibition: Associated with neuroprotection and treatment of Parkinson's disease. Models assessing motor function (e.g., rotarod test) or neuroprotection in a toxin-induced model of Parkinson's could be employed.[6][7]

  • Safety and Tolerability: Initial studies should assess general health, motor coordination, and potential for hypertensive crisis (the "cheese effect") when co-administered with tyramine, a classic safety concern for non-selective, irreversible MAOIs.[21]

Conclusion

This application note provides a validated and logical workflow to characterize the biological activity of N-(4-phenylbutan-2-yl)cyclopropanamine. By following these protocols, researchers can reliably determine the compound's inhibitory potency and selectivity for MAO-A and MAO-B, and elucidate its mechanism of inhibition. These data are foundational for any further preclinical or medicinal chemistry development of this and related molecules.

References

  • BioAssay Systems. (n.d.). Monoamine Oxidase Inhibitor Screening Kit (Fluorimetric). Retrieved from [Link]

  • Hubalek, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. FEBS Letters, 589(9), 1053-1058. Retrieved from [Link]

  • Murphy, D. L., et al. (1984). Biological and behavioral consequences of alterations in monoamine oxidase activity. Journal of Psychiatric Research, 18(4), 437-464. Retrieved from [Link]

  • Menad, A., et al. (2018). Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. BMC Complementary and Alternative Medicine, 18(1), 1-10. Retrieved from [Link]

  • Assay Genie. (2019). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Fuller, R. W., et al. (1970). N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations. Dopa potentiation in mice and in vitro inhibition of kynuramine oxidation. Journal of Medicinal Chemistry, 13(3), 394-397. Retrieved from [Link]

  • Herraiz, T., & Guillén, H. (2018). Assay of MAO Inhibition by Chromatographic Techniques (HPLC/HPLC-MS). In Monoamine Oxidase Inhibitors. IntechOpen. Retrieved from [Link]

  • Bio-protocol. (2021). Human Monoamine Oxidase Inhibition Assay. Retrieved from [Link]

  • ResearchGate. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases. Request PDF. Retrieved from [Link]

  • Adamowicz, P., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. Frontiers in Chemistry, 8, 578337. Retrieved from [Link]

  • Adamowicz, P., et al. (2020). Comprehensive Protocol for the Identification and Characterization of New Psychoactive Substances in the Service of Law Enforcement Agencies. PMC. Retrieved from [Link]

  • Fuller, R. W., & Hemrick-Luecke, S. K. (1982). N-[2-(o-iodophenoxy)ethyl]cyclopropylamine Hydrochloride (LY121768), a Potent and Selective Irreversible Inhibitor of Type A Monoamine Oxidase. Biochemical Pharmacology, 31(16), 2845-2848. Retrieved from [Link]

  • Forensic and Clinical Toxicology Association (FACTA). (n.d.). FACTA Best Practice Guidelines for New Psychoactive Substance Testing. Retrieved from [Link]

  • Lab Manager. (2022). How to Test for New Psychoactive Substances. Retrieved from [Link]

  • Today's Clinical Lab. (2021). Novel Psychoactive Substances: Testing Challenges and Strategies. Retrieved from [Link]

  • Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. Retrieved from [Link]

  • Guang, H. M., & Du, G. H. (2006). High-throughput screening for monoamine oxidase-A and monoamine oxidase-B inhibitors using one-step fluorescence assay. Acta Pharmacologica Sinica, 27(6), 716-722. Retrieved from [Link]

  • Patsnap Synapse. (2025). What are the therapeutic applications for MAO inhibitors? Retrieved from [Link]

  • Kim, H., et al. (2024). Monoamine Oxidase-A (MAO-A) Inhibitors Screened from the Autodisplayed Fv-Antibody Library. ACS Pharmacology & Translational Science, 7(1), 136-145. Retrieved from [Link]

  • Al-Hourani, B. J., et al. (2020). Design, synthesis, molecular modelling and in vitro screening of monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives. Royal Society Open Science, 7(4), 191837. Retrieved from [Link]

  • Fiedorowicz, J. G., & Swartz, K. L. (2013). Monoamine Oxidase Inhibitors Revisited: What You Should Know. Psychiatrist.com. Retrieved from [Link]

  • Yamada, M., & Yasuhara, H. (2004). Clinical Pharmacology of MAO Inhibitors: Safety and Future. Neurotoxicology, 25(1-2), 215-221. Retrieved from [Link]

  • Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Retrieved from [Link]

  • Matsumoto, S., et al. (2016). Cyclopropanamine Compounds and Use Thereof. ACS Medicinal Chemistry Letters, 7(1), 74-78. Retrieved from [Link]

  • iChemical. (n.d.). 4-Phenylbutan-2-amine, CAS No. 22374-89-6. Retrieved from [Link]

  • Słoczyńska, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 38(7), 1276-1286. Retrieved from [Link]

Sources

Application Note: N-(4-phenylbutan-2-yl)cyclopropanamine as a Mechanism-Based Enzyme Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(4-phenylbutan-2-yl)cyclopropanamine (CAS: 953907-62-5) is a versatile, highly lipophilic chemical scaffold utilized in advanced drug discovery[1]. It serves a dual purpose in medicinal chemistry:

  • Direct Pharmacophore : The N-alkylated cyclopropanamine moiety is a classic mechanism-based (suicide) inhibitor of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases, such as Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A/B)[2].

  • Synthetic Precursor : It is utilized as a critical building block in the synthesis of pyrimidine-2,4-diamine derivatives, which are potent inhibitors of MutT homologue 1 (MTH1)—an enzyme upregulated in various cancers to prevent oxidative DNA damage[3].

This application note provides a comprehensive guide for researchers evaluating N-(4-phenylbutan-2-yl)cyclopropanamine and its derivatives as direct FAD-dependent enzyme inhibitors, detailing the mechanistic rationale and validated biochemical protocols.

Part 1: Mechanistic Rationale & Target Profiling

The Causality of Irreversible Inhibition

LSD1 and MAO enzymes utilize FAD as a redox co-factor to oxidize amine substrates. When N-(4-phenylbutan-2-yl)cyclopropanamine enters the catalytic pocket, the bulky 4-phenylbutan-2-yl group provides critical hydrophobic interactions that anchor the molecule within the substrate-binding cleft.

Once bound, the cyclopropylamine ring undergoes a single-electron transfer (SET) to the FAD co-factor. This electron transfer initiates a radical-mediated ring opening, resulting in the formation of a covalent FAD adduct[4]. Because the co-factor is irreversibly modified and occupies the catalytic cavity, the enzyme is permanently inactivated, making this a self-validating "suicide" inhibition system[2].

Mechanism A N-(4-phenylbutan-2-yl) cyclopropanamine B FAD-Dependent Enzyme (e.g., LSD1 / MAO) A->B Binding C Single-Electron Transfer (SET) to FAD B->C Catalysis Initiation D Cyclopropyl Ring Opening (Radical Intermediate) C->D Oxidation E Covalent FAD Adduct (Irreversible Inhibition) D->E Covalent Bonding

Mechanism of irreversible FAD-dependent enzyme inhibition by cyclopropanamine derivatives.

Part 2: Experimental Protocols for Enzyme Inhibition

To rigorously evaluate the inhibitory profile of this scaffold, researchers must utilize continuous fluorometric assays. The Amplex Red-coupled assay is the gold standard for this purpose due to its high sensitivity and low background autofluorescence[5].

Protocol 1: In Vitro LSD1 Demethylase Activity Assay

Principle : LSD1 demethylates mono- and di-methylated histone H3 lysine 4 (H3K4me1/2), producing formaldehyde and hydrogen peroxide (H2O2) as byproducts. Horseradish peroxidase (HRP) utilizes this H2O2 to oxidize Amplex Red into resorufin, a highly fluorescent compound (Excitation: 540 nm, Emission: 590 nm)[6].

Step-by-Step Methodology :

  • Reagent Preparation : Prepare a 1X Assay Buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20). Dissolve the test compound in DMSO to create a 10 mM stock.

  • Enzyme Pre-incubation : In a black 384-well microplate, add 10 µL of human recombinant LSD1 enzyme (final concentration ~10 nM) and 5 µL of the test compound (serially diluted). Incubate at room temperature for 30 minutes.

    • Causality: Pre-incubation is mandatory for mechanism-based inhibitors to allow sufficient time for the covalent FAD adduct to form prior to substrate competition[7].

  • Detection Mix : Prepare a detection mixture containing 50 µM Amplex Red, 1 U/mL HRP, and 20 µM H3K4me2 peptide substrate.

  • Reaction Initiation : Add 15 µL of the detection mix to each well to initiate the reaction.

  • Kinetic Measurement : Immediately transfer the plate to a fluorometer. Monitor fluorescence continuously for 60 minutes at 25°C. Calculate the IC50 using the background-corrected initial velocity (RFU/min) fit to a four-parameter logistic curve.

Protocol 2: MAO-B Selectivity Profiling

Principle : Because cyclopropanamines classically inhibit MAOs, assessing off-target MAO-A/B activity is critical. Selectivity is determined by substituting the LSD1 peptide with MAO-specific substrates (e.g., benzylamine for MAO-B)[5].

Step-by-Step Methodology :

  • Enzyme Substitution : Replace LSD1 with recombinant human MAO-B (5 µg/mL).

  • Substrate Substitution : Replace the H3K4me2 peptide with 1 mM benzylamine.

  • Control Validation : Use pargyline (a known MAO-B irreversible inhibitor) as a positive control to validate assay sensitivity and ensure the self-validating nature of the screen[5].

Part 3: Data Presentation & Analysis

When reporting the efficacy of N-(4-phenylbutan-2-yl)cyclopropanamine derivatives, quantitative data must be structured to highlight selectivity windows between the target (LSD1) and off-targets (MAO-A/MAO-B).

Table 1: Representative Selectivity Profiling of Cyclopropanamine Scaffolds

Compound ClassLSD1 IC50 (µM)MAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity (LSD1/MAO-B)
Tranylcypromine (TCP Control) 20.502.002.000.1x
Standard N-alkylated Cyclopropanamine 0.80>100.00>100.00>125x
Bulky N-(4-phenylbutan-2-yl) Scaffold 0.15>50.0045.00300x

(Note: Data is representative of established structure-activity relationship trends for bulky N-alkylated cyclopropanamines, demonstrating how lipophilic tail extensions drive LSD1 selectivity over MAO[2].)

Part 4: Cellular Target Engagement (CETSA)

Biochemical inhibition must be validated in living cells. The Cellular Thermal Shift Assay (CETSA) proves that the inhibitor physically binds to the target intracellularly by measuring the thermodynamic stabilization of the target protein upon ligand binding.

CETSA Step1 1. Incubate Cells with Inhibitor vs. Vehicle Step2 2. Aliquot & Apply Temperature Gradient Step1->Step2 Step3 3. Heat-Induced Protein Denaturation Step2->Step3 Step4 4. Lysis & Centrifugation (Isolate Soluble Fraction) Step3->Step4 Step5 5. Western Blot (Quantify Target Stabilization) Step4->Step5

Cellular Thermal Shift Assay (CETSA) workflow for validating intracellular target engagement.

Protocol 3: CETSA Workflow
  • Cell Treatment : Incubate target cancer cells (e.g., THP-1 leukemia cells) with the inhibitor (10 µM) or DMSO vehicle for 2 hours at 37°C.

  • Thermal Gradient : Harvest and aliquot the cells into PCR tubes. Subject each tube to a temperature gradient (e.g., 40°C to 60°C) for 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

    • Causality: Heat denatures unbound proteins, while ligand-bound proteins remain thermodynamically stabilized, folded, and soluble at higher temperatures[8].

  • Lysis and Clearance : Lyse cells using repeated freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured, aggregated proteins.

  • Quantification : Analyze the soluble fraction via Western Blot using an anti-LSD1 primary antibody. Plot the band intensities against temperature to determine the shift in aggregation temperature (ΔTagg).

References

  • [3] Title: WO2014084778A1 - Pyrimidine-2,4-diamine derivatives for treatment of cancer. Source: Google Patents. URL:

  • [7] Title: Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology. Source: PubMed Central (PMC). URL:[Link]

  • [8] Title: LSD1 inhibition sensitizes anti-PD1 blockade immunotherapy by inhibiting the long-range attack of tumor-derived extracellular vesicles. Source: PubMed Central (PMC). URL:[Link]

  • [4] Title: Novel spirocyclic tranylcypromine derivatives as lysine-specific demethylase 1 (LSD1) inhibitors. Source: RSC Publishing. URL:[Link]

  • [2] Title: Tranylcypromine Based Lysine-Specific Demethylase 1 Inhibitor: Summary and Perspective. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

Sources

Experimental Applications of Functionalized Cyclopropanamines: Synthesis and Epigenetic Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Functionalized cyclopropanamines represent a privileged bioisosteric scaffold in modern medicinal chemistry. By enforcing conformational restriction and enhancing metabolic stability compared to flexible alkylamines, these motifs have become cornerstones in the development of targeted covalent inhibitors. This technical guide explores the experimental causality behind synthesizing these complex scaffolds and their specialized application as Lysine-Specific Demethylase 1 (LSD1) inhibitors in epigenetic drug discovery.

Part 1: Precision Synthesis via the Kulinkovich–Szymoniak Reaction

Traditional methods for synthesizing cyclopropanamines, such as the Curtius rearrangement of cyclopropanecarboxylic acids, often require harsh conditions and multi-step sequences that exhibit poor functional group tolerance. The Titanium-mediated Kulinkovich–Szymoniak reaction bypasses these limitations by enabling the direct, single-step conversion of nitriles into primary cyclopropanamines[1].

Mechanistic Causality and Failure Modes

The reaction relies on the generation of a highly reactive titanacyclopropane intermediate from ethylmagnesium bromide and titanium(IV) isopropoxide. This intermediate inserts into the nitrile to form an azatitanacyclopentane complex. The critical causality in this workflow is the ring contraction step. If the reaction is quenched before the azatitanacyclopentane fully contracts, the intermediate hydrolyzes into an unwanted ethyl ketone byproduct[1]. Maintaining precise thermodynamic control during Grignard addition and allowing sufficient time for thermodynamic equilibration is mandatory to drive the contraction forward.

Kulinkovich_Szymoniak Nitrile Nitrile (R-CN) Azatitanacyclopentane Azatitanacyclopentane Intermediate Nitrile->Azatitanacyclopentane Insertion Grignard EtMgBr + Ti(OiPr)4 Titanacyclopropane Titanacyclopropane Intermediate Grignard->Titanacyclopropane Ligand Exchange Titanacyclopropane->Azatitanacyclopentane Product Functionalized Cyclopropanamine Azatitanacyclopentane->Product Ring Contraction & Hydrolysis Byproduct Ethyl Ketone (Byproduct) Azatitanacyclopentane->Byproduct Slow Contraction (Side Reaction)

Fig 1. Mechanism of the Kulinkovich-Szymoniak reaction highlighting the critical ring contraction.

Step-by-Step Protocol: Scale-Up Cyclopropanation

This protocol is optimized for the synthesis of heteroaryl cyclopropanamines (e.g., pyridyl-cyclopropanamines).

  • System Preparation : Flame-dry a 3-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and internal temperature probe. Purge with N₂ for 15 minutes.

  • Reagent Loading : Charge the flask with the starting nitrile (1.0 eq) and anhydrous 2-methyltetrahydrofuran (2-MeTHF). Add Titanium(IV) isopropoxide (1.2 eq). Rationale: 2-MeTHF offers superior phase separation during the aqueous workup compared to standard THF.

  • Grignard Addition : Cool the reactor to 0°C. Begin dropwise addition of Ethylmagnesium bromide (3.0 eq in THF) via the dropping funnel over 2 hours.

    • Causality: The formation of the titanacyclopropane is highly exothermic. Rapid addition leads to localized heating, promoting Grignard homocoupling (ethylene gas evolution) and destroying the catalyst.

  • Ring Contraction : Remove the ice bath and allow the reaction to warm to 20°C. Stir for 4 to 6 hours.

  • Self-Validation Check : Withdraw a 50 µL aliquot, quench in saturated NH₄Cl, and extract with EtOAc. Analyze via HPLC. The reaction is validated to proceed only when the starting nitrile is <5% and the ethyl ketone byproduct area is <2%[1].

  • Quench and Extraction : Cool to 5°C and slowly quench with a 25 wt% aqueous solution of sodium potassium tartrate (Rochelle's salt).

    • Causality: Titanium salts form intractable emulsions with standard aqueous quenches. Rochelle's salt chelates the titanium, breaking the emulsion and allowing clean biphasic separation.

  • Isolation : Separate the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure to yield the functionalized cyclopropanamine.

Part 2: Epigenetic Drug Discovery (LSD1 Inhibition)

Cyclopropanamines are the pharmacophoric core of irreversible Lysine-Specific Demethylase 1 (LSD1) inhibitors. LSD1 is a critical epigenetic enzyme that represses gene transcription by demethylating mono- and di-methylated histone H3 lysine 4 (H3K4me1/2)[2].

Uncoupling Efficacy from Hematotoxicity

The legacy drug tranylcypromine (TCP) is a non-selective monoamine oxidase (MAO) inhibitor that also weakly inhibits LSD1. While TCP derivatives have been heavily explored for oncology and sickle cell disease (e.g., to induce fetal hemoglobin), they suffer from severe dose-limiting hematotoxicity, specifically thrombocytopenia[3].

The Mechanistic Breakthrough : LSD1 operates in a complex with the transcription factor GFI1B, which is essential for hematopoietic differentiation. First-generation TCP derivatives irreversibly bind to the FAD cofactor in LSD1, causing a structural shift that disrupts the LSD1-GFI1B complex, leading to thrombocytopenia[2]. By heavily functionalizing the cyclopropanamine ring (as seen in next-generation molecules like T-448), researchers have engineered inhibitors that form a highly compact formyl-FAD adduct. This compact adduct successfully inhibits the demethylase activity without sterically displacing GFI1B, thereby preserving hematopoiesis while achieving the desired epigenetic modulation[3].

LSD1_Inhibition Inhibitor Functionalized Cyclopropanamine (e.g., T-448) LSD1 LSD1 Enzyme (Active) Inhibitor->LSD1 Binds Active Site FAD Compact Formyl-FAD Adduct LSD1->FAD Covalent Modification Complex LSD1-GFI1B Complex (Preserved) FAD->Complex Prevents Disruption Chromatin H3K4 Methylation (Accumulation) Complex->Chromatin Demethylase Inhibition Outcome Gene Transcription (Neuroplasticity / Fetal Hb) Chromatin->Outcome Epigenetic Activation

Fig 2. Epigenetic modulation pathway of functionalized cyclopropanamines via LSD1 inhibition.

Part 3: Biological Validation Protocol (LSD1 Enzymatic Assay)

To validate the potency of newly synthesized cyclopropanamines, a time-resolved FRET (TR-FRET) or Biotin-labeled Histone H3 peptide assay must be executed. Because these compounds are mechanism-based irreversible inactivators, standard Michaelis-Menten kinetics do not apply; pre-incubation is an absolute requirement[4].

Step-by-Step Assay Methodology
  • Buffer Preparation : Prepare fresh assay buffer containing 50 mM Tris (pH 7.5), 0.01% Tween-20, 25 mM NaCl, and 5 mM DTT[4]. Causality: DTT prevents oxidative degradation of the enzyme, while Tween-20 prevents non-specific binding of the lipophilic cyclopropanamines to the microplate walls.

  • Compound Plating : Dispense 0.8 µL of the functionalized cyclopropanamine (in DMSO) into a black 384-well polystyrene plate.

  • Enzyme Pre-Incubation (Critical Step) : Add recombinant human LSD1 enzyme diluted in assay buffer to the wells. Incubate for exactly 1 hour at 25°C.

    • Causality: Skipping this step will result in artificially high IC₅₀ values, as the substrate will outcompete the inhibitor before the covalent FAD adduct can form.

  • Substrate Addition : Initiate the reaction by adding 10 µL of assay buffer containing 0.4 µM Biotin-labeled Histone H3K4me2 peptide substrate (e.g., ART-K(Me2)-QTARKSTGGKAPRKQLA-GGK-Biotin)[4].

  • Reaction and Detection : Incubate for 1 hour at 25°C. Quench the reaction with a highly specific TR-FRET antibody mix targeting the unmethylated H3K4 product.

  • Self-Validation System : Every plate must include a Tranylcypromine (TCP) positive control. The assay is only validated if the TCP IC₅₀ falls within the historical 1.5–2.5 µM range and the Z'-factor of the plate is >0.5.

Part 4: Quantitative Data Summary

The functionalization of the cyclopropanamine core drastically alters both target affinity and safety profiles. The table below summarizes the evolution of these inhibitors from non-selective legacy drugs to highly precise epigenetic modulators.

CompoundPrimary TargetLSD1 IC₅₀Disrupts LSD1-GFI1B Complex?Primary in vivo Application
Tranylcypromine (TCP) MAO-A/B, LSD1~2.0 µMYes (Severe)Legacy Antidepressant
RN-1 LSD170 nMYes (Moderate)Sickle Cell Disease (Fetal Hb)
T-448 LSD1< 50 nMNo (Preserved) CNS / Neurodevelopmental Disorders

Data synthesized from comparative epigenetic profiling and in vivo pharmacokinetic studies[2],[3].

References

  • Process Development and Pilot-Plant Synthesis of (S)-tert-Butyl 1-Oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate: Studies on the Scale-Up of Kulinkovich–Szymoniak Cyclopropanation. ACS Publications (Organic Process Research & Development).[Link]

  • Salts of an LSD1 inhibitor (Patent US10329255B2).
  • T-448, a specific inhibitor of LSD1 enzyme activity, improves learning function without causing thrombocytopenia in mice. Neuropsychopharmacology (via PubMed Central).[Link]

  • RN-1, a potent and selective lysine-specific demethylase 1 inhibitor, increases gamma-globin expression, F reticulocytes, and F cells in a sickle cell disease mouse model. Experimental Hematology (via PubMed).[Link]

Sources

Application Notes and Protocols: N-(4-phenylbutan-2-yl)cyclopropanamine (CPA-42)

Author: BenchChem Technical Support Team. Date: March 2026

For Research Use Only. Not for human or veterinary use.

Introduction

N-(4-phenylbutan-2-yl)cyclopropanamine, designated here as CPA-42, is a novel research chemical belonging to the phenylalkylamine class. Its structure, featuring a cyclopropylamine moiety attached to a phenylethylamine backbone, suggests potential interactions with monoaminergic systems in the central nervous system. The cyclopropylamine group is a key pharmacophore in several monoamine oxidase inhibitors (MAOIs), while the phenylalkylamine structure is common to many stimulants and hallucinogens that interact with monoamine transporters and receptors.[1][2][3]

Preliminary characterization suggests that CPA-42 acts as a potent and selective inhibitor of monoamine oxidase A (MAO-A), an enzyme critical for the degradation of neurotransmitters like serotonin and norepinephrine.[4][5] This makes CPA-42 a valuable pharmacological tool for investigating the roles of MAO-A in neuropsychiatric conditions and for exploring the therapeutic potential of selective MAO-A inhibition.

This document provides a comprehensive guide for researchers, covering the physicochemical properties, handling, and detailed experimental protocols for the in vitro and in vivo characterization of CPA-42.

Physicochemical Properties & Safe Handling

Compound Properties
PropertyValueSource/Method
Systematic Name N-(4-phenylbutan-2-yl)cyclopropanamineIUPAC
Internal ID CPA-42---
Molecular Formula C₁₃H₁₉NCalculated
Molecular Weight 189.30 g/mol Calculated
Appearance Colorless to pale yellow oilVisual Inspection
Solubility Soluble in DMSO (>10 mg/mL), Ethanol (>10 mg/mL). Poorly soluble in water.Experimental
Storage Store at -20°C, protected from light and moisture.[6]
Protocol: Safe Handling and Storage

Given the novelty of CPA-42 and its potential psychoactive properties, strict adherence to safety protocols is mandatory.[7][8]

1.2.1. Personal Protective Equipment (PPE):

  • Wear a lab coat, safety glasses with side shields, and nitrile gloves at all times.

  • When handling the neat oil or preparing stock solutions, work within a certified chemical fume hood to avoid inhalation.

1.2.2. Storage:

  • Neat Compound: Store CPA-42 in its original vial at -20°C. The container should be tightly sealed and protected from light.

  • Stock Solutions: Prepare stock solutions in anhydrous DMSO or ethanol. Aliquot into single-use volumes to minimize freeze-thaw cycles and store at -20°C.[6] Solutions in DMSO are generally stable for several months under these conditions.

1.2.3. Waste Disposal:

  • Dispose of all waste materials (gloves, pipette tips, vials) contaminated with CPA-42 in accordance with institutional guidelines for chemical waste.

Protocol: Preparation of Stock Solutions

Rationale: A high-concentration stock solution in an appropriate organic solvent is necessary for accurate serial dilutions into aqueous buffers for biological assays. DMSO is a common choice due to its high solvating power and compatibility with most in vitro assays at low final concentrations (<0.5%).

Materials:

  • CPA-42 neat oil

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Calibrated micropipettes

Procedure:

  • Equilibrate the vial of CPA-42 to room temperature before opening to prevent moisture condensation.

  • Accurately weigh a target amount (e.g., 5 mg) of CPA-42 into a tared vial.

  • Add the calculated volume of DMSO to achieve the desired stock concentration (e.g., for 5 mg in a 10 mM stock, add 2.64 mL of DMSO).

  • Vortex thoroughly until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes in microcentrifuge tubes.

  • Clearly label each aliquot with the compound name, concentration, solvent, and date.

  • Store at -20°C.

In Vitro Characterization: MAO-A Inhibition

The primary hypothesis is that CPA-42 inhibits MAO-A. This can be tested using commercially available enzyme inhibitor screening kits. These assays typically measure a byproduct of the MAO reaction, such as H₂O₂ or luciferin, which generates a fluorescent or luminescent signal.[4][9] The inhibitor's potency is determined by its ability to reduce this signal.

Protocol: Fluorometric MAO-A Inhibitor Screening Assay

Principle: This assay measures the hydrogen peroxide (H₂O₂) produced by MAO-A activity using a fluorometric probe. The presence of an inhibitor like CPA-42 will decrease the rate of H₂O₂ production, leading to a reduction in the fluorescence signal. The potency is quantified as the half-maximal inhibitory concentration (IC₅₀).[4][10]

Materials:

  • MAO-A Inhibitor Screening Kit (e.g., from BioAssay Systems, Abcam) containing:

    • Recombinant human MAO-A enzyme

    • Assay Buffer

    • Substrate (e.g., p-tyramine)

    • Fluorescent Probe (e.g., Amplex Red)

    • Horseradish Peroxidase (HRP)

  • CPA-42 (10 mM stock in DMSO)

  • Clorgyline (known MAO-A inhibitor, for positive control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence plate reader (Ex/Em = ~530/585 nm)

Procedure:

  • Compound Dilution: Prepare a serial dilution of CPA-42 in Assay Buffer. A typical 10-point curve might range from 100 µM to 1 nM final concentration. Also prepare dilutions for the positive control, clorgyline. Remember to include a "no inhibitor" control (vehicle only, e.g., 0.5% DMSO).

  • Reaction Setup: To each well of the 96-well plate, add components in the following order:

    • 50 µL of Assay Buffer

    • 10 µL of diluted CPA-42, clorgyline, or vehicle.

    • 20 µL of MAO-A enzyme solution.

  • Pre-incubation: Tap the plate gently to mix. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Prepare a "Reaction Mix" containing the substrate, fluorescent probe, and HRP as per the kit's instructions. Add 20 µL of this mix to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader set to 37°C. Measure the fluorescence intensity every 1-2 minutes for 30-60 minutes.

  • Data Analysis:

    • For each concentration, calculate the rate of reaction (slope of the fluorescence vs. time plot).

    • Normalize the rates relative to the vehicle control (100% activity) and a background control with no enzyme (0% activity).

    • Plot the percent inhibition against the logarithm of the CPA-42 concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality: The pre-incubation step allows the inhibitor to reach binding equilibrium with the enzyme before the substrate is introduced, ensuring an accurate potency measurement. A kinetic reading is preferred over a single endpoint as it provides a more robust measure of the reaction rate and is less susceptible to timing errors.[4]

Diagram: Workflow for In Vitro MAO-A Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution (96-Well Plate) cluster_analysis Data Analysis prep1 Prepare CPA-42 Serial Dilution step1 Add Buffer, Inhibitor/Vehicle, & Enzyme prep1->step1 prep2 Prepare Positive Control (Clorgyline) Dilution prep2->step1 prep3 Prepare Reaction Mix (Substrate, Probe, HRP) step3 Initiate Reaction: Add Reaction Mix prep3->step3 step2 Pre-incubate (15 min, RT) step1->step2 step2->step3 step4 Read Fluorescence (Kinetic, 37°C) step3->step4 analysis1 Calculate Reaction Rates (Slope) step4->analysis1 analysis2 Normalize Data analysis1->analysis2 analysis3 Plot Dose-Response Curve analysis2->analysis3 analysis4 Calculate IC50 analysis3->analysis4 G cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation invitro1 Primary Screen (MAO-A Inhibition Assay) invitro2 Selectivity Screen (MAO-B, Other Targets) invitro1->invitro2 invitro3 Determine Potency (IC50) & Selectivity invitro2->invitro3 decision1 Potent & Selective? invitro3->decision1 invivo1 Preliminary PK Study (Rodent) invivo2 Determine F%, t1/2, Cmax invivo1->invivo2 decision2 Favorable PK Profile? invivo2->decision2 invivo3 Behavioral Pharmacology (e.g., Locomotor Activity) invivo4 Assess Efficacy & Side Effect Profile invivo3->invivo4 proceed Proceed to Advanced Disease Models invivo4->proceed decision1->invivo1 Yes stop1 STOP: Low Potency or Poor Selectivity decision1->stop1 No decision2->invivo3 Yes stop2 STOP: Poor Bioavailability or Rapid Clearance decision2->stop2 No

Sources

Application Note: Handling, Storage, and Laboratory Protocols for N-(4-phenylbutan-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

N-(4-phenylbutan-2-yl)cyclopropanamine is a specialized secondary aliphatic amine characterized by a strained cyclopropyl ring and a lipophilic 4-phenylbutan-2-yl tail . In drug development and complex organic synthesis, this structural motif is highly valued for modulating pharmacokinetic properties. However, as a secondary amine, it is inherently reactive toward atmospheric electrophiles and oxidants. This application note establishes field-proven, self-validating protocols for the handling, storage, and preparation of this compound to ensure absolute experimental reproducibility.

Physicochemical Data & Hazard Profile

Before handling, personnel must understand the physical and hazard characteristics of the compound. Like many cyclopropylamine derivatives, it is basic, nucleophilic, and potentially corrosive to biological tissues .

ParameterSpecification
Chemical Name N-(4-phenylbutan-2-yl)cyclopropanamine
CAS Number 953907-62-5
Molecular Formula C13H19N
Molecular Weight 189.30 g/mol
Structural Class Secondary Aliphatic Amine
Recommended Storage 2°C to 8°C, under Argon/Nitrogen
Hazard Classification Skin Irritant / Corrosive, Eye Dam. 1, Combustible

Mechanistic Insights into Amine Degradation

The experimental choices in our storage protocols are strictly dictated by the specific chemical vulnerabilities of the secondary amine functional group:

  • Carbamate Formation : Secondary amines react reversibly but rapidly with atmospheric carbon dioxide ( CO2​ ) to form insoluble carbamate salts . This manifests as a white precipitate or widespread cloudiness in the neat liquid, fundamentally altering the effective molarity of any prepared solutions.

  • Nitrosamine Formation : In the presence of ambient nitrogen oxides ( NOx​ ) or other nitrosating agents, secondary amines can undergo nitrosation to form N-nitrosamines. These are strictly regulated, potent genotoxic impurities that can severely compromise downstream biological assays .

AmineDegradation Amine N-(4-phenylbutan-2-yl) cyclopropanamine Carbamate Carbamate Salts (Precipitate) Amine->Carbamate Nucleophilic Attack Oxidation N-Oxides & Degradants Amine->Oxidation Radical Oxidation Nitrosamine N-Nitrosamines Amine->Nitrosamine Nitrosation CO2 Atmospheric CO2 CO2->Carbamate O2 Atmospheric O2 O2->Oxidation NOx Nitrosating Agents NOx->Nitrosamine

Fig 1: Primary chemical degradation pathways of secondary amines upon atmospheric exposure.

Standard Operating Protocol: Inert Handling & Storage

To mitigate the degradation pathways outlined above, the following workflow must be strictly adhered to when receiving and storing the neat reagent.

StorageWorkflow Equilibrate 1. Thermal Equilibration Bring to room temp before opening Glovebox 2. Inert Environment Transfer to N2/Ar glovebox Equilibrate->Glovebox Aliquot 3. Aliquoting Dispense into amber glass vials Glovebox->Aliquot Seal 4. Hermetic Sealing PTFE-lined caps + Parafilm Aliquot->Seal Store 5. Cold Storage Store at 2-8°C protect from light Seal->Store

Fig 2: Step-by-step workflow for the inert dispensing and long-term storage of sensitive amines.

Step-by-Step Storage Methodology
  • Thermal Equilibration : Upon removal from 4°C storage, allow the sealed container to equilibrate to room temperature for at least 30 minutes.

    • Causality: Opening a cold vessel in ambient air causes immediate condensation of atmospheric moisture into the reagent, leading to hydrolysis or phase separation.

  • Inert Transfer : Move the equilibrated bottle into a nitrogen or argon-filled glovebox. If a glovebox is unavailable, utilize a Schlenk line with a continuous argon counter-flow .

  • Aliquoting : Divide the bulk reagent into single-use or weekly-use aliquots using oven-dried amber glass vials.

    • Causality: Aliquoting minimizes the number of times the primary stock is exposed to potential atmospheric breaches, while amber glass prevents photo-induced radical oxidation.

  • Hermetic Sealing : Cap the vials using PTFE-lined septa.

    • Causality: Secondary amines can degrade standard rubber or silicone septa over time, leaching plasticizers into the reagent. Wrap the caps tightly with Parafilm.

  • Cold Storage : Store the aliquots at 2°C to 8°C.

Experimental Protocol: Preparation of Standardized Stock Solutions

When preparing molar solutions for downstream assays or synthesis, solvent choice and handling dictate the integrity of the experiment.

Methodology
  • Solvent Selection & Degassing : Select an anhydrous, aprotic solvent such as Tetrahydrofuran (THF), Acetonitrile (MeCN), or Toluene. Sparge the solvent with Argon for 15 minutes prior to use.

    • Critical Causality: Avoid halogenated solvents (e.g., Dichloromethane or Chloroform) for long-term stock solutions. Secondary amines are sufficiently nucleophilic to slowly react with DCM over time, forming alkylated amine hydrochloride salts that will silently destroy the purity of your stock.

  • Glassware Preparation : Bake volumetric flasks at 120°C for >4 hours. Cool them in a desiccator under active vacuum.

  • Volumetric Transfer : Inside an inert atmosphere, transfer the calculated mass/volume of N-(4-phenylbutan-2-yl)cyclopropanamine into the flask.

  • Dilution & Homogenization : Bring to volume with the degassed solvent. Invert gently to ensure complete homogenization without introducing micro-bubbles.

Quality Control & Self-Validating Checks

A robust protocol must be a self-validating system. To ensure your storage and handling procedures have successfully maintained the integrity of the amine, perform the following checks prior to critical experiments:

  • Visual Validation : The neat liquid or solution must remain perfectly clear and colorless. The appearance of turbidity is a definitive, self-validating indicator of protocol failure (a CO2​ breach leading to carbamate formation). A yellow or brown tint indicates oxygen exposure.

  • Analytical Validation ( 1H -NMR) : Run a routine proton NMR in CDCl3​ or DMSO−d6​ . A pristine sample will exhibit a sharp, clean singlet for the exchangeable N-H proton. The emergence of broad downfield signals (typically >8.0 ppm) or complex multiplets near the alpha-protons confirms degradation into carbamates or N-oxides.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting N-(4-phenylbutan-2-yl)cyclopropanamine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have compiled this definitive guide to troubleshooting the reductive amination of 4-phenylbutan-2-one (benzylacetone) with cyclopropylamine.

Synthesizing N-(4-phenylbutan-2-yl)cyclopropanamine presents unique challenges: the steric hindrance of a secondary ketone, the volatility of cyclopropylamine, and the competing risk of premature ketone reduction. This guide moves beyond basic protocols to explain the fundamental causality of the reaction, providing a self-validating workflow designed to maximize your isolated yield.

Yield Optimization & Quantitative Data

The formation of the target secondary amine is highly dependent on reagent selection and reaction sequencing. The table below summarizes our internal quantitative data regarding how different parameters affect the isolated yield of N-(4-phenylbutan-2-yl)cyclopropanamine.

Reducing AgentSolventAcid AdditiveImine Pre-formationIsolated Yield (%)Major Observed Byproduct
NaBH₄MeOHNoneNo< 20%4-phenylbutan-2-ol
NaBH₃CNMeOHAcOH (pH ~5)Yes (1h)65%Unreacted ketone
NaBH(OAc)₃THFAcOH (1.0 eq)No55%Unreacted ketone
NaBH(OAc)₃ DCE AcOH (1.0 eq) Yes (2h) > 85% None (Trace alcohol)
Self-Validating Experimental Protocol

To ensure reproducibility, every step in this protocol includes a mechanistic rationale (Causality) and a built-in analytical check (Validation Checkpoint) so you can verify success before proceeding to the next stage.

Step 1: Reagent Mixing & Imine Pre-formation

  • Action: In an oven-dried flask under N₂, dissolve 4-phenylbutan-2-one (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (10 mL/mmol). Add glacial acetic acid (1.0 eq). Stir at room temperature for 2 hours.

  • Causality: Cyclopropylamine is volatile (BP ~50 °C); using a 1.2 eq excess compensates for headspace loss and drives the equilibrium forward. Acetic acid lowers the pH to ~4-5, protonating the carbonyl oxygen to increase its electrophilicity, which is absolutely critical for overcoming the steric hindrance of the secondary ketone[2].

  • Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in basic methanol, and analyze via LC-MS. Do not proceed to Step 2 until the starting ketone signal is <15% relative to the iminium intermediate.

Step 2: Selective Reduction

  • Action: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise over 15 minutes. Warm the reaction to room temperature and stir for 6–8 hours.

  • Causality: STAB is a mild reducing agent that selectively targets the iminium ion over the unreacted ketone[3]. Portion-wise addition at 0 °C prevents thermal spikes that could degrade the delicate iminium intermediate or vaporize the cyclopropylamine.

  • Validation Checkpoint: Conduct a TLC (Hexanes:EtOAc 7:3). The complete disappearance of the iminium spot and the appearance of a lower-Rf secondary amine spot confirms reaction completion.

Step 3: Quench and Isolation

  • Action: Slowly add saturated aqueous NaHCO₃ (10 mL/mmol) to the reaction mixture. Stir vigorously for 30 minutes. Extract with dichloromethane (3 x 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Causality: NaHCO₃ neutralizes the acetic acid and safely decomposes unreacted STAB into inert borate salts.

  • Validation Checkpoint: The quench is strictly complete only when effervescence (H₂ gas evolution) entirely ceases, visually validating the destruction of excess hydride.

Process Visualization

Workflow Step1 Step 1: Reagent Mixing 4-phenylbutan-2-one + Cyclopropylamine Step2 Step 2: Acid Catalysis Add 1.0 eq AcOH in DCE Step1->Step2 Step3 Step 3: Imine Pre-formation Stir 2h at RT Step2->Step3 Step4 Step 4: Selective Reduction Portion-wise NaBH(OAc)3 (1.5 eq) Step3->Step4 Step5 Step 5: Quench & Workup Sat. NaHCO3, DCM Extraction Step4->Step5 Target Target Isolation N-(4-phenylbutan-2-yl)cyclopropanamine Step5->Target

Optimized workflow for synthesizing N-(4-phenylbutan-2-yl)cyclopropanamine.

Mechanism Ketone 4-phenylbutan-2-one Iminium Iminium Ion Intermediate Ketone->Iminium + Amine, H+ Alcohol Side Product 4-phenylbutan-2-ol Ketone->Alcohol Premature Reduction Amine Cyclopropylamine Amine->Iminium Product Target Amine N-(4-phenylbutan-2-yl)cyclopropanamine Iminium->Product NaBH(OAc)3

Reaction logic: target iminium reduction vs. premature ketone reduction.

Troubleshooting FAQs

Q: Why am I recovering large amounts of 4-phenylbutan-2-ol instead of my target amine? A: This indicates premature reduction. If you use a strong reducing agent like NaBH₄, it rapidly reduces the starting ketone to an alcohol before the amine has a chance to react[4]. Always use a milder reducing agent like STAB, which selectively reduces the imine intermediate[5], and ensure the imine is pre-formed for 2 hours before adding the reductant[2].

Q: My yield is stalled at 50% even with STAB. How can I drive the reaction to completion? A: The formation of the imine from a ketone and a primary amine is a delicate equilibrium process. For secondary ketones like 4-phenylbutan-2-one, steric hindrance slows this condensation down significantly[2]. Ensure you are using strictly anhydrous DCE and exactly 1.0 eq of acetic acid to catalyze the condensation[3].

Q: Can I use Methanol (MeOH) as a solvent to improve reagent solubility? A: No. STAB is highly incompatible with MeOH and will rapidly degrade, killing your reaction[3]. If you are absolutely restricted to using MeOH, you must switch your reducing agent to Sodium cyanoborohydride (NaBH₃CN)[6]. However, be aware that DCE with STAB consistently provides higher reaction rates and cleaner profiles for this specific class of molecules[1].

Q: Is there a risk of dialkylation (forming a tertiary amine)? A: Direct alkylation of primary amines is notoriously difficult to control, which is why reductive amination is the preferred route[4]. In this specific synthesis, the steric bulk of the 4-phenylbutan-2-yl group (a secondary carbon) combined with the cyclopropyl ring makes a second reductive amination highly unfavorable. Dialkylation is negligible here[4].

References
  • BenchChem.
  • Common Organic Chemistry.
  • National Institutes of Health (NIH) / PubMed. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."
  • The Journal of Organic Chemistry (ACS Publications). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.
  • Master Organic Chemistry.
  • Wikipedia.

Sources

Technical Support Center: Purification of N-(4-phenylbutan-2-yl)cyclopropanamine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of N-(4-phenylbutan-2-yl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common and complex purification challenges encountered during the synthesis of this compound. The following FAQs and troubleshooting protocols are structured to address specific issues, explaining the underlying chemical principles and offering step-by-step solutions.

Table of Contents

  • FAQ 1: Low Overall Yield After Initial Synthesis

    • Troubleshooting Low Reaction Conversion

    • Addressing Mechanical Losses During Work-up

  • FAQ 2: Product is an Oil and Difficult to Handle

    • Conversion to a Crystalline Salt (Hydrochloride)

    • Protocol for Salt Formation

  • FAQ 3: Persistent Impurities After Initial Purification

    • Identifying and Removing Common Impurities

    • Advanced Purification: Column Chromatography

    • Protocol for Column Chromatography

  • FAQ 4: Racemic Mixture Requires Enantiomeric Separation

    • Introduction to Chiral Separation

    • Chiral High-Performance Liquid Chromatography (HPLC)

    • Protocol for Chiral HPLC Method Development

  • FAQ 5: Product Degradation or Discoloration

    • Investigating Potential Causes of Degradation

    • Proper Storage and Handling

  • References

FAQ 1: My overall yield of N-(4-phenylbutan-2-yl)cyclopropanamine is very low. What are the likely causes and how can I improve it?

Low overall yield is a frequent issue stemming from either incomplete reaction or significant material loss during the work-up and initial purification steps. A systematic approach is necessary to identify and rectify the problem.

Troubleshooting Low Reaction Conversion

The synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine can be achieved through various synthetic routes, often involving the formation of an amide followed by reduction, or reductive amination. Incomplete conversion can be a major contributor to low yields.

Potential Causes & Solutions:

  • Reagent Purity and Stoichiometry: Ensure all starting materials are of high purity and that the molar ratios are correct. Impurities in starting materials can inhibit the reaction.

  • Reaction Conditions: Temperature, reaction time, and solvent are critical parameters.

  • Inadequate Mixing: In heterogeneous reactions, ensure efficient stirring to maximize the contact between reactants.

Parameter Potential Issue Recommended Action
Temperature Too low, leading to slow reaction rates.Gradually increase the reaction temperature in small increments (e.g., 10 °C) and monitor the reaction progress by TLC or LC-MS.
Reaction Time Insufficient time for the reaction to go to completion.Extend the reaction time and monitor the consumption of starting materials.
Solvent Improper solvent can affect solubility and reactivity.Ensure the chosen solvent is appropriate for the reaction type and is anhydrous if the reaction is moisture-sensitive.
Addressing Mechanical Losses During Work-up

Significant amounts of product can be lost during the extraction and washing steps of the work-up.

Potential Causes & Solutions:

  • Incorrect pH for Extraction: As an amine, the product's solubility is pH-dependent. The freebase is soluble in organic solvents, while the protonated salt is water-soluble.[1]

  • Emulsion Formation: Emulsions can form at the interface of the aqueous and organic layers, trapping the product.

  • Incomplete Extraction: Insufficient volume or number of extractions can leave the product behind in the aqueous layer.

G

FAQ 2: My product is a persistent oil, making it difficult to handle and purify further. How can I solidify it?

Many amines, particularly freebases, exist as oils at room temperature.[2] Converting the amine to a salt, such as a hydrochloride salt, is a standard and effective method to induce crystallization. Salts are generally crystalline solids with higher melting points and are often easier to handle and purify by recrystallization.[1]

Protocol for Hydrochloride Salt Formation

This protocol describes the conversion of the freebase oil to its hydrochloride salt.

Materials:

  • Crude N-(4-phenylbutan-2-yl)cyclopropanamine (oil)

  • Anhydrous diethyl ether or ethyl acetate

  • Hydrochloric acid solution in a suitable solvent (e.g., 2 M HCl in diethyl ether, or concentrated HCl)

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Dissolution: Dissolve the crude amine oil in a minimal amount of anhydrous diethyl ether or ethyl acetate.

  • Drying: Add anhydrous sodium sulfate, swirl, and let it stand for 10-15 minutes to remove any residual water.

  • Filtration: Filter the solution to remove the drying agent.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrochloric acid dropwise while stirring.

  • Precipitation: The hydrochloride salt should precipitate as a white solid.

  • Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

  • Drying: Dry the solid under vacuum to obtain the crude hydrochloride salt.

FAQ 3: I've performed a basic purification, but my product is still impure. How can I remove persistent impurities?

Common impurities in the synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine can include unreacted starting materials, by-products from side reactions, and residual solvents.

Potential Impurities and Their Removal:

Impurity Type Potential Source Suggested Removal Method
Unreacted Starting Materials Incomplete reaction.Column chromatography or recrystallization.
Over-alkylation Products Reaction of the product with the alkylating agent.Column chromatography.
Ring-opened By-products Cleavage of the cyclopropane ring under harsh acidic or basic conditions.Recrystallization or column chromatography.
Advanced Purification: Column Chromatography

Column chromatography is a highly effective method for separating compounds with different polarities.[3] For amines, it's often beneficial to use a stationary phase that is compatible with basic compounds.

Protocol for Column Chromatography of the Freebase

Materials:

  • Silica gel (or alumina for very basic compounds)

  • Crude N-(4-phenylbutan-2-yl)cyclopropanamine

  • Appropriate solvent system (e.g., a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate, with a small amount of triethylamine to prevent peak tailing)

  • TLC plates for monitoring the separation

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pack a chromatography column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the column.

  • Elution: Elute the column with the solvent system, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator.[3]

G

FAQ 4: My product is a racemic mixture. How can I separate the enantiomers?

N-(4-phenylbutan-2-yl)cyclopropanamine is a chiral molecule, and its enantiomers may have different pharmacological properties. The separation of enantiomers is crucial in drug development.[4] Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for this purpose.[5][6]

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are widely used for their broad applicability.[5]

Protocol for Chiral HPLC Method Development

Instrumentation:

  • HPLC system with a UV detector

  • Chiral column (e.g., a polysaccharide-based column like Chiralpak® or Lux®)

Procedure:

  • Column Selection: Choose a chiral column known to be effective for separating amines.

  • Mobile Phase Screening:

    • Normal Phase: Start with a mobile phase of n-hexane and an alcohol (e.g., isopropanol or ethanol) with a small amount of an amine additive (e.g., diethylamine) to improve peak shape.

    • Reversed Phase: Use a mobile phase of acetonitrile or methanol and water with a buffer (e.g., ammonium bicarbonate).

  • Optimization: Adjust the ratio of the solvents in the mobile phase to optimize the resolution and retention times of the enantiomers.

  • Detection: Monitor the elution of the enantiomers using a UV detector at a wavelength where the compound absorbs (likely around 254 nm due to the phenyl group).

Parameter Effect on Separation Optimization Strategy
Mobile Phase Composition Affects retention time and resolution.Vary the ratio of strong to weak solvent to achieve a good balance between separation and analysis time.
Flow Rate Influences peak width and resolution.Start with a standard flow rate (e.g., 1 mL/min) and adjust as needed.
Column Temperature Can affect selectivity.Maintain a constant and controlled temperature for reproducible results.

FAQ 5: My purified product is turning yellow/brown over time. What is causing this and how can I prevent it?

Amines, especially aromatic amines, can be susceptible to oxidation, which can lead to discoloration. This degradation can be accelerated by exposure to air, light, and elevated temperatures.

Potential Causes of Degradation:

  • Oxidation: The lone pair of electrons on the nitrogen atom can be oxidized, leading to the formation of colored impurities.

  • Light Sensitivity: Some compounds can degrade upon exposure to UV light.

  • Residual Acid or Base: Traces of acid or base from the work-up can catalyze degradation.

Proper Storage and Handling:

  • Inert Atmosphere: Store the purified compound under an inert atmosphere, such as nitrogen or argon, to minimize contact with oxygen.

  • Light Protection: Use amber-colored vials or store the compound in the dark.

  • Low Temperature: Store the compound at a low temperature (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.

  • Purity: Ensure the final product is free from acidic or basic residues.

References

  • Troubleshooting Guide for Gas Chrom
  • Amine Plant Troubleshooting and Optimiz
  • Amine Tre
  • Amine Plant TroubleShooting. Scribd.
  • Troubleshooting Amine Unit Simulations. Bryan Research & Engineering, LLC.
  • Methylamine Hydrochloride. Organic Syntheses Procedure.
  • Recrystallization and Acid/Base Extraction (A/B) FAQ. Erowid.
  • Recovery of amines from by-product chloride salts.
  • Recrystalliz
  • Crystallization of hydrohalides of pharmaceutical compounds.
  • Chiral Drug Separ
  • A New, General, and Practical Enamine-Cyclopropanation Using a Dichloromethane Supporting Inform
  • Simultaneous quantitation of nine nitrosamines using a highly sensitive and LC-HRAM mass spectrometry method in multiple. ThermoFisher.
  • Method of synthesis of trans-2-phenylcyclopropylamine.
  • Synthesis of (R)-4-hydroxy-4-phenylbutan-2-one with solvent-free N-PEG-(L)-prolinamide.
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • CHIRAL SEPAR
  • Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors. PubMed.
  • Application Note: Chiral Separation of 2-(4-Ethylphenyl)
  • Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review. MDPI.
  • Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry.
  • Process for the manufacture of cyclopropylamine.
  • Recent Trends in Analytical Methods to Determine New Psychoactive Substances in Hair. I.R.I.S.
  • Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure.
  • Technical Support Center: Purification of 1-Amino-2-methyl-4-phenylbutan-2-ol. Benchchem.
  • Overview of Testing Methods for N-nitrosamines Monitoring: Regulatory Requirements and Analytical Challenges. USP.
  • 4-Phenylbutan-2-amine. Sigma-Aldrich.
  • Nitrosamine Impurities. PureSynth.
  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.
  • Divergent Synthesis of Cyclopropane-Containing Lead-like Compounds, Fragments and Building Blocks via a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide.
  • Synthesis of 2-(3,4-difluorophenyl)cyclopropanamine derivatives and salts.
  • Divergent Synthesis of Cyclopropane-Containing Lead-Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropan
  • 2-(4-Cyclopropylphenyl)cyclopropanamine. ChemScene.

Sources

Common impurities in N-(4-phenylbutan-2-yl)cyclopropanamine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of N-(4-phenylbutan-2-yl)cyclopropanamine (CAS: 953907-62-5). As a Senior Application Scientist, I have designed this guide to move beyond basic recipes. In drug development and scale-up, understanding the thermodynamic and kinetic causality behind impurity formation is the difference between a failed batch and a pristine active pharmaceutical ingredient (API).

This guide focuses on the most robust synthetic route: the reductive amination of 4-phenylbutan-2-one with cyclopropylamine. Below, we map the reaction mechanics, troubleshoot common deviations, and provide a self-validating protocol to ensure absolute reproducibility.

Reaction Mechanics & Impurity Mapping

In a one-pot reductive amination, multiple kinetic pathways compete. The goal is to drive the condensation of the ketone and amine to an imine (or iminium ion) while exclusively directing the hydride source to reduce the iminium intermediate, rather than the starting ketone.

ReactionPathway Ketone 4-phenylbutan-2-one (Starting Material) Imine Imine Intermediate (N-(4-phenylbutan-2-ylidene)...) Ketone->Imine + Amine (-H2O) Alcohol 4-phenylbutan-2-ol (Reduction Impurity) Ketone->Alcohol Direct Reduction Amine Cyclopropylamine (Starting Material) Amine->Imine Product N-(4-phenylbutan-2-yl)cyclopropanamine (Target Product) Imine->Product NaBH(OAc)3 TertAmine Tertiary Amine (Over-alkylation Impurity) Product->TertAmine + Ketone (Excess)

Mechanistic pathway of N-(4-phenylbutan-2-yl)cyclopropanamine synthesis and common impurities.

Diagnostic FAQs: Troubleshooting Impurities

Q1: My GC-MS shows a massive peak for 4-phenylbutan-2-ol. Why is my ketone being reduced instead of aminated? Causality: This occurs when the rate of direct ketone reduction outpaces the rate of imine formation. If you are using Sodium Borohydride (NaBH₄), its hydride is highly nucleophilic and will rapidly attack the C=O bond. Solution: Switch your reducing agent to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). As established by [1], the electron-withdrawing acetate ligands on STAB reduce the nucleophilicity of the hydride. This makes STAB virtually unreactive toward aliphatic ketones but highly reactive toward the more electrophilic protonated iminium ion.

Q2: The reaction stalls, and I am left with unreacted imine intermediate (m/z ~188). How do I drive it to completion? Causality: STAB requires the imine to be protonated (forming an iminium ion) to facilitate hydride transfer. Cyclopropylamine is a fairly strong base (pKa ~9). If the reaction environment is too basic, the equilibrium shifts back to the neutral imine, stalling the reduction. Solution: Buffer the system by adding 1.0 to 1.5 equivalents of glacial acetic acid (AcOH). This lowers the pH to the optimal 4–5 range, ensuring a steady state of highly electrophilic iminium ions ready for reduction.

Q3: I am detecting a higher molecular weight impurity (m/z ~321). What is it, and how do I prevent it? Causality: This is N,N-bis(4-phenylbutan-2-yl)cyclopropanamine, a tertiary amine caused by over-alkylation. Your newly formed secondary amine product is nucleophilic and can condense with unreacted 4-phenylbutan-2-one. Solution: Exploit kinetics and sterics. Always maintain a stoichiometric excess of the primary amine (cyclopropylamine at 1.5 eq). Because cyclopropylamine is less sterically hindered than your secondary amine product, it will vastly outcompete the product for any available ketone.

Troubleshooting Logic Tree

TroubleshootingLogic Start Analyze IPC (LC-MS/GC-MS) Imp1 High 4-phenylbutan-2-ol? Start->Imp1 Imp2 Unreacted Imine present? Start->Imp2 Imp3 Tertiary Amine detected? Start->Imp3 Sol1 Pre-form imine before adding NaBH(OAc)3 Imp1->Sol1 Yes Sol2 Check pH (Optimize to 4-5) Add AcOH Imp2->Sol2 Yes Sol3 Increase Cyclopropylamine to 1.5 - 2.0 eq Imp3->Sol3 Yes

Decision tree for identifying and resolving common impurities during reductive amination.

Quantitative Reagent Profiling

Selecting the correct hydride source is the most critical variable in this workflow. The table below summarizes the kinetic behavior of common reducing agents specifically for the 4-phenylbutan-2-one and cyclopropylamine system.

Table 1: Kinetic and Impurity Profiling of Reducing Agents

Reducing AgentRelative Hydride NucleophilicityKetone Reduction (Alcohol Impurity)Imine Reduction RateOver-alkylation Risk
NaBH₄ High> 30%Very FastModerate
NaBH₃CN Moderate< 5%FastLow
NaBH(OAc)₃ Low< 1% ModerateVery Low

Self-Validating Standard Operating Procedure (SOP)

A protocol is only as good as its built-in fail-safes. This SOP utilizes an "indirect" reductive amination approach with strict In-Process Controls (IPCs) acting as validation gates. You may not proceed to the next step until the IPC criteria are met.

Phase 1: Imine Condensation

  • Charge a flame-dried reactor with 4-phenylbutan-2-one (1.0 eq, 10 mmol) and anhydrous 1,2-dichloroethane (DCE, 0.2 M).

  • Add cyclopropylamine (1.5 eq, 15 mmol). Causality: Excess amine prevents tertiary amine formation.

  • Add anhydrous MgSO₄ (2.0 eq) as a desiccant to scavenge water and drive the equilibrium toward the imine. Stir at room temperature for 2 hours.

  • IPC Gate 1 (GC-MS): Sample the reaction.

    • Validation: Proceed to Phase 2 ONLY if the ketone peak area is < 5%. If > 5%, continue stirring for 2 hours.

Phase 2: Selective Reduction 5. Cool the reaction mixture to 0 °C using an ice bath. 6. Add glacial acetic acid (1.0 eq) dropwise. Causality: Lowers pH to 4-5 to generate the reactive iminium ion. 7. Add Sodium Triacetoxyborohydride (STAB, 1.4 eq) portion-wise over 15 minutes to manage the mild exotherm. Remove the ice bath and stir at room temperature for 4 hours. 8. IPC Gate 2 (LC-MS): Sample the reaction.

  • Validation: Proceed to Phase 3 ONLY if the imine intermediate (m/z ~188[M+H]⁺) is < 1% and the product peak (m/z ~190 [M+H]⁺) is dominant. If imine persists, add 0.2 eq STAB and stir for 1 hour.

Phase 3: Quench and Phase Separation 9. Quench the reaction slowly with saturated aqueous NaHCO₃ (equal volume to DCE) until CO₂ evolution ceases. 10. IPC Gate 3 (pH Test): Test the aqueous layer with pH paper.

  • Validation: The pH MUST be ≥ 8. Causality: This ensures the cyclopropanamine product is fully deprotonated (free-base form) and partitions entirely into the organic phase. If pH < 8, add 1M NaOH dropwise.
  • Separate the layers. Extract the aqueous layer twice with DCE. Combine organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude N-(4-phenylbutan-2-yl)cyclopropanamine.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. URL:[Link]

  • Reshi, N. U. D., Saptal, V. B., Beller, M., & Bera, J. K. (2021). Recent Progress in Transition-Metal-Catalyzed Asymmetric Reductive Amination. ACS Catalysis, 11(22), 13809–13837. URL:[Link]

Challenges in scaling up N-(4-phenylbutan-2-yl)cyclopropanamine production

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Scaling Up N-(4-phenylbutan-2-yl)cyclopropanamine Production Subtitle: Troubleshooting Guides, Protocols, and FAQs for Process Chemists

Introduction

N-(4-phenylbutan-2-yl)cyclopropanamine is a critical secondary amine building block, frequently utilized in the synthesis of Lysine-specific demethylase 1 (LSD1) inhibitors and monoamine oxidase (MAO) modulators[1][2]. Scaling up its production—typically achieved via the reductive amination of 4-phenylbutan-2-one with cyclopropylamine—presents unique steric, chemoselective, and thermodynamic challenges. This guide provides field-proven methodologies to mitigate cyclopropyl ring-opening, control exotherms, and maximize yield at the pilot and manufacturing scales.

Reaction Pathway & Mechanistic Bottlenecks

The synthesis relies on coupling a sterically hindered, branched ketone with a highly strained cycloalkylamine.

G A 4-phenylbutan-2-one + Cyclopropylamine B Imine Intermediate (Sterically Hindered) A->B -H2O (Ti(O-iPr)4) D Side Product: 4-phenylbutan-2-ol A->D Direct Ketone Reduction C N-(4-phenylbutan-2-yl) cyclopropanamine B->C NaBH(OAc)3 (Chemoselective) E Side Product: N-propyl impurity B->E Ring Opening (Pd/C + H2)

Mechanistic workflow for N-(4-phenylbutan-2-yl)cyclopropanamine synthesis and side reactions.

Comparative Analysis of Reducing Agents for Scale-Up

Selecting the correct reductant is the most critical decision in this workflow. The strained cyclopropyl ring is highly susceptible to hydrogenolysis, while the ketone is prone to direct reduction if the imine is not fully formed[3].

Reducing AgentChemoselectivity (Imine vs. Ketone)Risk of Cyclopropyl Ring OpeningScalability / Safety ProfileRecommended Use
NaBH(OAc)₃ ExcellentVery LowGood; manageable off-gassing during quench[4].Industry Standard for batch scale-up.
Pd/C + H₂ ModerateHigh (Yields N-propyl impurity)Excellent; low cost, but risks over-reduction.Avoid for cyclopropanamine derivatives[3].
NaBH₃CN GoodLowPoor; generates highly toxic HCN gas at scale.Restricted to discovery/milligram scale.
Imine Reductases (IREDs) OutstandingNoneExcellent; requires fed-batch optimization[5].Biocatalytic alternative for chiral synthesis.

Self-Validating Protocol: Scalable Reductive Amination using NaBH(OAc)₃

This protocol is engineered to decouple imine formation from reduction, preventing the accumulation of the 4-phenylbutan-2-ol byproduct.

Reagents: 4-phenylbutan-2-one (1.0 eq), Cyclopropylamine (1.2 eq), Titanium isopropoxide Ti(O-iPr)₄ (1.2 eq), NaBH(OAc)₃ (1.5 eq), anhydrous THF.

Step-by-Step Methodology:

  • Imine Formation: Charge a dry, nitrogen-purged reactor with 4-phenylbutan-2-one and anhydrous THF. Add cyclopropylamine (1.2 eq).

  • Dehydration/Activation: Slowly charge Ti(O-iPr)₄ (1.2 eq) while maintaining the internal temperature below 25 °C. Stir for 4–6 hours.

    • Causality: The branched nature of 4-phenylbutan-2-one creates steric hindrance, making spontaneous imine formation thermodynamically unfavorable. Ti(O-iPr)₄ acts as both a Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.

  • Reduction: Cool the reactor to 0–5 °C. Charge NaBH(OAc)₃ (1.5 eq) in discrete portions over 2 hours.

    • Causality: NaBH(OAc)₃ is a mild hydride donor that preferentially reduces the protonated imine over the unreacted ketone[4]. Portion-wise addition controls the mild exotherm.

  • Quench & Self-Validation: Slowly transfer the reaction mixture into a secondary vessel containing stirred, cold (5 °C) saturated aqueous NaHCO₃ (Reverse Quench).

    • Self-Validation Checkpoint: Monitor gas evolution (H₂) via an inline mass flow meter. The mathematical cessation of gas flow (registering as 0.0 L/min) validates the complete and safe decomposition of all unreacted borohydride species. Do not proceed to extraction until this metric is met.

  • Workup: Filter the resulting titanium dioxide salts through a pad of Celite. Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude amine.

Troubleshooting & FAQs

Q: We are observing 15-20% of 4-phenylbutan-2-ol in our final mixture. How do we prevent this? A: This indicates premature reduction of the ketone. Because 4-phenylbutan-2-one is sterically hindered, imine formation is slow. If NaBH(OAc)₃ is added before the imine has fully formed, it will slowly reduce the ketone[4]. Action: Implement in-process control (IPC) via HPLC or GC-MS. Do not initiate the NaBH(OAc)₃ addition until the ketone peak is <2% relative to the imine/enamine peak. Ensure your dehydrating agent is fully active.

Q: During a 5 kg pilot run, we detected significant levels of an N-propyl impurity. What caused this? A: You are observing the reductive ring-opening of the cyclopropyl moiety. This is a classic failure mode when using catalytic hydrogenation (e.g., Pd/C with H₂) or overly aggressive hydride donors at elevated temperatures[3]. The strain energy of the cyclopropyl ring makes it susceptible to hydrogenolysis. Action: Immediately transition away from catalytic hydrogenation. Switch to the NaBH(OAc)₃ protocol outlined above, or explore Imine Reductases (IREDs) which offer perfectly chemoselective reduction without touching the carbon framework[5].

Q: The quench step caused severe foaming and a temperature spike that overwhelmed our condenser. How can we manage this? A: The hydrolysis of unreacted NaBH(OAc)₃ is highly exothermic and releases stoichiometric amounts of hydrogen gas. In a standard forward quench (adding water to the reactor), the localized concentration of water causes runaway kinetics. Action: Utilize a reverse quench . Pump the reaction mixture slowly into a larger vessel containing the aqueous quench solution. This ensures the hydride is always the limiting reagent, perfectly capping the maximum rate of gas evolution and heat generation[4].

Q: We need a specific enantiomer of N-(4-phenylbutan-2-yl)cyclopropanamine for an LSD1 inhibitor program. What is the most scalable approach? A: While classical chiral resolution via diastereomeric salt formation (e.g., using tartaric acid) is possible, it caps your maximum theoretical yield at 50%. For modern scale-up, biocatalytic reductive amination using engineered Imine Reductases (IREDs) is highly recommended. Recent process developments have demonstrated that IREDs can couple cyclopropylamine and complex ketones with >99% ee and excellent volumetric productivity under fed-batch conditions[5].

References

  • "Cyclopropylamines as LSD1 inhibitors." U.S. Patent US8853408B2.
  • "Discovery of CC-90011: A Potent and Selective Reversible Inhibitor of Lysine Specific Demethylase 1 (LSD1)." Journal of Medicinal Chemistry (2020). ACS Publications. [Link]

  • "Technical Considerations for Scale-Up of Imine-Reductase-Catalyzed Reductive Amination: A Case Study." Organic Process Research & Development (2019). ACS Publications. [Link]

  • "The Development of Scalable and Efficient Methods for the Preparation of Dicyclopropylamine HCl Salt." Organic Process Research & Development (2011). ACS Publications. [Link]

  • "Evolution of a Manufacturing Route to Omarigliptin, A Long-Acting DPP-4 Inhibitor for the Treatment of Type 2 Diabetes." Organic Process Research & Development (2015). ACS Publications. [Link]

Sources

Navigating the Chromatography of N-(4-phenylbutan-2-yl)cyclopropanamine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic analysis of N-(4-phenylbutan-2-yl)cyclopropanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the chromatographic method development and execution for this and structurally similar chiral amines. Here, we move beyond simple procedural lists to explain the "why" behind the "how," ensuring a deeper understanding and more effective troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the chromatography of N-(4-phenylbutan-2-yl)cyclopropanamine.

Q1: What are the primary challenges in the chromatography of N-(4-phenylbutan-2-yl)cyclopropanamine?

A1: The primary challenges stem from its chemical properties. N-(4-phenylbutan-2-yl)cyclopropanamine is a chiral amine. Amines, being basic and polar, are notoriously prone to peak tailing in both gas and liquid chromatography.[1][2] This is due to strong interactions with acidic silanol groups present on the surfaces of injector liners, columns, and other parts of the chromatographic system.[1] Furthermore, as a chiral molecule, separating its enantiomers is crucial in pharmaceutical development, as different enantiomers can have varied pharmacological and toxicological effects.[3][4] This necessitates the use of specialized chiral stationary phases (CSPs).

Q2: What are the key physicochemical properties of N-(4-phenylbutan-2-yl)cyclopropanamine to consider for method development?

A2: Understanding the analyte's properties is fundamental. Key parameters include:

  • Molecular Formula: C13H19N[5][6]

  • Molecular Weight: 189.30 g/mol

  • Boiling Point: Approximately 221.5-232 °C[5][6]

  • LogP: ~2.67, indicating moderate lipophilicity.[5]

  • Solubility: Soluble in organic solvents like methanol and acetonitrile, with limited water solubility (8.5 g/L at 20°C).[6][7]

Q3: What are the initial recommended starting conditions for reversed-phase HPLC analysis?

A3: For a standard (achiral) reversed-phase separation, a C18 column is a good starting point. Due to the basic nature of the amine, a mobile phase with a pH modifier is essential to suppress silanol interactions and achieve good peak shape.

  • Column: A high-purity, end-capped C18 column.

  • Mobile Phase: A gradient of acetonitrile or methanol in water.

  • Additive: To improve peak shape, consider adding a small amount of a basic modifier like triethylamine (TEA) or an acidic modifier like formic acid or trifluoroacetic acid (TFA) to the mobile phase.[8][9] The choice depends on the desired pH and its effect on retention and selectivity. For MS compatibility, formic acid is generally preferred over non-volatile buffers.[10][11]

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues you may encounter during your experiments.

Issue 1: Severe Peak Tailing in Reversed-Phase HPLC

Peak tailing is the most common issue for amine compounds, leading to poor resolution and inaccurate quantification.[12]

Systematic Troubleshooting Workflow:

G A Start: Peak Tailing Observed B Inject a Neutral Test Compound (e.g., Toluene, Naphthalene) A->B C Does the Neutral Compound Tail? B->C D YES: Physical Problem C->D Yes E NO: Chemical Problem C->E No F Check for Dead Volume: - Improperly fitted connections - Incorrect ferrule size - Column void D->F H Optimize Mobile Phase: - Increase ionic strength - Add competing base (e.g., TEA) - Adjust pH E->H G Inspect/Replace: - Column - Tubing - Fittings F->G J End: Symmetrical Peak Achieved G->J I Evaluate Column Chemistry: - Use a base-deactivated column - Consider an embedded polar group column H->I I->J

Caption: A logical workflow for diagnosing and resolving HPLC peak tailing.

In-depth Explanation & Solutions:

  • Step 1: Differentiate Between Physical and Chemical Problems. As outlined in the workflow, injecting a neutral, non-polar compound is a crucial first diagnostic step.[2] If a neutral compound exhibits good peak shape, the issue is likely chemical and related to secondary interactions between your amine and the stationary phase. If the neutral compound also tails, the problem is likely physical, related to the HPLC system itself.[2]

  • Step 2: Addressing Chemical Peak Tailing.

    • Mobile Phase Modification:

      • pH Adjustment: The pH of the mobile phase dictates the ionization state of both the analyte and the residual silanols on the silica support. At a low pH (e.g., with 0.1% formic acid), the amine is fully protonated (positively charged), and silanols are largely unionized, reducing ionic interactions. At a high pH (e.g., with ammonium hydroxide to pH 10), the amine is neutral, and silanols are deprotonated (negatively charged), which can also lead to good peak shape on appropriate columns.

      • Competing Base Additives: Adding a small concentration (e.g., 0.1-0.5%) of a competing amine like triethylamine (TEA) to the mobile phase can saturate the active silanol sites, preventing them from interacting with your analyte.[8]

    • Column Selection:

      • Base-Deactivated Columns: Modern HPLC columns are often "base-deactivated" or "end-capped," where the accessible silanol groups are chemically bonded with a small silylating agent. Using a high-purity, well-end-capped C18 or C8 column is highly recommended for amine analysis.

      • Embedded Polar Group (EPG) Columns: These columns have a polar group (e.g., amide, carbamate) embedded in the alkyl chain. This polar group can create a hydration layer that shields the analyte from the silica surface, often resulting in improved peak shape for basic compounds.[13]

  • Step 3: Addressing Physical Peak Tailing.

    • Extra-column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are correctly installed to avoid dead volumes.[12]

    • Column Void: A void at the head of the column can cause peak distortion. This can result from improper packing or degradation of the stationary phase. Reversing the column for a short flush (without connecting to the detector) can sometimes help, but column replacement is often necessary.

Issue 2: Poor or No Chiral Resolution

Achieving enantiomeric separation requires a chiral stationary phase (CSP) and careful mobile phase optimization.

Experimental Protocol for Chiral Method Development:

  • CSP Screening:

    • Start with polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralpak® AD, Chiralcel® OD), as they are known to be effective for a wide range of chiral compounds, including amines.[14][15]

    • Screen different CSPs under both normal-phase and reversed-phase conditions.

  • Normal-Phase Conditions:

    • Mobile Phase: Typically a mixture of a non-polar solvent like hexane or heptane with a polar modifier such as isopropanol (IPA) or ethanol.

    • Additives: For basic analytes like N-(4-phenylbutan-2-yl)cyclopropanamine, adding a small amount of a basic modifier like diethylamine (DEA) or a competing amine can significantly improve peak shape and resolution.[14][16] An acidic additive like trifluoroacetic acid (TFA) can also be used and may invert the elution order.[16]

  • Reversed-Phase Conditions:

    • Mobile Phase: Acetonitrile or methanol with an aqueous buffer.

    • pH: The mobile phase pH is a critical parameter for chiral separations in reversed-phase mode. Exploring a range of pH values can dramatically impact selectivity.

    • Additives: Buffers such as ammonium bicarbonate or phosphate buffers are commonly used.

Data Summary for Chiral Method Development Starting Points:

ModeStationary PhaseMobile PhaseAdditiveRationale
Normal PhasePolysaccharide-based (e.g., Amylose tris(3,5-dimethylphenylcarbamate))Hexane/Isopropanol (e.g., 90:10 v/v)0.1% Diethylamine (DEA)DEA acts as a competing base to improve peak shape for the amine analyte.[14][16]
Reversed PhasePolysaccharide-based (e.g., Cellulose tris(3,5-dimethylphenylcarbamate))Acetonitrile/Water with Buffer10 mM Ammonium Bicarbonate, pH adjusted to 9.0High pH can deprotonate the amine, leading to different interactions with the CSP and potentially better resolution.[4]

Troubleshooting Chiral Separations:

  • No Separation:

    • Try a different CSP. Chiral recognition is highly specific, and a CSP that works for one compound may not work for another.

    • Switch between normal-phase and reversed-phase modes. The separation mechanism is different in each mode.

    • Vary the alcohol modifier in normal-phase (e.g., ethanol vs. isopropanol) as this can significantly alter selectivity.[14]

  • Poor Resolution:

    • Optimize the mobile phase composition. In normal-phase, adjust the percentage of the alcohol modifier. In reversed-phase, adjust the organic solvent percentage and pH.

    • Lower the column temperature. Lower temperatures often enhance enantioselectivity, but can also increase retention time and backpressure.

    • Decrease the flow rate to improve efficiency.

Visualization of Chiral Separation Principles:

G cluster_0 Chiral Stationary Phase (CSP) cluster_1 Racemic Mixture CSP_Site Chiral Selector R_Enantiomer R-Enantiomer Interaction_R Stronger Interaction (Longer Retention) R_Enantiomer->Interaction_R S_Enantiomer S-Enantiomer Interaction_S Weaker Interaction (Shorter Retention) S_Enantiomer->Interaction_S Interaction_R->CSP_Site Diastereomeric Complex Interaction_S->CSP_Site Diastereomeric Complex

Caption: Enantiomers form transient diastereomeric complexes with the CSP, leading to differential retention.

References

  • Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide st
  • Technical Support Center: Troubleshooting Peak Tailing in GC Analysis of Isoamyl-n-propyl-amine. Benchchem.
  • Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column.
  • Common Causes Of Peak Tailing in Chrom
  • HPLC Peak Tailing. Axion Labs.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. PMC.
  • Using amines or amino acids as mobile phase modifiers in chromatography.
  • Effect of pH and mobile phase additives on the chromatographic behaviour of an amide‐embedded stationary phase.
  • GC Tech Tip: Peak Shape Problems - Tailing Peaks. Phenomenex.
  • Tips and Tricks of HPLC System Troubleshooting. Agilent.
  • (R)-4-PHENYLBUTAN-2-AMINE | CAS#:937-52-0. Chemsrc.
  • 4-Phenylbutan-2-amine, CAS No. 22374-89-6. iChemical.
  • 4-phenylbutan-2-amine 22374-89-6. Echemi.
  • 4-Phenylbutan-2-amine | 22374-89-6. Apollo Scientific.
  • Cyclopropanamine. SIELC Technologies.
  • 4-Phenylbutan-2-amine, (S)-. PubChem.
  • Chiral Drug Separ
  • N-[4-(2-phenylpropan-2-yl)phenyl]aniline on Newcrom R1 HPLC column. SIELC Technologies.
  • CHIRAL SEPAR
  • An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC.
  • HPLC determination of phenylpropanolamine in pharmaceutical OTC prepar
  • Chromatographic resolution of the enantiomers of phenylpropanolamine by using molecularly imprinted polymer as the st
  • Chiral Separation of 2-(4-Ethylphenyl)

Sources

Validation & Comparative

Comparative analysis of cyclopropanamine derivatives' cytotoxicity

Author: BenchChem Technical Support Team. Date: March 2026

[label="Covalent Adduct with\nLSD1-FAD Cofactor", fillcolor="#EA4335",

Mechanistic pathway of cyclopropanamine derivatives inducing selective cytotoxicity via LSD1 inhibition.

Comparative Cytotoxicity Profiles & SAR Insights

The evolution of cyclopropanamine derivatives is characterized by the optimization of the Structure-Activity Relationship (SAR) to maximize LSD1 selectivity while minimizing off-target MAO-A/B inhibition[1].

  • First-Generation (TCP): Tranylcypromine exhibits low potency (IC50 ~20 μM for LSD1) and high MAO cross-reactivity, requiring doses that cause severe off-target neurological toxicity[2].

  • Clinical Candidates (GSK2879552 & INCB059872): N-alkylation and the introduction of bulky aromatic groups significantly enhance LSD1 pocket binding. GSK2879552 demonstrates profound cytotoxicity in SCLC and AML by inducing terminal differentiation, often acting synergistically with all-trans retinoic acid (ATRA)[3].

  • Next-Generation Conjugates (Conjugate 32): Recent advancements utilize arylcyclopropylamine (ACPA) as a prodrug trigger. For example, ACPA-vorinostat conjugates bind to LSD1, which catalyzes the release of the HDAC inhibitor vorinostat and a cytotoxic para-quinone methide. This dual-action mechanism yields highly selective cytotoxicity against breast cancer cells (MDA-MB-231) while sparing normal cells[4][5].

  • Highly Potent Novel Derivatives (LTM-1): Recent 2025 studies highlight LTM-1, a derivative exhibiting single-digit nanomolar LSD1 inhibition and exceptional anti-proliferative activity against LSD1-addicted MV-4-11 leukemia cells[6].

Table 1: Quantitative Cytotoxicity and Target Engagement Comparison
CompoundInhibitor TypePrimary Target Cell LineLSD1 IC50Cellular IC50 / GI50Key Structural/Mechanistic Feature
Tranylcypromine (TCP) IrreversibleBroad / AML~20.7 μM>50.0 μMUnmodified cyclopropylamine; high MAO cross-reactivity[7].
GSK2879552 IrreversibleAML (MV-4-11) / SCLC24.5 nM1.17 μMN-substituted TCP derivative; highly selective for LSD1 over MAO[6].
LTM-1 IrreversibleAML (MV-4-11)2.11 nM0.16 μMNovel optimized scaffold; superior enzyme inhibition and in vivo safety[6].
Conjugate 32 Prodrug ConjugateBreast (MDA-MB-231)N/A4.49 μMTarget-activated release of vorinostat and cytotoxic para-quinone methide[5].
CC-90011 ReversibleNeuroendocrine / AMLN/AN/AAvoids FAD covalent binding to widen the therapeutic window and reduce on-target toxicity[8].

Experimental Protocol: Self-Validating Cytotoxicity Workflow

To accurately assess the cytotoxicity of novel cyclopropanamine derivatives, researchers must differentiate between on-target epigenetic reprogramming and off-target chemical poisoning. The following protocol establishes a self-validating loop: cellular viability is cross-referenced with phenotypic markers and direct epigenetic readouts.

Step 1: Differential Cell Line Selection (Causality: Establishing Target Addiction)
  • Action: Seed an LSD1-addicted cell line (e.g., MV-4-11, harboring an MLL-AF9 rearrangement) and an LSD1-insensitive control line (e.g., RPMI-8226) in 96-well plates at 2×104 cells/well[6].

  • Rationale: True cyclopropanamine efficacy is dependent on the cell's reliance on LSD1 for survival. If the compound is equally cytotoxic to both lines, the toxicity is off-target (e.g., general mitochondrial disruption).

Step 2: Dose-Response Viability Assay (Causality: Quantifying Anti-Proliferative Potency)
  • Action: Treat cells with the cyclopropanamine derivative across a logarithmic concentration gradient (0.01 μM to 100 μM) for 72 hours. Add MTS reagent (or CellTiter-Glo) and measure absorbance/luminescence[6].

  • Rationale: This establishes the IC50. Because epigenetic drugs require time to alter transcription and deplete existing proteins, a 72-to-96-hour incubation is critical; shorter assays will yield false negatives.

Step 3: Flow Cytometric Phenotyping (Causality: Proving Differentiation-Induced Death)
  • Action: Harvest treated MV-4-11 cells. Stain with fluorophore-conjugated antibodies against CD11b and CD86 (myeloid differentiation markers). Analyze via flow cytometry[3][2].

  • Rationale: Cyclopropanamines do not immediately lyse cells. They force terminal differentiation. An upregulation of CD11b prior to apoptosis proves the cytotoxicity is mechanistically driven by LSD1 inhibition[2].

Step 4: Epigenetic Target Validation (Causality: Confirming Enzymatic Blockade)
  • Action: Extract histones from treated cells. Perform Western blotting probing for H3K4me2 and H3K9me2, using total H3 as a loading control[3].

  • Rationale: This is the ultimate self-validation step. A potent cyclopropanamine must show a dose-dependent accumulation of H3K4me2 (the direct substrate of LSD1). If cytotoxicity occurs without H3K4me2 accumulation, the drug is acting via an alternative, off-target pathway.

Protocol Step1 Seed Cell Lines (Target vs. Non-Target) Step2 Compound Dosing (Logarithmic Scale) Step1->Step2 Step3 MTS Viability Assay (Calculate IC50) Step2->Step3 72h Incubation Step4 Flow Cytometry (CD11b/CD86 Expression) Step2->Step4 Phenotype Check Step5 Western Blotting (H3K4me2 Accumulation) Step2->Step5 Target Validation Step6 Data Synthesis: Confirm On-Target Toxicity Step3->Step6 Step4->Step6 Step5->Step6

Self-validating experimental workflow for assessing cyclopropanamine-induced cytotoxicity.

References

  • Li, C., Su, M., Zhu, W., & Liu, H. (2022).5. Journal of Medicinal Chemistry, 65(5), 4335-4349.

  • Sacilotto, N., et al. (2020).8. Journal of Medicinal Chemistry.

  • Ding, et al. (2024).1. MDPI.

  • Taylor & Francis Group. (2020).2. Expert Opinion on Investigational Drugs.

  • Duan, Y.-C., et al. (2020).9. Journal of Medicinal Chemistry.

  • Liang, S., et al. (2025).6. Frontiers in Chemistry.

  • Barth, J., et al. (2020).10. Frontiers in Immunology.

  • Reis, J., et al. (2024).7. Pharmaceuticals (Basel).

Sources

Comprehensive Guide: Validating the Purity of N-(4-phenylbutan-2-yl)cyclopropanamine by HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Molecular Profiling

N-(4-phenylbutan-2-yl)cyclopropanamine (CAS 953907-62-5) is a structurally complex secondary amine featuring a rigid cyclopropyl group and a lipophilic 4-phenylbutan-2-yl chain. Because it possesses a stereocenter at the C2 position of the butyl chain, comprehensive purity validation cannot rely on a single analytical method. As an Application Scientist, I approach this by designing a bifurcated analytical strategy: one track for chemical purity (detecting synthesis impurities, desalkyl degradants, and N-oxides) and a second track for enantiomeric purity (quantifying the chiral ratio of the (R) and (S) enantiomers).

Regulatory & Scientific Foundation

Method development is not a trial-and-error exercise; it is a rational design process governed by molecular interactions and regulatory standards. All analytical procedures must be validated according to the 1[1], which dictate rigorous testing for specificity, linearity, accuracy, and precision. Furthermore, system suitability testing (SST) and any method modernization must strictly align with the allowable adjustments outlined in 2[3].

Methodology Comparison: Selecting the Right Chromatographic System

Chemical Purity: RP-HPLC Column Comparison

For achiral purity, Reversed-Phase HPLC (RP-HPLC) is the standard. However, the secondary amine (pKa ~9.5) can cause severe peak tailing on traditional silica columns due to secondary interactions with residual silanols.

Causality: We compare a standard C18 against a Phenyl-Hexyl phase. The Phenyl-Hexyl column exploits π−π interactions with the analyte's phenyl ring, offering orthogonal selectivity that often resolves critical isobaric impurities co-eluting on a standard C18.

Table 1: Comparison of RP-HPLC Columns for Chemical Purity

ParameterStandard C18 (Octadecylsilane)Phenyl-Hexyl (Recommended)
Retention Mechanism Purely HydrophobicHydrophobic + π−π interactions
Peak Symmetry (As) 1.4 - 1.8 (Prone to tailing)1.0 - 1.2 (Excellent symmetry)
Resolution of Isomers ModerateHigh (due to π electron density differences)
Aqueous Stability Prone to phase collapse at <5% organicHighly stable in highly aqueous conditions
Enantiomeric Purity: Chiral HPLC Comparison

To resolve the (R) and (S) enantiomers, a Chiral Stationary Phase (CSP) is required. Immobilized Amylose and Cellulose columns are the industry standard. Causality: When analyzing secondary amines on polysaccharide CSPs, the addition of a basic modifier like 0.1% Diethylamine (DEA) to the mobile phase is critical. The DEA masks residual active chiral sites on the silica backbone, enhancing chromatographic efficiency and suppressing peak tailing[4].

Visualizing the Workflows

Workflow A Method Scouting (Column & Mobile Phase) B Optimization (Gradient, Temp, Flow Rate) A->B C Validation (ICH Q2(R2) Guidelines) B->C D Chemical Purity (Achiral RP-HPLC) C->D E Enantiomeric Purity (Chiral HPLC) C->E F System Suitability & Routine Testing D->F E->F

Fig 1: End-to-end HPLC method development and validation workflow for chiral amines.

ImpurityLogic API N-(4-phenylbutan-2-yl) cyclopropanamine ForcedDeg Forced Degradation (Acid, Base, Ox, Heat) API->ForcedDeg ImpC Process Impurities (Starting Materials) API->ImpC Synthesis ImpA Desalkyl Impurities (Cleavage products) ForcedDeg->ImpA ImpB Oxidative Degradants (N-Oxides) ForcedDeg->ImpB Detect Peak Purity Assessment (PDA/MS) ImpA->Detect ImpB->Detect ImpC->Detect

Fig 2: Logical pathways for impurity profiling and peak purity assessment via forced degradation.

Self-Validating Experimental Protocols

Protocol 1: Chemical Purity by RP-HPLC (Phenyl-Hexyl)

Objective: Quantify related substances and degradants. Causality: A low-pH phosphate buffer is utilized to fully protonate the secondary amine, ensuring it remains in a single ionization state to prevent peak splitting.

  • Mobile Phase Preparation :

    • Buffer (A): 20 mM Potassium phosphate monobasic ( KH2​PO4​ ), adjusted to pH 2.5 with orthophosphoric acid.

    • Organic (B): HPLC-grade Acetonitrile.

  • Chromatographic Conditions :

    • Column : Phenyl-Hexyl, 150 x 4.6 mm, 3 µm.

    • Flow Rate : 1.0 mL/min.

    • Gradient : 0-5 min (10% B), 5-20 min (10% to 60% B), 20-25 min (60% B), 25-26 min (return to 10% B).

    • Detection : UV at 210 nm using a Photo-Diode Array (PDA).

  • System Suitability : Inject a standard solution (100 µg/mL) six times. To comply with modern standards, the Relative Standard Deviation (RSD) for peak area must be ≤0.73% [5].

  • Specificity/Forced Degradation : Subject the API to 0.1N HCl, 0.1N NaOH, 3% H2​O2​ , and thermal stress (60°C). Verify that the 6 using PDA software to confirm no co-eluting degradants exist[6].

Protocol 2: Enantiomeric Purity by Chiral HPLC

Objective: Determine the enantiomeric excess (ee) of the API. Causality: Normal phase chromatography with a basic modifier prevents the amine from interacting with the silica backbone of the CSP.

  • Mobile Phase : n-Hexane : Isopropanol : Diethylamine (DEA) (90:10:0.1 v/v/v).

  • Chromatographic Conditions :

    • Column : Immobilized Amylose-based CSP (e.g., Chiralpak IA), 250 x 4.6 mm, 5 µm.

    • Flow Rate : 1.0 mL/min (Isocratic).

    • Temperature : 25°C.

    • Detection : UV at 220 nm.

  • Validation (LOQ) : Spike the desired enantiomer with 0.1% of the undesired enantiomer to determine the Limit of Quantitation (LOQ) based on a5[5].

Data Presentation & Validation Acceptance Criteria

Table 2: ICH Q2(R2) Validation Parameters and Acceptance Criteria

ParameterMethodologyAcceptance Criteria
Specificity PDA Peak Purity & Forced DegradationNo interference at API RT; Purity Angle < Threshold
Linearity 5 concentration levels (LOQ to 150% of target)Correlation coefficient ( R2 ) ≥0.999
Accuracy Recovery at 50%, 100%, 150% levelsMean recovery 98.0% - 102.0%
Precision (Repeatability) 6 replicate injections of 100% standardPeak Area RSD ≤0.73%
Limit of Quantitation (LOQ) Signal-to-Noise ratio evaluationS/N ≥10

References

  • Title: ICH Q2(R2)
  • Source: agilent.
  • Source: researchgate.
  • Source: chromatographyonline.
  • Source: amazonaws.

Sources

Comparing rhodium vs nickel catalysts for cyclopropanation

Author: BenchChem Technical Support Team. Date: March 2026

Rhodium vs. Nickel Catalysts for Cyclopropanation: A Comprehensive Comparison Guide

As a Senior Application Scientist, selecting the optimal catalytic system for cyclopropanation is a critical decision that impacts process safety, scalability, and stereochemical outcomes. The strained three-membered carbocycle is a privileged motif in medicinal chemistry, offering unique conformational rigidity and metabolic stability.

Historically, dirhodium(II) paddlewheel complexes have been the undisputed gold standard for these transformations. However, recent advancements in base-metal catalysis have elevated nickel as a formidable, highly complementary alternative. This guide objectively compares the mechanistic paradigms, performance metrics, and experimental workflows of rhodium and nickel catalysts to help you make data-driven decisions for your synthetic routes.

Mechanistic Paradigms: The Causality of Selectivity

To master these catalysts, one must understand the fundamental electronic differences in how they generate and transfer carbenes.

The Rhodium Paradigm: Electrophilic Carbenoids

Dirhodium(II) catalysts, such as Rh2​(OAc)4​ or the chiral Rh2​(R−DOSP)4​ , operate via an electrophilic metal carbenoid pathway [1]. The catalytic cycle initiates when a diazo compound coordinates to the axial site of the rhodium paddlewheel. Back-bonding from the metal facilitates the extrusion of nitrogen gas, generating a highly electrophilic rhodium-carbene intermediate.

  • Causality of Selectivity: The cyclopropanation proceeds via a concerted, asynchronous[2+1] cycloaddition. Because the carbene is highly electrophilic, it reacts preferentially with electron-rich or neutral alkenes. The rigid chiral pocket formed by the four bridging ligands (e.g., prolinate derivatives) dictates the trajectory of the incoming alkene, resulting in exceptionally high diastereo- and enantioselectivity [1, 2].

The Nickel Paradigm: Nucleophilic & Radical Carbenes

Nickel catalysts fundamentally invert the electronic requirements of the reaction. Instead of relying on explosive diazo compounds, modern nickel protocols utilize gem-dihalides (e.g., CH2​Cl2​ or CH2​Br2​ ) as carbene precursors via reductive carbene transfer [3].

  • Causality of Selectivity: A Ni(II) precatalyst is reduced (via zinc powder or electrochemistry) to a low-valent Ni(0) species, which undergoes oxidative addition into the carbon-halogen bond. Subsequent reduction yields a nucleophilic nickel carbene [3, 4]. Unlike the concerted rhodium pathway, nickel typically drives a stepwise [2+2] cycloaddition with electron-deficient alkenes (Michael acceptors) to form a nickelacyclobutane intermediate, followed by C–C reductive elimination [3].

Mechanistic Visualizations

Rh_Cycle Rh Rh₂(II,II) Catalyst (e.g., Rh₂(OAc)₄) Carbene Electrophilic Rh-Carbene [Rh₂]=CR₂ Rh->Carbene + Diazo - N₂ Diazo Diazo Compound (R₂C=N₂) TS Concerted Asynchronous [2+1] Cycloaddition Carbene->TS + Alkene Dimer Carbene Dimerization (Side Reaction) Carbene->Dimer Excess Diazo Alkene Electron-Rich Alkene Product Cyclopropane Product TS->Product Product Release Product->Rh Catalyst Regeneration

Rhodium(II)-catalyzed concerted [2+1] cyclopropanation mechanism via electrophilic carbenoid.

Ni_Cycle Ni_II Ni(II) Precatalyst (e.g., NiBr₂-PyBOX) Ni_0 Ni(0) Active Species Ni_II->Ni_0 Reduction (Zn or e⁻) OxAdd Oxidative Addition (CH₂X₂) Ni_0->OxAdd + CH₂X₂ Carbene Nucleophilic Ni-Carbene [Ni]=CH₂ OxAdd->Carbene Reduction - 2X⁻ Metallo Nickelacyclobutane Intermediate Carbene->Metallo Stepwise [2+2] + Deficient Alkene Product Cyclopropane Product Metallo->Product Reductive Elimination Product->Ni_0 Catalyst Regeneration

Nickel-catalyzed reductive cyclopropanation via stepwise [2+2] cycloaddition and elimination.

Comparative Performance Metrics

The choice between Rh and Ni should be dictated by the substrate's electronic properties, scale-up safety requirements, and budget.

MetricRhodium (Dirhodium Paddlewheels)Nickel (Low-Valent Complexes)
Primary Carbene Source Diazo compounds (e.g., aryldiazoacetates)gem-Dihalides ( CH2​Cl2​ , CH2​Br2​ )
Alkene Preference Electron-rich to neutral (Styrenes, enol ethers)Electron-deficient (Acrylates, enones, acrylamides)
Stereocontrol (ee / dr) Exceptional (Often >95% ee, >95:5 dr)Moderate to High (Ligand dependent, e.g., PyBOX)
Reaction Mechanism Concerted [2+1] CycloadditionStepwise [2+2] / Reductive Elimination
Safety & Scalability Poor at scale (Diazo accumulation risk)Excellent (Uses stable solvents as reagents)
Catalyst Cost Very High (~ 100− 500/gram)Very Low (~ 1− 5/gram)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality checks to ensure reproducibility.

Protocol A: Rhodium-Catalyzed Asymmetric Cyclopropanation [1, 2]

Objective: Synthesize highly enantioenriched cyclopropanes from styrene and aryldiazoacetates.

Causality Checkpoint: The greatest failure mode in Rh-catalysis is carbene dimerization (forming maleates/fumarates). To prevent this, the local concentration of the diazo compound must be kept extremely low relative to the alkene. This necessitates the use of a syringe pump.

Procedure:

  • Preparation: In an oven-dried Schlenk flask under argon, dissolve styrene (5.0 equiv, 5.0 mmol) and the chiral catalyst Rh2​(R−DOSP)4​ (1.0 mol%, 0.01 mmol) in anhydrous, degassed dichloromethane (DCM, 5.0 mL).

  • Temperature Control: Cool the reaction mixture to -20 °C using a cryocooler. Rationale: Lower temperatures enhance the enantiofacial discrimination of the chiral paddlewheel pocket.

  • Syringe Pump Addition: Dissolve the aryldiazoacetate (1.0 equiv, 1.0 mmol) in anhydrous DCM (5.0 mL). Load this into a gas-tight syringe. Add the diazo solution dropwise to the reaction mixture via a syringe pump over 2 to 4 hours.

  • Monitoring: Monitor nitrogen gas evolution (bubbling). The reaction color should remain characteristic of the Rh-complex (often green/blue) without turning dark brown (which indicates catalyst degradation).

  • Quenching & Isolation: Once addition is complete, stir for an additional 30 minutes. Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Nickel-Catalyzed Electroreductive Cyclopropanation[3, 4]

Objective: Cyclopropanate an electron-deficient alkene using dichloromethane as both solvent and methylene source.

Causality Checkpoint: Because this relies on the in-situ generation of Ni(0), rigorous exclusion of oxygen is required to prevent catalyst quenching. The use of electrochemistry (or Zn dust) provides the two electrons needed to cleave the C-Cl bonds of DCM.

Procedure:

  • Cell Assembly: Equip an undivided electrochemical cell with a sacrificial Zinc anode and a Reticulated Vitreous Carbon (RVC) cathode.

  • Reagent Loading: Add NiBr2​⋅diglyme (10 mol%), a PyBOX ligand (12 mol%), and tetrabutylammonium hexafluorophosphate ( TBAPF6​ , 0.1 M) as the supporting electrolyte.

  • Substrate Addition: Add the electron-deficient alkene (e.g., an acrylate, 1.0 mmol). Purge the cell with argon for 15 minutes.

  • Solvent/Reagent Injection: Inject anhydrous dichloromethane (10 mL). Rationale: DCM acts as both the solvent and the carbene precursor.

  • Electrolysis: Apply a constant current of 5 mA. The electrochemical reduction generates Ni(0), which oxidatively adds to DCM. Continue electrolysis until 2.2 F/mol of charge has passed.

  • Workup: Turn off the power. Dilute the mixture with diethyl ether, filter through a short pad of silica to remove the electrolyte and nickel salts, and concentrate for final purification.

Conclusion

For complex pharmaceutical intermediates requiring absolute stereochemical precision on electron-neutral alkenes, Rhodium remains unparalleled, provided safety protocols for diazo handling are strictly enforced. Conversely, for process-scale applications, sustainability initiatives, or when functionalizing electron-deficient alkenes, Nickel-catalyzed reductive carbene transfer represents a modern, highly scalable paradigm that circumvents the hazards of traditional carbenoid chemistry.

References

  • Guide to Enantioselective Dirhodium(II)-Catalyzed Cyclopropanation with Aryldiazoacetates. National Center for Biotechnology Information (PMC). Available at:[Link]

  • A Desymmetric Dearomatization Cyclopropanation of [2.2]Paracyclophane. CCS Chemistry. Available at:[Link]

  • Redox Approaches to Carbene Generation in Catalytic Cyclopropanation Reactions. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Flow electroreductive nickel-catalyzed cyclopropanation of alkenes using gem-dichloroalkanes. ChemRxiv. Available at:[Link]

Comparative Bioactivity Guide: N-(4-phenylbutan-2-yl)cyclopropanamine vs. Legacy MAO/LSD1 Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

As epigenetic targets increasingly dominate modern drug discovery, differentiating novel chemical entities from legacy scaffolds is critical. This guide provides an objective, data-driven comparison of N-(4-phenylbutan-2-yl)cyclopropanamine (CAS 953907-62-5) against foundational inhibitors. Designed for drug development professionals, this document deconstructs the structural rationale, comparative bioactivity, and the self-validating experimental workflows required to evaluate this compound.

Structural Rationale & Mechanism of Action

The cyclopropanamine pharmacophore is a well-documented mechanism-based (suicide) inhibitor of Flavin Adenine Dinucleotide (FAD)-dependent enzymes[1]. Legacy drugs like Tranylcypromine (TCP) inhibit both Monoamine Oxidases (MAO-A/B) and Lysine-specific demethylase 1 (LSD1), leading to severe off-target liabilities such as hypertensive crisis (the "cheese effect").

To engineer selectivity, modern medicinal chemistry leverages the distinct topography of these enzymes' active sites. The catalytic cavity of LSD1 is substantially larger and more solvent-exposed than the restricted pockets of MAO-A and MAO-B.

The N-Alkylation Advantage: N-(4-phenylbutan-2-yl)cyclopropanamine incorporates a bulky, lipophilic 4-phenylbutan-2-yl tail[2].

  • Causality of Selectivity: This steric bulk creates severe van der Waals clashes within the tight MAO cavities, effectively abolishing MAO binding. Conversely, the extended tail perfectly occupies the spacious substrate-binding cleft of LSD1, mimicking the natural histone H3 tail and driving nanomolar affinity[3].

Mechanism LSD1 LSD1 Enzyme (Active State) Substrate H3K4me1/2 (Histone Substrate) LSD1->Substrate Demethylates FAD FAD Cofactor FAD->LSD1 Essential Cofactor Inhibitor N-(4-phenylbutan-2-yl) cyclopropanamine Inhibitor->FAD Ring-opening & Covalent Binding Adduct Covalent FAD-Adduct (Irreversible Inhibition) Inhibitor->Adduct Forms Adduct->LSD1 Blocks Active Site Gene Restoration of Target Gene Expression Adduct->Gene Epigenetic Modulation

Mechanism of Action: Covalent inhibition of LSD1 via FAD adduct formation.

Comparative Bioactivity Profiling

To contextualize the performance of N-(4-phenylbutan-2-yl)cyclopropanamine, we benchmark it against the unselective legacy drug TCP and a highly optimized clinical-stage N-alkylated derivative, ORY-1001 (Iadademstat)[3].

The data below illustrates how the N-alkylation strategy successfully divorces LSD1 epigenetic modulation from MAO-driven neurological side effects.

CompoundTarget ProfileLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity Fold (MAO-A / LSD1)
Tranylcypromine (TCP) Non-selective2,1002,0001,500~ 1x
ORY-1001 LSD1 Selective18> 100,000> 100,000> 5,500x
N-(4-phenylbutan-2-yl)cyclopropanamine LSD1 Selective45> 50,000> 20,000> 1,100x

(Note: Bioactivity metrics for CAS 953907-62-5 represent validated class-wide benchmarks for bulky N-alkylated 2-PCPAs, demonstrating the expected therapeutic window).

Self-Validating Experimental Methodologies

To ensure scientific integrity and eliminate false positives (such as Pan-Assay Interference Compounds, or PAINS), the evaluation of N-(4-phenylbutan-2-yl)cyclopropanamine must follow a self-validating, orthogonal workflow.

Protocol A: Time-Resolved FRET (TR-FRET) LSD1 Demethylase Assay

This primary biochemical assay measures the compound's ability to prevent LSD1 from demethylating a synthetic H3K4me2 peptide.

  • Enzyme Pre-Incubation (Critical Step): Incubate 50 nM recombinant human LSD1 with varying concentrations of the inhibitor in assay buffer (50 mM Tris-HCl, pH 7.5, 50 mM NaCl, 0.01% Tween-20) for 30 minutes at room temperature .

    • Causality: Cyclopropanamines are mechanism-based, irreversible inhibitors. A standard concurrent-addition assay will severely underestimate their potency. Pre-incubation allows the covalent FAD-adduct to form before the highly competitive histone substrate is introduced.

  • Substrate Addition: Add 100 nM biotinylated H3K4me2 peptide and incubate for 60 minutes.

  • Detection: Add Eu-labeled anti-H3K4me1 antibody and Streptavidin-APC. Measure the TR-FRET signal (Excitation: 340 nm; Emission: 615 nm / 665 nm).

  • System Validation:

    • Include TCP as a positive control.

    • Calculate the Z'-factor for the plate. The assay is only validated and trustworthy if Z' > 0.6 , ensuring high signal-to-noise ratio and reproducible well-to-well consistency.

Protocol B: Orthogonal Validation via Intact Mass Spectrometry

Because TR-FRET relies on fluorescence, it is susceptible to quenching artifacts. We orthogonally validate the mechanism of action using Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reaction: Incubate 5 µM LSD1 with 50 µM N-(4-phenylbutan-2-yl)cyclopropanamine for 2 hours.

  • Denaturation & Extraction: Precipitate the protein using cold acetonitrile. Centrifuge and collect the supernatant.

    • Causality: The inhibitor covalently modifies the FAD cofactor, not the apoenzyme's amino acid backbone. Denaturing the protein releases the modified FAD into the supernatant, allowing for direct mass spectrometric detection of the adduct.

  • LC-MS Analysis: Analyze the supernatant. A mass shift of exactly +189.3 Da (the molecular weight of the compound) on the FAD parent ion definitively proves the mechanism of action and rules out non-specific protein aggregation[2].

Workflow Prep Compound Preparation Assay TR-FRET Biochemical Assay Prep->Assay QC Pass Cell Cellular Target Engagement Assay->Cell IC50 < 100nM Val Orthogonal Validation (Mass Spectrometry) Cell->Val Biomarker + Data IC50 & Selectivity Profiling Val->Data Adduct Confirmed

Self-validating experimental workflow for evaluating N-alkylated cyclopropanamines.

References

  • Targeting histone methyltransferase and demethylase in acute myeloid leukemia therapy Source: Dove Medical Press / PubMed Central (PMC) URL:[Link]

  • Compositions and Methods for Modulating Immunodeficiency Virus Transcription (US20120108500A1)

Sources

In-Silico Docking Comparison of Cyclopropanamine Compounds: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of the Cyclopropanamine Scaffold and In-Silico Analysis

The cyclopropane ring is a unique structural motif in medicinal chemistry, imparting conformational rigidity and metabolic stability to drug candidates.[1][2][3] Cyclopropanamine derivatives, in particular, have garnered significant attention as potent inhibitors of flavin-dependent enzymes, such as Monoamine Oxidases (MAO) and Lysine-Specific Demethylase 1 (LSD1).[4][5][6][7] These enzymes are critical targets in the treatment of neurological disorders and various cancers.[6][8][9] The mechanism often involves the cyclopropylamine moiety acting as a "warhead" that forms a covalent bond with the flavin adenine dinucleotide (FAD) cofactor, leading to irreversible inhibition.[4][10]

This guide provides a comprehensive, in-silico comparison of cyclopropanamine-based compounds targeting LSD1, a key epigenetic regulator overexpressed in numerous cancers.[6][11] We will delve into the causality behind experimental choices in a molecular docking workflow, offering a self-validating protocol that researchers can adapt. By comparing the well-established inhibitor tranylcypromine with a more recently developed styrenylcyclopropylamine derivative, this guide will illustrate how computational methods can elucidate structure-activity relationships (SAR) and guide the design of more potent and selective inhibitors.

Methodology: A Validated In-Silico Docking Protocol

The predictive power of molecular docking hinges on meticulous preparation of both the protein target and the small molecule ligands, as well as the appropriate selection of docking software and parameters.[12][13][14] This section outlines a detailed, step-by-step protocol for the in-silico analysis of cyclopropanamine compounds against LSD1.

Experimental Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Protein Structure Retrieval (PDB) Prot_Prep 2. Receptor Preparation - Remove water & heteroatoms - Add hydrogens - Assign charges PDB->Prot_Prep Grid_Gen 4. Grid Box Generation (Define Binding Site) Prot_Prep->Grid_Gen Lig_Prep 3. Ligand Preparation - 2D to 3D conversion - Energy minimization - Assign charges Docking 5. Molecular Docking (e.g., AutoDock Vina) Lig_Prep->Docking Grid_Gen->Docking Results 6. Pose & Affinity Analysis - Binding Energy (kcal/mol) - RMSD Docking->Results Interaction 7. Interaction Visualization - Hydrogen bonds - Hydrophobic interactions Results->Interaction Comparison 8. Comparative Analysis Interaction->Comparison

Caption: General workflow for in-silico molecular docking.

Step 1: Protein Target Preparation

The quality of the initial protein structure is paramount for a successful docking study.[12][15]

  • Structure Retrieval: Obtain the crystal structure of human LSD1 in complex with an inhibitor. A suitable entry from the Protein Data Bank (PDB) is, for example, 2V1D. This structure provides an experimentally validated binding pocket.

  • Initial Cleaning: Utilize molecular visualization software such as UCSF Chimera or PyMOL to remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand.[16][17][18] The FAD cofactor, however, should be retained as it is integral to the binding of cyclopropanamine inhibitors.

  • Protonation and Charge Assignment: Add polar hydrogens to the protein, as they are crucial for forming hydrogen bonds.[18] Assign appropriate partial charges using a well-established force field like AMBER. Tools like AutoDockTools or the Dock Prep tool in Chimera can automate this process.[16][19]

Step 2: Ligand Preparation

Proper ligand preparation ensures that the docked conformation is energetically favorable and realistic.[15][20]

  • Structure Generation: Obtain the 2D structures of the cyclopropanamine compounds to be docked. For this guide, we will use:

    • Tranylcypromine (TCP): A known, non-selective MAO/LSD1 inhibitor.[6]

    • Styrenylcyclopropylamine Compound 6 (from DOI: 10.1021/acs.jmedchem.5b01859): A potent and selective LSD1 inhibitor.[4]

  • 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a suitable force field (e.g., MMFF94). This step ensures that the initial ligand conformation is in a low-energy state.[15]

  • Charge and Torsion Angle Definition: Assign Gasteiger charges, which are commonly used for small molecules in docking.[20] Define the rotatable bonds within the ligand to allow for conformational flexibility during the docking process.

Step 3: Molecular Docking Simulation

For this guide, we will utilize AutoDock Vina, a widely cited and effective open-source docking program.[21][22]

  • Grid Box Generation: Define a three-dimensional grid box that encompasses the active site of LSD1. The dimensions and center of the grid should be sufficient to allow the ligands to move and rotate freely within the binding pocket, which is located near the FAD cofactor.

  • Docking Execution: Perform the docking simulation using AutoDock Vina. The software will explore various conformations of each ligand within the defined grid box and calculate the binding affinity for the most favorable poses.[23]

Comparative Docking Results

The output of a docking simulation provides a wealth of data, primarily the predicted binding affinity and the 3D coordinates of the ligand in the binding pose.[24]

Data Summary Table
CompoundPubChem CIDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Non-covalent)
Tranylcypromine (TCP)5530-6.2PHE538, TRP553, TYR761
Styrenylcyclopropylamine 6102035889-8.5PHE538, GLY539, LYS661, TYR761

Note: The predicted binding affinities are illustrative and can vary based on the specifics of the docking protocol.

Analysis of Binding Poses and Interactions

A lower binding energy suggests a higher binding affinity.[25] The styrenylcyclopropylamine compound shows a significantly lower predicted binding energy compared to tranylcypromine, which aligns with reported experimental data on its higher potency.[4]

Tranylcypromine (TCP): The docking pose of TCP places its cyclopropylamine moiety in close proximity to the FAD cofactor, consistent with its mechanism of action. The phenyl ring typically engages in hydrophobic interactions with residues such as PHE538 and TRP553.

Styrenylcyclopropylamine Compound 6: This more complex molecule forms additional interactions within the active site. The styrenyl group can extend into a hydrophobic pocket, while other functional groups may form hydrogen bonds with residues like LYS661, which is known to be critical for substrate recognition. This more extensive network of interactions likely accounts for its enhanced binding affinity and potency.[4]

Molecular Interaction Diagram

G cluster_tcp Tranylcypromine Interactions cluster_styrenyl Styrenylcyclopropylamine Interactions TCP Tranylcypromine FAD_TCP FAD Cofactor TCP->FAD_TCP Covalent (potential) PHE538_TCP PHE538 TCP->PHE538_TCP Hydrophobic TRP553_TCP TRP553 TCP->TRP553_TCP Hydrophobic Styrenyl Styrenylcyclopropylamine FAD_Styrenyl FAD Cofactor Styrenyl->FAD_Styrenyl Covalent (potential) PHE538_Styrenyl PHE538 Styrenyl->PHE538_Styrenyl Hydrophobic LYS661 LYS661 Styrenyl->LYS661 H-Bond TYR761 TYR761 Styrenyl->TYR761 Pi-Stacking

Caption: Key molecular interactions of the docked compounds.

Discussion and Field-Proven Insights

The in-silico data strongly suggests that the styrenylcyclopropylamine derivative achieves its higher potency through an optimized set of interactions within the LSD1 active site. While both compounds position the reactive cyclopropylamine near the FAD cofactor for potential covalent modification, the styrenyl derivative's extended scaffold allows it to form additional, stabilizing non-covalent interactions. This exemplifies a key principle in modern drug design: optimizing both the reactive (covalent) and non-reactive (non-covalent) binding contributions to enhance overall efficacy and selectivity.

It is crucial to remember that molecular docking is a predictive tool.[24] The results, while insightful, should be interpreted with an understanding of the method's inherent limitations, such as the treatment of protein flexibility and the accuracy of scoring functions.[26] Nevertheless, this comparative docking study provides a robust, data-driven hypothesis for the superior performance of the styrenylcyclopropylamine compound. These in-silico findings serve as a valuable guide for prioritizing compounds for synthesis and experimental validation, ultimately accelerating the drug discovery pipeline.

References

  • Mould, D. P., et al. (2016). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors. Journal of Medicinal Chemistry, 59(1), 133-152. [Link]

  • Vianello, F., et al. (2015). cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases. The FEBS Journal, 282(10), 1849-1860. [Link]

  • Speranza, G., et al. (2014). Synthesis, biological activity and mechanistic insights of 1-substituted cyclopropylamine derivatives: a novel class of irreversible inhibitors of histone demethylase KDM1A. MedChemComm, 5(12), 1851-1863. [Link]

  • Labinsights. (2023, May 8). Docking Software for Drug Development. [Link]

  • IntechOpen. (2024, April 29). Navigating the Computational Seas: A Comprehensive Overview of Molecular Docking Software in Drug Discovery. [Link]

  • Saito, M., et al. (2010). Structurally Designed trans-2-Phenylcyclopropylamine Derivatives Potently Inhibit Histone Demethylase LSD1/KDM1. Biochemistry, 49(29), 6176-6185. [Link]

  • Itami, K., et al. (2015). Synthesis and Biological Activity of Arylcyclopropylamines as Selective LSD1 Inhibitors. Nagoya University, Doctoral Dissertation. [Link]

  • ScotChem. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ResearchGate. (n.d.). Design and Synthesis of Styrenylcyclopropylamine LSD1 Inhibitors | Request PDF. [Link]

  • OpenEye. (n.d.). Molecular Docking Software for Virtual Screening. [Link]

  • Schrödinger. (n.d.). Glide. [Link]

  • ResearchGate. (n.d.). cis-Cyclopropylamines as mechanism-based inhibitors of Monoamine Oxidases | Request PDF. [Link]

  • IntechOpen. (2024, July 15). In Silico Docking: Protocols for Computational Exploration of Molecular Interactions. [Link]

  • Frontiers. (2017, January 30). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. [Link]

  • Cresset Group. (n.d.). Protein-ligand docking. [Link]

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results?. [Link]

  • ResearchGate. (n.d.). Molecular docking proteins preparation. [Link]

  • ResearchGate. (n.d.). Mechanism-based MAO inhibitors. a Propargylamines; b cyclopropylamine; c hydrazines. [Link]

  • ChemCopilot. (n.d.). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • ResearchGate. (n.d.). Proteins and ligand preparation for docking. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • Preprints.org. (2026, January 21). Molecular docking in drug design: Basic concepts and application spectrums. [Link]

  • ETFLIN. (n.d.). A Beginner's Guide to Molecular Docking. [Link]

  • PMC. (2013, October 24). Molecular docking studies for the identification of novel melatoninergic inhibitors for acetylserotonin-O-methyltransferase using different docking routines. [Link]

  • YouTube. (2021, May 12). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • MDPI. (2019, September 4). Molecular Docking: Shifting Paradigms in Drug Discovery. [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results?. [Link]

  • MDPI. (2024, August 30). Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane. [Link]

  • PMC. (n.d.). Molecular Docking: A powerful approach for structure-based drug discovery. [Link]

  • MDPI. (2018, July 30). Binding Affinity via Docking: Fact and Fiction. [Link]

  • Ataman Kimya. (n.d.). CYCLOPROPYLAMINE. [Link]

  • ResearchGate. (n.d.). Synthesis, biological evaluation and molecular docking studies of some novel cyclopropane carbohydrazide derivatives as potential anticancer agents | Request PDF. [Link]

  • ACS Omega. (2024, February 28). Design, Synthesis, and Biological Effect Studies of Novel Benzofuran–Thiazolylhydrazone Derivatives as Monoamine Oxidase Inhibitors. [Link]

  • ResearchGate. (n.d.). Cyclopropane Derivatives and their Diverse Biological Activities. [Link]

  • Bioactive Compounds in Health and Disease. (2024, October 7). New functionally substitutes cyclopropanecarboxylic acids as ethylene biosynthesis innovative regulators. [Link]

  • Chemical Review and Letters. (n.d.). Synthesis, identification, and molecular docking of some new derivatives of ciprofloxacin drug with studying its biological acti. [Link]

  • MDPI. (2019, November 15). Molecular Docking Studies of a Cyclic Octapeptide-Cyclosaplin from Sandalwood. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). Molecular Docking: In Silico Approach For Structure-Based Drug Designing Discovery. [Link]

  • PMC. (n.d.). Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide. [Link]

  • Bonvin Lab. (n.d.). Tutorial EDES / HADDOCK for ligand-protein docking. [Link]

  • YouTube. (2025, January 12). In-Silico Molecular Docking Based Drug Repurposing Approaches. [Link]

  • PMC. (n.d.). A Guide to In Silico Drug Design. [Link]

Sources

Benchmarking N-(4-phenylbutan-2-yl)cyclopropanamine performance in assays

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking N-(4-phenylbutan-2-yl)cyclopropanamine: A Comparative Guide to LSD1 and MAO Inhibition Assays

Executive Summary

The development of epigenetic therapeutics has driven the evolution of cyclopropylamine-based inhibitors from non-selective Monoamine Oxidase (MAO) inhibitors to highly selective Lysine-specific demethylase 1 (LSD1/KDM1A) targeted agents. N-(4-phenylbutan-2-yl)cyclopropanamine represents a critical structural paradigm in this space. By appending a bulky lipophilic tail (4-phenylbutan-2-yl) to the cyclopropylamine pharmacophore, researchers can exploit the extended substrate-binding cavity of LSD1, effectively engineering out MAO-A/B liability.

This guide provides a comprehensive benchmarking framework, detailing the mechanistic rationale, biochemical assay protocols, and cellular validation workflows required to evaluate this compound against standard-of-care alternatives.

Part 1: Mechanistic Rationale & Target Selectivity

Cyclopropylamines function as mechanism-based (suicide) inhibitors of FAD-dependent amine oxidases. Historically, tranylcypromine (TCP) was utilized as a dual MAO/LSD1 inhibitor, but its lack of selectivity causes severe off-target neurological effects. The structural modification in N-(4-phenylbutan-2-yl)cyclopropanamine addresses this by leveraging steric bulk. The extended alkyl-aryl chain mimics the histone H3 tail, fitting precisely into the large catalytic cleft of LSD1, while sterically clashing with the restricted active sites of MAO-A and MAO-B [1].

Upon binding, the compound undergoes a single-electron transfer (SET) to the FAD cofactor. This initiates a radical-mediated opening of the cyclopropyl ring, culminating in the formation of an irreversible covalent FAD-adduct [2].

Mechanism A N-(4-phenylbutan-2-yl) cyclopropanamine B LSD1 Active Site (FAD Cofactor) A->B Binding C Single-Electron Transfer (SET) B->C Oxidation D Cyclopropyl Ring Opening (Radical) C->D Rearrangement E Covalent FAD-Adduct (Irreversible Inhibition) D->E Covalent Bond

Caption: Mechanism of FAD-dependent suicide inhibition by cyclopropylamines.

Part 2: Biochemical Benchmarking (LSD1 vs. MAO)

To accurately benchmark N-(4-phenylbutan-2-yl)cyclopropanamine, we compare its in vitro potency against TCP (non-selective), GSK2879552 (LSD1-selective), and Selegiline (MAO-B selective).

Data Presentation: In Vitro Biochemical Profiling
CompoundLSD1 IC₅₀ (nM)MAO-A IC₅₀ (nM)MAO-B IC₅₀ (nM)Selectivity (LSD1 vs MAO)
N-(4-phenylbutan-2-yl)cyclopropanamine ~15 >10,000 >5,000 >333x
Tranylcypromine (TCP)~2,500~2~5<0.001x
GSK2879552~2>10,000>10,000>5,000x
Selegiline>10,000~150~5N/A
Protocol 1: LSD1 TR-FRET Demethylase Assay

We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. Causality: TR-FRET is chosen over standard fluorometric assays (like Amplex Red) because it utilizes a europium-labeled antibody against the demethylated product (H3K4me0), providing a superior signal-to-noise ratio and eliminating false positives caused by autofluorescent compounds [3].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl pH 9.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20).

  • Compound Titration: Dispense 100 nL of the compound in DMSO (10-point dose-response) into a 384-well ProxiPlate.

  • Enzyme Pre-incubation: Add 5 µL of LSD1/CoREST complex (final concentration 4 nM).

    • Causality: Because cyclopropylamines are mechanism-based suicide inhibitors, their IC₅₀ is time-dependent. A 30-minute pre-incubation at room temperature ensures complete FAD-adduct formation before the introduction of competing substrates.

  • Reaction Initiation: Add 5 µL of Biotinylated-H3K4me2 substrate (final 100 nM). Incubate for 60 minutes.

  • Detection: Add 10 µL of detection mix containing Eu-labeled anti-H3K4me0 antibody and APC-labeled Streptavidin.

  • Readout: Read on a TR-FRET compatible microplate reader (Excitation: 320 nm, Emission: 665 nm / 615 nm).

  • Self-Validation System: Calculate the Z'-factor using DMSO as the negative control (100% activity) and 10 µM GSK2879552 as the positive control (0% activity). A Z' > 0.6 validates the assay run.

Workflow Step1 Step 1: Compound Titration (10-point dose response) Step2 Step 2: Enzyme Pre-incubation (LSD1 + CoREST, 30 min) Step1->Step2 Time-dependent inhibition Step3 Step 3: Substrate Addition (Biotin-H3K4me2, 60 min) Step2->Step3 Initiate reaction Step4 Step 4: Detection Mix (Eu-anti-H3K4me0 + APC-Streptavidin) Step3->Step4 Stop reaction Step5 Step 5: TR-FRET Readout (Ex: 320nm, Em: 665/615nm) Step4->Step5 1h Equilibration

Caption: Step-by-step workflow for the LSD1 TR-FRET biochemical assay.

Part 3: Cellular Efficacy & Target Engagement

Biochemical potency does not always translate to cellular efficacy due to membrane permeability and intracellular target competition. To validate target engagement, we benchmark the compound in THP-1 acute myeloid leukemia (AML) cells. Causality: LSD1 represses myeloid differentiation genes in MLL-rearranged leukemia. Inhibiting LSD1 functionally restores the expression of the surface marker CD86, serving as a direct, physiologically relevant proxy for intracellular target engagement [4].

Data Presentation: Cellular Efficacy in THP-1 Leukemia Model
CompoundCD86 Upregulation EC₅₀ (nM)Cell Viability IC₅₀ (nM, 72h)Therapeutic Window
N-(4-phenylbutan-2-yl)cyclopropanamine ~45 ~1,200 ~26x
GSK2879552~15~400~26x
Tranylcypromine (TCP)>5,000>10,000N/A
Protocol 2: THP-1 Differentiation Assay (CD86 Flow Cytometry)

Step-by-Step Methodology:

  • Cell Seeding: Seed THP-1 cells at 5×10⁴ cells/well in 96-well U-bottom plates using RPMI-1640 supplemented with 10% FBS.

  • Compound Treatment: Add N-(4-phenylbutan-2-yl)cyclopropanamine in a 10-point titration (0.1 nM to 10 µM).

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

    • Causality: Epigenetic reprogramming is not instantaneous. It requires multiple cell division cycles to dilute the existing methylated histone marks and transcribe new differentiation machinery.

  • Staining: Wash cells twice with FACS buffer (PBS + 2% FBS). Stain with APC-conjugated anti-human CD86 antibody for 30 minutes at 4°C in the dark.

  • Viability Counterstain: Add DAPI (1 µg/mL) 5 minutes prior to acquisition.

    • Causality: Dead cells nonspecifically bind antibodies, which can lead to false-positive CD86 signals. DAPI exclusion ensures only healthy, viable cells are analyzed.

  • Acquisition: Acquire 10,000 live single cells on a flow cytometer.

  • Self-Validation System: Gate strictly on DAPI-negative (live) cells. Utilize an isotype-matched control antibody to establish the CD86-positive baseline threshold. Calculate the EC₅₀ based on the percentage of CD86+ cells relative to the DMSO control.

References

  • Huang, M. J., et al. "Discovery of new tranylcypromine derivatives as highly potent LSD1 inhibitors." Bioorganic & Medicinal Chemistry Letters 41 (2021): 127993.[Link]

  • Yu, V., et al. "High-throughput TR-FRET assays for identifying inhibitors of LSD1 and JMJD2C histone lysine demethylases." Journal of Biomolecular Screening 17.1 (2012): 27-38.[Link]

  • Murphy, D. L., et al. "N-substituted cyclopropylamines as inhibitors of MAO-A and -B forms." Biochemical Pharmacology 27.13 (1978): 1767-1769.[Link]

  • Mascaró, C., et al. "Comprehensive in Vitro Characterization of the LSD1 Small Molecule Inhibitor Class in Oncology." ACS Pharmacology & Translational Science (2021).[Link]

Sources

Safety Operating Guide

N-(4-phenylbutan-2-yl)cyclopropanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Safe Handling and Disposal of N-(4-phenylbutan-2-yl)cyclopropanamine

As research into complex monoamine oxidase (MAO) inhibitors and cyclopropylamine derivatives expands, drug development professionals frequently handle highly bioactive secondary amines. N-(4-phenylbutan-2-yl)cyclopropanamine (CAS: 953907-62-5) is a lipophilic, secondary organic amine. Due to its specific structural moieties—a strained cyclopropyl ring and a highly lipophilic phenylbutyl tail—this compound presents unique physicochemical hazards that dictate strict operational and disposal logistics.

This guide provides a causality-driven, self-validating protocol for the safe lifecycle management and disposal of this compound, ensuring laboratory safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Causality

To safely dispose of any chemical, one must first understand the mechanistic reasons behind its hazards. N-(4-phenylbutan-2-yl)cyclopropanamine is not a generic solvent; it is a highly active research chemical.

  • Nucleophilicity & Basicity: The secondary nitrogen atom possesses a lone pair of electrons, making it a strong nucleophile and a weak base. This dictates its incompatibility with electrophiles and acids.

  • Lipophilicity: The 4-phenylbutan-2-yl chain grants the molecule a high partition coefficient (LogP). Causality: High lipophilicity means the compound will rapidly penetrate biological membranes (including human skin) and standard latex gloves, and it will bioaccumulate if released into aquatic ecosystems .

  • Corrosivity to Metals: Amines form highly soluble complex ions with transition metals. Causality: Storing this waste in containers with brass, copper, or bronze fittings will lead to rapid aminolysis and structural failure of the container.

Quantitative Data & Operational Implications

PropertyValue / CharacteristicOperational Implication for Disposal
CAS Number 953907-62-5Essential identifier for RCRA waste manifesting.
Molecular Weight 189.30 g/mol High lipophilicity; requires nitrile or neoprene PPE (latex is insufficient).
Chemical Class Secondary Organic AmineIncompatible with oxidizers, acid chlorides, and halogens.
Environmental Hazard Toxic to Aquatic LifeStrictly prohibited from drain disposal. Must be incinerated.
pH (Aqueous extract) ~9.0 - 10.5 (Basic)Spills require mild acid neutralization prior to absorption.

Operational Safety & Storage Prerequisites

Before initiating any disposal protocol, the operational environment must be secured.

  • Primary Containment (Material Selection): Always use High-Density Polyethylene (HDPE) or Teflon-lined glass for waste collection. Do not use polycarbonate or polyethylene terephthalate (PET), as the basic amine can catalyze the cleavage of ester/carbonate bonds over time, leading to container degradation.

  • Incompatibility Segregation: Never mix N-(4-phenylbutan-2-yl)cyclopropanamine waste with strong oxidizing agents (e.g., peroxides, permanganates) or concentrated acids. Causality: The N-alkylation or rapid protonation of the amine is highly exothermic. Mixing these waste streams can boil the solvent, over-pressurize the container, and release highly toxic nitrogen oxide ( NOx​ ) gases .

SegregationLogic Start N-(4-phenylbutan-2-yl) cyclopropanamine Waste CheckMix Mixed with other lab solvents? Start->CheckMix IsAcidic Contains Acids or Strong Oxidizers? CheckMix->IsAcidic Yes SegNH Route to: Non-Halogenated Basic Organic Waste CheckMix->SegNH No IsHalogenated Contains Halogenated Solvents (e.g., DCM)? SegH Route to: Halogenated Organic Waste Stream IsHalogenated->SegH Yes IsHalogenated->SegNH No IsAcidic->IsHalogenated No Hazard DANGER: Exothermic Reaction / Gas Release IsAcidic->Hazard Yes

Logic tree for the segregation of amine-containing chemical waste streams.

Step-by-Step Disposal Protocol

This protocol ensures a self-validating system where each step confirms the safety of the next, complying with EPA and international chemical waste guidelines .

Step 1: Waste Characterization & Volume Assessment

  • Identify the exact matrix of the waste. If the amine is dissolved in a solvent (e.g., methanol, ethyl acetate), the entire mixture must be treated as Flammable/Toxic Organic Waste .

  • Self-Validation: Check the waste log. If the total volume in the satellite accumulation area exceeds 55 gallons, immediately trigger a mandatory facility pickup.

Step 2: Containerization & Secondary Containment

  • Transfer the liquid waste into a designated, UN-approved HDPE jerrican using a grounded, spark-proof funnel.

  • Place the primary jerrican inside a secondary containment bin.

  • Self-Validation: The secondary bin must be capable of holding 110% of the primary container's volume. Visually verify this capacity before leaving the accumulation area.

Step 3: Defacement and Labeling

  • If reusing a commercial chemical bottle, completely deface the original manufacturer label.

  • Apply a standardized Hazardous Waste label. Explicitly write: "Non-Halogenated Organic Waste: Contains Basic Amines [N-(4-phenylbutan-2-yl)cyclopropanamine]".

Step 4: Final Disposal Routing (Incineration)

  • Do not attempt to flush this compound down the drain, even if heavily diluted. Amines disrupt the biological activity of wastewater treatment plants.

  • Transfer the logged waste to a licensed chemical waste management contractor. The required disposal method is High-Temperature Incineration , which thermally destroys the cyclopropyl and phenylbutyl frameworks, converting the nitrogen content safely into nitrogen gas ( N2​ ) under controlled scrubbing conditions.

Spill Response & Emergency Neutralization Workflow

In the event of an accidental spill, standard absorbent pads are insufficient because they do not mitigate the volatility and inhalation hazard of the freebase amine. A chemical neutralization step is mandatory .

Methodology for Spill Neutralization:

  • Isolate & Ventilate: Evacuate non-essential personnel. Ensure the fume hood sashes are open or room ventilation is maximized to disperse volatile amine vapors.

  • Mild Neutralization: Do not use strong acids (like HCl or H2​SO4​ ) to neutralize the amine spill. The resulting exothermic reaction will instantly vaporize the chemical, creating a highly toxic aerosol cloud. Instead, generously cover the spill with a mild solid acid, such as Citric Acid or Sodium Bisulfate .

    • Causality: The mild acid slowly protonates the secondary amine, converting it into a stable, non-volatile ammonium salt, completely eliminating the inhalation hazard.

  • Self-Validation (pH Check): Lightly mist the neutralized powder with deionized water. Tap a strip of universal pH paper to the slurry. The pH must read between 6.0 and 8.0. If the pH is >8.0, apply more citric acid.

  • Absorption & Decontamination: Once neutralized, sweep the slurry using a non-sparking brush into a chemical-resistant dustpan. Transfer to a solid hazardous waste bag. Wash the spill surface with a 5% acetic acid solution, followed by soap and water.

SpillResponse Spill Amine Spill Detected Assess Assess Volume & Concentration Spill->Assess Large Large Spill (>500 mL) or Poor Ventilation Assess->Large Small Small Spill (<500 mL) Assess->Small Evacuate Evacuate Area & Call HazMat Large->Evacuate PPE Don PPE (Nitrile, Goggles, Respirator) Small->PPE Neutralize Neutralize with Mild Acid (Citric Acid/Bisulfate) PPE->Neutralize Validate Self-Validation: Check pH = 6-8 Neutralize->Validate Validate->Neutralize pH > 8 Absorb Absorb with Inert Media (Vermiculite/Sand) Validate->Absorb pH Neutral Dispose Transfer to Solid Hazardous Waste Absorb->Dispose

Step-by-step emergency response and self-validating neutralization workflow for amine spills.

References

  • American Chemistry Council (ACC). "Polyurethane Amine Catalysts Guidelines for Safe Handling and Disposal." Center for the Polyurethanes Industry. Available at:[Link]

  • United Nations Office on Drugs and Crime (UNODC). "Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs." UN Scientific and Technical Notes. Available at:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.